Product packaging for 4-(3-Chloropropyl)morpholine(Cat. No.:CAS No. 7357-67-7)

4-(3-Chloropropyl)morpholine

Cat. No.: B193441
CAS No.: 7357-67-7
M. Wt: 163.64 g/mol
InChI Key: PIAZYBLGBSMNLX-UHFFFAOYSA-N
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Description

Gefitinib Impurity VI is Gefitinib intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B193441 4-(3-Chloropropyl)morpholine CAS No. 7357-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloropropyl)morpholine
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InChI

InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PIAZYBLGBSMNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
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DSSTOX Substance ID

DTXSID70223769
Record name Morpholine, 4-(3-chloropropyl)-
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Molecular Weight

163.64 g/mol
Source PubChem
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CAS No.

7357-67-7
Record name 4-(3-Chloropropyl)morpholine
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Record name 4-(3-Chloropropyl)morpholine
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Record name 4-(3-Chloropropyl)morpholine
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Record name Morpholine, 4-(3-chloropropyl)-
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Record name 4-(3-Chloro-propyl)-morpholine
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Record name 4-(3-CHLOROPROPYL)MORPHOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloropropyl group and a morpholine moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, with a focus on its application in drug development.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.65 g/mol [2]
CAS Number 7357-67-7[2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.062 g/cm³[1]
Boiling Point 227.1 °C[1]
Melting Point -52 °C[1]
Flash Point 67 °C[1]
Purity (typical) ≥98.0% (by GC)[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine

  • 1-bromo-3-chloropropane

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).[2]

  • Heat the reaction mixture to reflux and stir continuously for 2 hours.[2]

  • After 2 hours, cool the mixture to room temperature.[2]

  • Filter the mixture to remove the precipitated morpholine hydrobromide.[2]

  • Wash the filtrate with deionized water.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

  • Concentrate the dried organic phase under reduced pressure.[2]

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.[2]

A schematic of the synthesis workflow is depicted in the following diagram:

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product A Morpholine C Mix in Toluene A->C B 1-bromo-3-chloropropane B->C D Reflux for 2 hours C->D E Cool to RT D->E F Filter E->F G Wash with Water F->G H Dry over Na2SO4 G->H I Concentrate H->I J Vacuum Distillation I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (300 MHz, DMSO-d₆) δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H)[2]
Mass Spectrometry (M+H)⁺ 164[2]
¹³C NMR Data not explicitly found in search results.
IR Spectroscopy Data not explicitly found in search results.
Raman Spectroscopy Data not explicitly found in search results.

Application in Drug Development: Synthesis of Gefitinib

A primary application of this compound is its use as a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer cells.[3]

The synthesis of Gefitinib involves the reaction of this compound with a quinazoline derivative. The morpholine group is crucial for the pharmacological activity of Gefitinib.

The logical relationship from the starting material to the therapeutic action of its derivative is illustrated below:

G From Intermediate to Therapeutic Action A This compound C Gefitinib Synthesis A->C B Quinazoline Derivative B->C D Gefitinib C->D F Inhibition of EGFR Signaling D->F E EGFR Tyrosine Kinase E->F G Anti-cancer Effect F->G

Caption: Role of this compound in Gefitinib's action.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4] It is harmful if swallowed and may cause skin and eye irritation.[5] All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical properties and established synthetic routes. Its primary importance lies in its role as a precursor to sophisticated pharmaceutical compounds like Gefitinib. A thorough understanding of its chemistry, handling, and reactivity is essential for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3-Morpholinopropyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropyl chloride, also known as 4-(3-chloropropyl)morpholine, is a key chemical intermediate widely utilized in organic synthesis. Its bifunctional nature, incorporating a reactive chloroalkyl group and a morpholine moiety, makes it a versatile building block for the introduction of the morpholinopropyl group into a wide range of molecules. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and its application in the synthesis of pharmaceutically active compounds.

Core Physical Properties

The physical characteristics of 3-Morpholinopropyl chloride have been well-documented across various chemical literature and supplier specifications. These properties are crucial for its handling, storage, and application in synthetic chemistry. A summary of these quantitative data is presented below for clear comparison.

PropertyValueNotes
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol [1][2]
Appearance Colorless to pale yellow liquid/oil[3]
Boiling Point 110-115 °C at 25 Torr[1]
115 °C at 25 mmHg[4][5]
70-80 °C at 2.6 mmHg[3]
Density 1.0409 g/cm³[4]
Specific Gravity 1.08 (20/20)[4][5]
Refractive Index 1.463[1]
1.4720-1.4760[4]
1.47[5]
Flash Point 91.2 ± 23.2 °C[1]
91 °C[4][5]
Solubility Soluble in water and organic solvents.[3] Slightly soluble in Chloroform and Methanol[4].
pKa 7.03 ± 0.10 (Predicted)[3][4]
Storage Conditions -20°C, under inert atmosphere.[1][3][4]

Experimental Protocols

While detailed experimental protocols for the determination of each physical property are not commonly published, the synthesis of 3-Morpholinopropyl chloride is well-described. The following is a representative synthetic protocol adapted from available literature.

Synthesis of 3-Morpholinopropyl chloride from Morpholine and 1-Bromo-3-chloropropane

This procedure details the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane to yield the target compound.

Materials:

  • Morpholine

  • 1-Bromo-3-chloropropane

  • Toluene

  • Sodium carbonate (optional, for acid scavenging)

  • Tetrahydrofuran (THF, as an alternative solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (e.g., 3.00 mol) in toluene (e.g., 900 mL).

  • To this solution, add 1-bromo-3-chloropropane (e.g., 1.50 mol) dropwise at ambient temperature.

  • Stir the reaction mixture for 18 hours at room temperature.[3]

  • If a precipitate (morpholine hydrobromide) forms, it can be removed by filtration.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude product is then purified by vacuum distillation. Collect the fraction boiling at 70-80 °C / 2.6 mmHg to obtain N-(3-chloropropyl)morpholine.[3]

Alternative Procedure:

  • Suspend morpholine (e.g., 2.29 mmol) and sodium carbonate (e.g., 4.56 mmol) in dry tetrahydrofuran (8 mL) in a flask at 0°C.

  • Add a solution of 1-bromo-3-chloropropane in dry THF (2 mL) to the cold suspension.

  • Stir the mixture at 45°C overnight.

  • After cooling to room temperature, filter the mixture and evaporate the solvent to dryness to obtain the crude product, which can then be purified by distillation.[3]

Application in Drug Synthesis: The Role in Gefitinib Synthesis

3-Morpholinopropyl chloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[2] The following diagram illustrates the logical workflow of this synthetic step.

Gefitinib_Synthesis cluster_reactants Reactants cluster_product Product A 4-Quinazolinamine derivative C Gefitinib A->C Nucleophilic Substitution B 3-Morpholinopropyl chloride B->C Alkylation

References

An In-depth Technical Guide to the Solubility of 4-(3-Chloropropyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-chloropropyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing the dissolution of this compound.

Introduction to this compound

This compound is a tertiary amine and a halogenated hydrocarbon with the chemical formula C₇H₁₄ClNO. It is a colorless to pale yellow liquid at room temperature and is widely utilized in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a polar morpholine ring and a nonpolar chloropropyl chain, results in a nuanced solubility profile across a range of organic solvents.

Key Physicochemical Properties:

PropertyValue
Molecular Weight 163.65 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 227.1 °C
Density Approximately 1.062 g/cm³[1]
Flash Point 67 °C[1]

Solubility of this compound in Organic Solvents

SolventFormulaTypeSolubility
WaterH₂OProtic, Polar> 1000 g/L
MethanolCH₃OHProtic, PolarSlightly Soluble[2]
ChloroformCHCl₃Aprotic, PolarSlightly Soluble[2]
General Organic Solvents--Soluble

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of impurities. For precise process design and development, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by several intermolecular forces and physicochemical principles. A conceptual understanding of these factors can aid in solvent selection and the development of effective dissolution and purification strategies.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_external External Factors Solute_Polarity Molecular Polarity (Morpholine Ring vs. Alkyl Chain) Solubility Solubility Solute_Polarity->Solubility Like Dissolves Like Solute_Hbond Hydrogen Bond Acceptor (Nitrogen and Oxygen atoms) Solute_Hbond->Solubility Interaction Strength Solvent_Polarity Solvent Polarity (Polar vs. Nonpolar) Solvent_Polarity->Solubility Like Dissolves Like Solvent_Hbond Hydrogen Bonding Capacity (Donor or Acceptor) Solvent_Hbond->Solubility Interaction Strength Solvent_Dielectric Dielectric Constant Solvent_Dielectric->Solubility Charge Separation Temperature Temperature Temperature->Solubility Thermodynamic Effect Pressure Pressure Pressure->Solubility Le Chatelier's Principle (for gaseous solutes)

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The following section outlines a standardized experimental workflow for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess this compound to the chosen organic solvent in a sealed vessel. C 3. Phase Separation B->C Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. D 4. Sample Analysis C->D Allow the undissolved solute to settle. Carefully withdraw a known volume of the supernatant (saturated solution). E 5. Calculation of Solubility D->E Quantify the concentration of This compound in the aliquot using a suitable analytical technique (e.g., GC-FID, HPLC). F F E->F Reported Solubility (e.g., in g/100 mL or mol/L)

Caption: Experimental workflow for solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Vials for sample collection and analysis

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration:

    • Place the vessel in a temperature-controlled shaker and agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Phase Separation:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the collected sample through a syringe filter to remove any suspended microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is limited in the public domain, its chemical structure suggests good solubility in many common organic media. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. A thorough understanding and experimental determination of solubility are crucial for the successful application of this versatile intermediate in pharmaceutical synthesis and development.

References

Spectroscopic Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(3-Chloropropyl)morpholine (CAS No: 7357-67-7), a key intermediate in the synthesis of various pharmaceuticals, including the anticancer drug Gefitinib. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄ClNO

  • Molecular Weight: 163.65 g/mol [1]

  • Appearance: Colorless to light yellow clear liquid

  • Boiling Point: 115 °C at 25 mmHg[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.70-3.80m4H-O-CH₂- (Morpholine)
3.60t2H-CH₂-Cl
2.40-2.60m6H-N-CH₂- (Morpholine & Propyl)
1.90m2H-CH₂-CH₂-CH₂-
Solvent: DMSO-d₆, Spectrometer: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data with peak listings were not found in the surveyed literature, spectral data for this compound is available in databases such as SpectraBase.[2] The expected chemical shift ranges for the carbon atoms are outlined below based on typical values for similar functional groups.

Chemical Shift (δ) ppm (Predicted)Assignment
~66-67-O-CH₂- (Morpholine)
~55-56-N-CH₂-CH₂- (Propyl)
~53-54-N-CH₂- (Morpholine)
~45-46-CH₂-Cl
~29-30-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The data is typically acquired using an ATR-FT-IR spectrometer.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800StrongC-H stretching (Aliphatic)
~1450MediumC-H bending (Scissoring)
~1280StrongC-N stretching (Amine)
~1115StrongC-O-C stretching (Ether)
~760StrongC-Cl stretching (Alkyl Halide)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Mass spectrometry data has been reported using both Chemical Ionization (CI) and Electron Ionization (EI) methods.

Chemical Ionization (CI-B) [2]

m/zRelative Intensity (%)Assignment
16499.99[M+H]⁺
16662.33[M+H]⁺ (³⁷Cl isotope)
12849.56[M-Cl]⁺
10080.82[M-C₃H₆Cl]⁺ (Morpholine fragment)

Electron Ionization (EI-B) [2]

m/zRelative Intensity (%)Assignment
10099.99[M-C₃H₆Cl]⁺ (Base Peak)
5634.49
7036.83
4363.73
4269.41

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution should be clear and free of any solid particles.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization:

    • Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

    • Chemical Ionization (CI): A reagent gas (e.g., methane or ammonia) is introduced and ionized. These reagent gas ions then react with the sample molecules in a softer ionization process, typically resulting in a prominent protonated molecule peak [M+H]⁺ and less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The output is a mass spectrum showing relative intensity versus m/z.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq MS_Acq Mass Spectrometer (GC-MS: EI/CI) Prep_MS->MS_Acq NMR_Data NMR Spectrum (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Wavenumbers, Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation, Isotope Pattern) MS_Acq->MS_Data Structure Structural Elucidation & Data Reporting NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

4-(3-Chloropropyl)morpholine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a heterocyclic compound that has emerged as a crucial intermediate and versatile building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, comprising a reactive chloropropyl chain and a morpholine ring, make it an ideal scaffold for introducing the morpholino moiety into target molecules. This functionality is prevalent in numerous bioactive compounds due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below, providing essential data for reaction planning and execution.[1][2][3][4][5]

PropertyValueReference
CAS Number 7357-67-7[1]
Molecular Formula C₇H₁₄ClNO[1]
Molecular Weight 163.65 g/mol [1]
Appearance Colorless to light yellow clear liquid[2][3]
Density 1.062 g/cm³[2]
Boiling Point 227.1 °C at 760 mmHg; 115 °C at 25 mmHg[2][4]
Melting Point -52 °C[2]
Flash Point 91 °C[3][4]
Purity >98.0% (GC)[2][3]
Solubility Slightly soluble in Chloroform and Methanol[4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.[6][7] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6][7]

Hazard Statements: [7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [6][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane.

Experimental Protocol

Materials:

  • 1-Bromo-3-chloropropane

  • Morpholine

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).

  • Heat the reaction mixture to reflux and stir continuously for 2 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble impurities.

  • Wash the filtrate sequentially with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure.

  • Purify the crude product by reduced pressure distillation to obtain this compound.

Expected Yield: 96%

Applications in Drug Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive chloropropyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the morpholinopropyl moiety into a target molecule.

Synthesis of Gefitinib

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[2] this compound is a critical building block in the final step of many Gefitinib synthesis routes.[8][9]

This protocol describes the O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with this compound.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Cold water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

  • In a reaction flask, suspend 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (100 mg, 0.237 mmol) and potassium carbonate (98.3 mg, 0.711 mmol) in DMF (5 mL).

  • To this stirred mixture, add this compound (77.8 mg, 0.475 mmol).

  • Stir the reaction mixture for 3 hours.

  • Upon completion, cool the mixture to room temperature and add cold water (5 mL).

  • Extract the product with chloroform (2 x 5 mL).

  • Dry the combined organic filtrates with anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude product.

  • Purify the crude product by radial chromatography to yield Gefitinib.

Expected Yield: 31%[8]

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. The following diagram illustrates the key components of this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment PI3K PI3K Dimerization->PI3K Recruitment Gefitinib Gefitinib Gefitinib->Dimerization Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Other Potential Applications

The versatility of this compound extends beyond Gefitinib synthesis. The morpholine moiety is a common feature in a variety of other CNS-active and cardiovascular drugs. While direct synthetic routes employing this compound are not always the primary published method, its potential as a key intermediate in the synthesis of drugs like Reboxetine (a norepinephrine reuptake inhibitor) and Flibanserin (a serotonin receptor modulator) is noteworthy for process development and optimization.

Experimental Workflow: Nucleophilic Substitution

The core reactivity of this compound is its participation in nucleophilic substitution reactions. The following diagram outlines a general experimental workflow for such a reaction.

Nucleophilic_Substitution_Workflow Start Start Reactants Combine Nucleophile, This compound, and Solvent Start->Reactants Reaction Heat/Stir Reaction Mixture (Monitor by TLC/LC-MS) Reactants->Reaction Workup Aqueous Workup (e.g., Quench, Extract) Reaction->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Drying Concentration Remove Solvent (Rotary Evaporation) Drying->Concentration Purification Purify Crude Product (e.g., Column Chromatography, Recrystallization) Concentration->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis Product Isolated End End Analysis->End

Caption: General workflow for a nucleophilic substitution reaction.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry and drug development. Its straightforward synthesis, well-defined reactivity, and the advantageous properties it imparts to the final drug molecule have solidified its importance. As the demand for targeted and more effective therapeutics continues to grow, the utility of versatile intermediates like this compound is set to expand, paving the way for the discovery and development of novel pharmaceutical agents. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.

References

Toxicological Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 4-(3-chloropropyl)morpholine. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without a thorough review of the primary data. A significant portion of the toxicological data for this specific compound is not publicly available. Therefore, this guide also references the toxicological profile of its parent compound, morpholine, for comparative purposes, explicitly noting that their toxicities may differ. Standardized experimental protocols are described to provide a framework for how toxicological assessments of this compound would typically be conducted.

Introduction

This compound is a substituted morpholine derivative with applications as an intermediate in the synthesis of pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, gefitinib.[1][2] Its chemical structure, featuring a reactive chloropropyl group and a morpholine ring, suggests potential biological activity and necessitates a thorough understanding of its toxicological profile for safe handling and use in drug development. This technical guide summarizes the available toxicological data for this compound and provides an overview of standard experimental methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7357-67-7[3][4]
Molecular Formula C₇H₁₄ClNO[1][3]
Molecular Weight 163.65 g/mol [1]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 115 °C at 25 mmHg[1]
Density 1.0409 g/cm³[6]
Water Solubility > 1000 g/L at 20 °C[3]
log Pow 1.45 - 1.47 at 22.5 °C[3]

Toxicological Data

The available toxicological data for this compound is limited primarily to acute toxicity studies and hazard classifications from safety data sheets. For other toxicological endpoints, data is largely unavailable.

Acute Toxicity

Acute toxicity data from oral, dermal, and intravenous routes of exposure are summarized in Table 2.

Table 2: Acute Toxicity of this compound

RouteSpeciesTestValueReference(s)
OralRat (male/female)LD50> 200 - < 2000 mg/kg bw[3]
DermalRat (male/female)LD50> 2000 mg/kg bw[3]
IntravenousMouseLD50104 mg/kg[4][7]
Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[3][5] It causes skin irritation (Category 2) and serious eye irritation (Category 2).[5]

Respiratory Sensitization and Irritation

The compound may cause respiratory irritation.[3][5] No data is available on its potential for respiratory sensitization.

Genotoxicity

This compound is suspected of causing genetic defects. However, specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for this compound are not publicly available.

For the parent compound, morpholine, genotoxicity data is more extensive. Morpholine did not induce mutations in bacteria, unscheduled DNA synthesis in rat hepatocytes, or chromosomal aberrations in Chinese hamster lung fibroblasts.[6] It did, however, show a small increase in mutations in a mouse lymphoma assay and increased the frequency of morphologically transformed BALB/c 3T3 cells.[6]

Carcinogenicity

There is no information available regarding the carcinogenic potential of this compound.[5]

Carcinogenicity studies on morpholine have been conducted. In oral administration studies in mice and hamsters, the results were considered inadequate for evaluation.[6] In another mouse strain, no significant increase in tumor incidence was observed.[6] In rats, a few liver and lung tumors were observed following oral administration, but inhalation exposure did not increase tumor incidence compared to controls.[6]

Reproductive and Developmental Toxicity

No data is available on the reproductive and developmental toxicity of this compound.[3]

For morpholine, a developmental toxicity study in pregnant rats showed a maternal NOAEL of 75 mg/kg bw/day, with no indication of reproductive or developmental toxicity.

Specific Target Organ Toxicity (STOT)

Single Exposure: this compound may cause respiratory irritation (Category 3).[5]

Repeated Exposure: No data is available on the specific target organ toxicity of this compound following repeated exposure.

For morpholine, repeated dose studies have shown effects on the liver and kidneys.[6] In a 13-week inhalation study in rats, irritant effects on the nasal cavity were observed at higher concentrations.[8][9]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. The following sections describe standardized methodologies based on OECD guidelines that would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
  • Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance into a toxicity category.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to assess skin irritation potential.

  • Procedure: The test substance is applied to the surface of the RhE tissue for a defined period. After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.

In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 476 (Mouse Lymphoma Assay)
  • Principle: This assay detects gene mutations induced by the test substance in a mammalian cell line, typically mouse lymphoma L5178Y cells.

  • Procedure: Cells are exposed to the test substance, with and without metabolic activation (S9 mix), for a suitable period. Mutations at the thymidine kinase (TK) locus are measured by determining the cloning efficiency of cells in the presence and absence of a selective agent.

  • Endpoint: A significant, dose-related increase in the mutant frequency indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487
  • Principle: This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.

  • Procedure: Cultured mammalian cells are exposed to the test substance, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to accumulate binucleated cells. The frequency of micronuclei in these cells is then scored.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Mechanisms of Toxicity and Signaling Pathways

Specific studies on the mechanisms of toxicity and signaling pathways for this compound are not available. However, based on its chemical structure, some potential mechanisms can be postulated.

The presence of a reactive alkyl chloride suggests that this compound could act as an alkylating agent, potentially reacting with nucleophilic sites in macromolecules such as DNA and proteins. This could lead to genotoxicity and cytotoxicity.

The morpholine moiety is a common pharmacophore in many biologically active compounds.[10] While often associated with favorable pharmacokinetic properties, its metabolic fate can influence toxicity.

A conceptual diagram of a potential metabolic pathway for this compound is presented below.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A This compound B Hydroxylation (CYP450) A->B Oxidation C N-dealkylation (CYP450) A->C Oxidation D Hydroxylated Metabolite B->D E Morpholine + 3-Chloropropionaldehyde C->E F Glucuronidation (UGTs) D->F G Sulfation (SULTs) D->G I Urine/Feces E->I H Conjugated Metabolites F->H G->H H->I

Figure 1: Proposed metabolic pathway for this compound.

Experimental Workflow Visualization

To illustrate a typical experimental process for assessing a key toxicological endpoint, a workflow diagram for the Ames test (Bacterial Reverse Mutation Test) is provided below.

AmesTestWorkflow start Start prep_strains Prepare Salmonella typhimurium histidine auxotroph strains start->prep_strains prep_test_substance Prepare dilutions of This compound start->prep_test_substance mix Mix bacteria, test substance, and S9 mix (or buffer) prep_strains->mix prep_test_substance->mix prep_s9 Prepare S9 mix for metabolic activation prep_s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and compare to controls count->analyze end End analyze->end

Figure 2: Workflow for the Ames Test.

Conclusion

The available toxicological data for this compound is insufficient to perform a comprehensive risk assessment. While acute toxicity data and local irritancy classifications are available, significant data gaps exist for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and repeated-dose systemic toxicity. The structural alert for genotoxicity warrants further investigation using standard in vitro and in vivo assays. Given its use as a pharmaceutical intermediate, a more complete toxicological profile is essential to ensure the safety of researchers and manufacturing personnel. The information on the parent compound, morpholine, provides some context but should be interpreted with caution due to structural and potential reactivity differences. Further studies following standardized guidelines are necessary to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(3-Chloropropyl)morpholine (CAS No. 7357-67-7), a key intermediate in pharmaceutical synthesis, notably in the production of Gefitinib.[1][2] As a reactive alkylating agent, stringent adherence to safety protocols is essential to mitigate risks associated with its handling, storage, and disposal.[3][4]

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid.[1][5][6] Its physical and chemical properties are critical for safe handling and storage procedures.[1]

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO[7]
Molecular Weight 163.64 g/mol [7]
Appearance Colorless to light yellow clear liquid[1][5][6]
Boiling Point ~227.1°C at 760 mmHg; 115°C at 25 mmHg[1][2]
Melting Point -52°C[1]
Flash Point 67°C - 91°C[1][2][5]
Density ~1.062 - 1.08 g/cm³[1][5]
Vapor Pressure < 9.3 Pa at 25°C[8]
Water Solubility > 1000 g/L at 20°C[8]
LogP 1.45 - 1.47[8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification highlights its potential to cause skin and eye irritation, among other effects.[5][8][9] Some suppliers also classify it as acutely toxic if swallowed or in contact with skin, and as causing severe skin burns and eye damage.[10][11]

  • GHS Pictograms:

    • Corrosive[7]

    • Irritant[7]

    • Health Hazard[7]

  • Signal Word: Danger or Warning[5][7][8][10]

  • Hazard Statements:

    • H301/H302: Toxic or Harmful if swallowed.[7][10][11]

    • H312: Harmful in contact with skin.[10][11]

    • H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[5][8][9][10][11]

    • H317: May cause an allergic skin reaction.[10][11]

    • H318/H319: Causes serious eye damage or causes serious eye irritation.[5][7][8][9]

    • H335: May cause respiratory irritation.[8][9]

    • H227: Combustible liquid.[5][6][12]

As an alkylating agent, this compound is reactive and can covalently bond with nucleophiles in biological systems, such as DNA, which is the basis for the toxicity and potential carcinogenicity of this class of chemicals.[3][4][13]

Toxicological and Ecotoxicological Data

Toxicological data indicates moderate acute toxicity via oral ingestion and low toxicity via dermal contact.[8] It is important to note that the toxicological properties have not been fully investigated.[9]

Human Health Toxicity

TestRouteSpeciesValueSource(s)
LD50OralRat> 200 - < 2000 mg/kg bw[8]
LD50DermalRat> 2000 mg/kg bw[8]
LD50IntravenousMouse104 mg/kg[14][15]

Ecotoxicity

TestSpeciesValueExposure TimeSource(s)
LC50Oncorhynchus mykiss (Rainbow Trout)261 mg/L96 h[8]
EC50Daphnia magna (Water Flea)240 mg/L48 h[8]
EC50Desmodesmus subspicatus (Green Algae)> 273 mg/L72 h[8]
IC50Activated Sludge> 1000 mg/L3 h[8]

Safe Handling and Experimental Protocols

Given its hazardous properties, handling this compound requires strict adherence to safety protocols within a controlled laboratory environment.

General Handling Protocol:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment covering quantities used, potential for aerosol generation, and emergency procedures.

  • Controlled Area: Handle the compound in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[9][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in Section 5.

  • Preventing Exposure: Avoid contact with skin and eyes and prevent inhalation of vapors.[8][9] Avoid formation of dust and aerosols.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][12] Use non-sparking tools and ground all equipment when handling larger quantities to prevent electrostatic discharge.[8][17]

  • Hygiene: Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in the work area.[18][19] Contaminated work clothing should not be allowed out of the workplace.[18]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Designate Handling Area (Fume Hood) A->B C Assemble Required PPE B->C D Don Appropriate PPE C->D E Handle Compound in Fume Hood D->E F Keep Away From Ignition Sources E->F G Transfer/Use Non-Sparking Tools E->G H Decontaminate Work Area G->H I Properly Store or Dispose of Chemical H->I J Remove and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection must be based on the concentration and amount of the substance at the specific workplace.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8][11] Equipment should conform to EU EN 166 or US NIOSH standards.[8][9]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique.[8][11]

    • Clothing: Wear a lab coat. For tasks with a higher risk of splashing, wear a complete suit protecting against chemicals (e.g., impervious clothing).[8][11]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A Brown, conforming to EN14387).[9] Respirator use requires a formal respiratory protection program.

Storage and Stability

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][9] Some suppliers recommend refrigeration (0-10°C) or freezing (-20°C).[2][6][9][12] Store locked up and under an inert atmosphere, as the material can be air and heat sensitive.[5][6][9][20]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.

  • Hazardous Reactions: Hazardous polymerization does not occur.[9] The substance is stable under normal conditions.[9]

First Aid and Emergency Procedures

Immediate action is required in case of exposure. Safety showers and eyewash stations must be readily accessible.[9]

  • Inhalation: Move the victim to fresh air.[8][9] If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[8][17] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs or persists, get medical advice/attention.[5][9]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing and get immediate medical attention.[9][11]

  • Ingestion: Rinse mouth with water.[8][9] Do NOT induce vomiting.[16][19] Never give anything by mouth to an unconscious person.[11] Call a physician or POISON CENTER immediately.[11]

Accidental Release and Spill Management

Spills must be handled immediately by trained personnel with appropriate PPE.

  • Notification & Evacuation: Alert personnel in the area and evacuate if necessary.[21]

  • Control Ignition Sources: Eliminate all flames, sparks, and other ignition sources.[17][22]

  • Ventilation: Ensure adequate ventilation, typically by working within a fume hood.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[8] Prevent entry into waterways or drains.[11][17]

  • Clean-up:

    • Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).[9][17]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[8][9][17]

    • Decontaminate the spill area.

Emergency_Response_Workflow cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Spill or Exposure Occurs Spill1 Alert others and evacuate area if needed Start->Spill1 Exp1 Remove victim from source Start->Exp1 Spill2 Remove ignition sources Spill1->Spill2 Spill3 Don appropriate PPE Spill2->Spill3 Spill4 Contain spill with inert absorbent Spill3->Spill4 Spill5 Collect waste in sealed container for disposal Spill4->Spill5 Exp2 Remove contaminated clothing Exp1->Exp2 Exp3 Administer First Aid (Use safety shower/eyewash) Exp2->Exp3 Exp4 Seek Immediate Medical Attention Exp3->Exp4

Caption: Emergency response workflow for spills and personnel exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][8][10]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]

  • Product: Dispose of this material by contacting a licensed professional waste disposal service.[11] Do not allow the product to enter drains.[9][11]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[11] Containers should be triple-rinsed and offered for recycling or reconditioning.

References

The Electrophilic Nature of the Chloroalkyl Group in Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of biologically active compounds. The introduction of a chloroalkyl group to the morpholine nitrogen imparts a pronounced electrophilic character to the molecule, transforming it into a versatile reactive handle for chemical synthesis and a potent warhead for targeted covalent inhibition. This technical guide provides an in-depth exploration of the electrophilic nature of the chloroalkyl group in morpholine derivatives, with a focus on N-chloroacetylmorpholine and related structures. It covers the fundamental principles of their reactivity, quantitative analysis of their electrophilicity, detailed experimental protocols for their synthesis and kinetic characterization, and their application in targeting cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical guidance for the utilization of these valuable chemical entities.

Introduction: The Morpholine Scaffold and the Chloroalkyl Electrophile

The morpholine ring is a privileged structure in drug design, frequently incorporated into molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. When a chloroalkyl group, most commonly a chloroacetyl or a longer chloroalkyl chain, is attached to the morpholine nitrogen, the resulting N-substituted derivative gains a significant electrophilic center at the carbon atom bearing the chlorine. This electrophilicity is the cornerstone of the chloroalkyl morpholine's utility in both chemical synthesis and as a tool for probing biological systems.

The electron-withdrawing nature of the adjacent carbonyl group in N-chloroacetylmorpholine, or the inductive effect in longer chloroalkyl chains, polarizes the carbon-chlorine bond, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity allows for the facile formation of covalent bonds with a variety of nucleophilic species, a property that is extensively exploited in the construction of complex molecular architectures and in the design of targeted covalent inhibitors (TCIs). TCIs, by forming a stable covalent bond with their biological target, can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance.

This guide will delve into the key aspects of the electrophilic nature of chloroalkyl morpholine derivatives, providing a detailed understanding of their chemical behavior and their application in a biological context.

Synthesis of Chloroalkyl Morpholine Derivatives

The synthesis of chloroalkyl morpholine derivatives is typically straightforward, with the most common methods involving the acylation or alkylation of morpholine with a suitable chloro-containing reagent.

Synthesis of 4-(2-Chloroacetyl)morpholine

4-(2-Chloroacetyl)morpholine is a key intermediate and a widely used electrophilic probe. Its synthesis is readily achieved by the reaction of morpholine with chloroacetyl chloride.

Experimental Protocol:

  • Materials: Morpholine, chloroacetyl chloride, triethylamine (or another suitable base), and an aprotic solvent such as diethyl ether or dichloromethane.

  • Procedure: To a solution of morpholine and triethylamine in diethyl ether, cooled to 0-5 °C, chloroacetyl chloride is added dropwise with stirring. The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.

  • Work-up: The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 4-(2-chloroacetyl)morpholine, often as a solid that can be further purified by recrystallization.[1]

  • Characterization: The product is characterized by standard analytical techniques.

    • ¹H NMR (CDCl₃): δ 4.15 (s, 2H, -C(O)CH₂Cl), 3.69 (t, 4H, -N(CH₂CH₂)₂O), 3.59 (t, 4H, -N(CH₂CH₂)₂O).

Synthesis of 4-(3-Chloropropyl)morpholine

For applications requiring a longer, more flexible linker, this compound is a valuable building block. It is synthesized by the alkylation of morpholine with a 1-bromo-3-chloropropane.

Experimental Protocol:

  • Materials: Morpholine, 1-bromo-3-chloropropane, and a suitable solvent like toluene.

  • Procedure: Morpholine is reacted with 1-bromo-3-chloropropane in toluene under reflux conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen displaces the more reactive bromide, leaving the chloride intact.[2]

  • Work-up: After the reaction is complete, the mixture is cooled, and the morpholine hydrobromide salt is filtered off. The filtrate is then concentrated, and the product is purified by distillation under reduced pressure.[2]

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[2]

The following diagram illustrates the general synthetic workflow for these compounds.

Synthesis_Workflow cluster_synthesis Synthesis of Chloroalkyl Morpholine Derivatives Morpholine Morpholine Reaction1 Acylation Morpholine->Reaction1 Reaction2 Alkylation Morpholine->Reaction2 Chloroacetyl_Cl Chloroacetyl Chloride Chloroacetyl_Cl->Reaction1 Base Base (e.g., Et3N) Base->Reaction1 Solvent1 Aprotic Solvent (e.g., Diethyl Ether) Solvent1->Reaction1 BromoChloroPropane 1-Bromo-3-chloropropane BromoChloroPropane->Reaction2 Solvent2 Toluene Solvent2->Reaction2 Product1 4-(2-Chloroacetyl)morpholine Reaction1->Product1 Product2 This compound Reaction2->Product2

A general workflow for the synthesis of chloroalkyl morpholine derivatives.

Quantifying the Electrophilic Nature

The electrophilicity of the chloroalkyl group is a key determinant of its reactivity. This can be quantified through both experimental kinetic studies and computational analysis.

Kinetic Analysis of Reactivity

The rate of reaction of a chloroalkyl morpholine with a nucleophile provides a direct measure of its electrophilic reactivity. Biologically relevant thiols, such as cysteine and glutathione, are often used as model nucleophiles to mimic the reactivity with cysteine residues in proteins.

While specific kinetic data for the reaction of N-chloroacetylmorpholine with thiols is not extensively reported in the literature, studies on analogous N-aryl chloroacetamides provide valuable insights. For instance, the reaction of N-phenylchloroacetamide with various thiols has been shown to proceed via a concerted SN2 mechanism.[3] The reaction rates are dependent on the pKa of the thiol, with the more nucleophilic thiolate anion being the reactive species.

Table 1: Comparative Kinetic Data for Chloroacetamides with Thiols

Chloroacetamide DerivativeNucleophileSecond-Order Rate Constant (k₂) at pH 7.4Reference
N-phenylchloroacetamideN-acetylcysteine~0.16 M⁻¹s⁻¹[4]
Acrylamide (for comparison)L-cysteine0.27 M⁻¹s⁻¹ (at 298 K)[4]

Note: The rate constants can vary depending on the specific reaction conditions (temperature, buffer, etc.).

Experimental Protocol for Kinetic Analysis:

A general protocol for determining the second-order rate constant for the reaction of a chloroalkyl morpholine with a thiol, such as glutathione (GSH), is as follows:

  • Materials: 4-(2-Chloroacetyl)morpholine, glutathione (GSH), a suitable buffer (e.g., phosphate buffer at pH 7.4), and a thiol-quantifying reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Procedure:

    • Prepare stock solutions of the chloroalkyl morpholine and GSH in the buffer.

    • Initiate the reaction by mixing the two solutions at a known concentration and temperature.

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by acidification).

    • Determine the concentration of remaining free thiol using DTNB, which reacts with thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.

  • Data Analysis: The second-order rate constant can be determined by plotting the reciprocal of the GSH concentration versus time (for a 1:1 stoichiometry) or by using pseudo-first-order conditions where one reactant is in large excess.

Computational Analysis of Electrophilicity

Computational chemistry provides a powerful tool for quantifying the electrophilicity of a molecule. A key descriptor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons, and thus higher electrophilicity.

Density Functional Theory (DFT) calculations can be employed to determine the LUMO energy of chloroalkyl morpholine derivatives. For N-chloroacetylmorpholine, the LUMO is expected to be localized on the chloroacetyl group, particularly on the σ* orbital of the C-Cl bond, indicating that this is the site of nucleophilic attack.

While specific DFT calculations for N-chloroacetylmorpholine were not found in the searched literature, DFT studies on similar α,β-unsaturated ketones and other electrophiles have demonstrated a strong correlation between LUMO energy and reactivity.[5][6][7]

Table 2: Theoretical Physicochemical and Electrophilicity Descriptors

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted LUMO Energy (eV) - Illustrative
4-(2-Chloroacetyl)morpholineC₆H₁₀ClNO₂163.60~ -0.5Lower value expected
This compoundC₇H₁₄ClNO163.65~ 0.5Higher value than chloroacetyl derivative expected

Note: Predicted LogP values are estimations and can vary between different calculation algorithms. The LUMO energy values are illustrative and would require specific DFT calculations to be determined accurately.

Reactivity with Biological Nucleophiles and Covalent Inhibition

The electrophilic nature of the chloroalkyl group in morpholine derivatives makes them effective alkylating agents for biological nucleophiles. The most prominent targets in a cellular environment are the side chains of amino acid residues in proteins, particularly the highly nucleophilic thiol group of cysteine.

The reaction with a cysteine residue proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether linkage. This covalent modification can irreversibly alter the structure and function of the protein, a principle that is harnessed in the design of covalent inhibitors.

The following diagram illustrates the covalent modification of a target protein by a chloroalkyl morpholine derivative.

Covalent_Inhibition cluster_inhibition Covalent Protein Modification Inhibitor Chloroalkyl Morpholine (Electrophile) Covalent_Complex Covalently Modified Protein Inhibitor->Covalent_Complex SN2 Reaction Protein Target Protein (with Nucleophilic Cysteine) Protein->Covalent_Complex

Mechanism of covalent protein modification by a chloroalkyl morpholine.
Application in Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors targeting components of this pathway incorporate a morpholine moiety, and the introduction of an electrophilic warhead can lead to potent and selective covalent inhibitors.

For example, a chloroalkyl morpholine derivative could be designed to bind to the active site of a kinase in the PI3K/AKT/mTOR pathway. The morpholine group can provide key binding interactions, while the chloroalkyl group can react with a nearby cysteine residue to form a covalent bond, leading to irreversible inhibition.

The following diagram provides a simplified representation of the PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Covalent Inhibitor Characterization

The characterization of covalent inhibitors involves a multi-step process to confirm target engagement and determine the site of covalent modification.

Experimental Protocol:

  • Biochemical Assay: An initial enzyme activity assay is performed to determine the inhibitory potency (e.g., IC₅₀) of the compound and to assess if the inhibition is time-dependent, which is a hallmark of covalent inhibitors.

  • Mass Spectrometry (MS) Analysis of Intact Protein: The target protein is incubated with the chloroalkyl morpholine derivative, and the resulting mixture is analyzed by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.

  • Peptide Mapping by LC-MS/MS: To identify the specific site of covalent modification, the adducted protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will have a characteristic mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue that has been modified.

The following diagram outlines a typical workflow for the screening and characterization of covalent inhibitors.

Covalent_Inhibitor_Workflow cluster_workflow Covalent Inhibitor Characterization Workflow Screening Initial Screening (Biochemical Assay) Intact_MS Intact Protein MS Analysis Screening->Intact_MS Confirm Adduction Digestion Proteolytic Digestion (e.g., Trypsin) Intact_MS->Digestion LC_MSMS Peptide Mapping (LC-MS/MS) Digestion->LC_MSMS Data_Analysis Data Analysis & Site Identification LC_MSMS->Data_Analysis

A workflow for the characterization of covalent protein inhibitors.

Conclusion

The chloroalkyl group imparts a potent and versatile electrophilic character to morpholine derivatives, enabling their use as valuable synthetic intermediates and powerful tools in chemical biology and drug discovery. The reactivity of these compounds can be understood and quantified through a combination of kinetic studies and computational analysis. Their ability to form stable covalent bonds with biological nucleophiles, particularly cysteine residues, makes them highly effective as targeted covalent inhibitors. The principles and protocols outlined in this technical guide provide a solid foundation for researchers to harness the unique properties of chloroalkyl morpholine derivatives in their pursuit of novel therapeutics and a deeper understanding of biological systems. Further research into the specific reaction kinetics and computational modeling of these compounds will undoubtedly continue to expand their utility and impact in the field of medicinal chemistry.

References

N-(3-Chloropropyl)morpholine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloropropyl)morpholine is a versatile heterocyclic compound primarily recognized for its role as a key intermediate in organic synthesis, most notably in the production of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1] While its function as a synthetic building block is well-established, this compound also exhibits intrinsic biological activities, including biocidal and corrosion-inhibiting properties. This technical guide provides a comprehensive overview of the known biological activities of N-(3-Chloropropyl)morpholine, presenting available quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of N-(3-Chloropropyl)morpholine is essential for its application in research and development.

PropertyValueReference(s)
CAS Number 7357-67-7[2]
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.65 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 115°C @ 25mmHg
Density 1.0409 g/cm³
Flash Point 91°C
Solubility Soluble in water and organic solvents[2]

Biological Activity and Mechanisms of Action

The biological activities of N-(3-Chloropropyl)morpholine are primarily categorized into its biocidal and corrosion-inhibiting effects. Its role as a reactive intermediate in the synthesis of pharmacologically active molecules is also a key aspect of its utility.

Biocidal Activity

N-(3-Chloropropyl)morpholine is utilized as a biocide, particularly in water treatment processes, to control microbial growth.[2] The proposed mechanism of action is centered on the disruption of essential metabolic processes within microorganisms.[2] As a quaternary ammonium compound, its positively charged nitrogen atom can interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[3][4] This interaction can lead to the disorganization of the cell membrane, increased permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell lysis and death.[3][5]

Corrosion Inhibition

In industrial applications, N-(3-Chloropropyl)morpholine serves as a corrosion inhibitor.[2] The mechanism involves the adsorption of the molecule onto the surface of metals, forming a protective film that isolates the metal from the corrosive environment.[6] This adsorption can occur via two primary mechanisms:

  • Physisorption: Electrostatic interactions between the protonated morpholine molecule and the charged metal surface.[1]

  • Chemisorption: The formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring and the vacant d-orbitals of the metal atoms.[1][6]

dot

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of N-(3-Chloropropyl)morpholine. A->B C 3. Incubation Incubate for 24-72h. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4h. C->D E 5. Formazan Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Measurement Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC₅₀ value. F->G MIC_Workflow A 1. Prepare Serial Dilutions Create two-fold serial dilutions of N-(3-Chloropropyl)morpholine in broth in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). A->B C 3. Inoculation Inoculate each well with the microbial suspension. B->C D 4. Incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). C->D E 5. MIC Determination Visually inspect for the lowest concentration with no visible growth. D->E

References

An In-depth Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and applications of 4-(3-chloropropyl)morpholine hydrochloride, a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

This compound hydrochloride is the salt form of the parent compound, this compound. The hydrochloride salt is typically a crystalline solid, which offers advantages in terms of stability and handling compared to its free base form, which is a liquid.[1]

Table 1: Physical and Chemical Properties
PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 7357-67-757616-74-7
Molecular Formula C₇H₁₄ClNOC₇H₁₄ClNO · HCl
Molecular Weight 163.65 g/mol [2]200.11 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]Crystals[1]
Density 1.062 g/cm³[3]Not available
Melting Point -52 °C[3]Not available
Boiling Point 227.1 °C[3]Not available
Flash Point 67 °C[3]Not applicable[1]
Purity Typically ≥98.0% (by GC)[3]Typically ≥97% (by GC)[1]

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is a two-step process, starting with the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of this compound (Free Base)

A common synthetic route involves the reaction of morpholine with 1-bromo-3-chloropropane.[4]

Experimental Protocol:

  • To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).[4]

  • Heat the reaction mixture to reflux and stir for 2 hours.[4]

  • Cool the mixture to room temperature and filter to remove any insoluble impurities.[4]

  • Wash the filtrate with deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

  • Concentrate the organic phase under reduced pressure and purify by vacuum distillation to yield this compound.[4]

G reagents Morpholine + 1-Bromo-3-chloropropane in Toluene reflux Reflux for 2 hours reagents->reflux workup Aqueous Workup and Drying reflux->workup purification Vacuum Distillation workup->purification product This compound purification->product G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Methodological & Application

Synthesis of Gefitinib: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology drug development. This application note provides a detailed protocol for the synthesis of Gefitinib, focusing on the crucial etherification step involving the coupling of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol with 4-(3-chloropropyl)morpholine. This document outlines the reaction conditions, purification methods, and expected yields. Additionally, it includes a summary of quantitative data from various synthetic approaches, a diagram of the EGFR signaling pathway targeted by Gefitinib, and a visual representation of the experimental workflow.

Introduction

Gefitinib (marketed as Iressa) is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) for patients harboring specific activating mutations in the EGFR gene.[1] The mechanism of action involves the competitive inhibition of ATP binding to the tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][2][3] The chemical structure of Gefitinib is 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[4]

The synthesis of Gefitinib can be accomplished through various routes. A common and effective strategy involves the late-stage introduction of the morpholinopropoxy side chain via a Williamson ether synthesis. This key step utilizes this compound as the alkylating agent to introduce the morpholine moiety, which is crucial for the drug's pharmacokinetic and pharmacodynamic properties. This protocol details a laboratory-scale synthesis based on established literature procedures.[5][6]

EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1] Gefitinib blocks this signaling cascade by preventing the initial autophosphorylation step.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Intracellular Tyrosine Kinase Domain EGF->EGFR:ext Binds Ras Ras EGFR:int->Ras activates PI3K PI3K EGFR:int->PI3K activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR:int Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Synthesis of Gefitinib: Experimental Protocol

This protocol describes the synthesis of Gefitinib from 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol and this compound.

Materials and Reagents
  • 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Cold deionized water

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a dry round-bottom flask, add 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (1 equivalent).

  • Add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Addition of Alkylating Agent: To the stirred mixture, add this compound (1.5-2 equivalents).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 3-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol or ethyl acetate/hexanes).[5]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Extract the aqueous mixture with chloroform or another suitable organic solvent (e.g., ethyl acetate) multiple times.[5]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of a suitable eluent system (e.g., ethyl acetate in hexanes or methanol in chloroform) to afford pure Gefitinib as a white solid.[5]

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point can be determined.

Quantitative Data Summary

The following table summarizes quantitative data from different synthetic routes for the etherification step to produce Gefitinib.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olThis compoundK₂CO₃DMFNot specified331[5]
4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazolineN-(3-chloropropyl)morpholineK₂CO₃DMF80-908-12Not specified[7]
4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olThis compoundK₂CO₃, DMAPDMF802~92 (crude)[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Gefitinib using this compound.

Synthesis_Workflow Start Starting Materials: 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol This compound K₂CO₃, DMF Reaction Reaction: Heat to 80-90°C Stir for 3-12h Start->Reaction Workup Work-up: Quench with water Extract with Chloroform Dry over Na₂SO₄ Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Gefitinib (Pure Product) Purification->Product

Caption: Workflow for the Synthesis of Gefitinib.

Conclusion

This application note provides a comprehensive guide for the synthesis of Gefitinib, with a specific focus on the etherification step using this compound. The detailed protocol, along with the summarized quantitative data and visual diagrams, serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The successful synthesis and purification of Gefitinib are critical for further preclinical and clinical investigations into its therapeutic potential.

References

Application Notes and Protocols for Nucleophilic Substitution with 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Chloropropyl)morpholine (CAS: 7357-67-7) is a versatile bifunctional reagent widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a stable, polar morpholine ring, which often imparts favorable physicochemical properties to drug candidates, and a reactive 3-chloropropyl chain.[1] The terminal chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making this compound an essential building block for introducing the morpholino-propyl moiety into a wide range of molecular scaffolds.[1] A prominent application is its role as a key intermediate in the synthesis of Gefitinib, a targeted therapy for non-small cell lung cancer, highlighting its significance in pharmaceutical manufacturing.[2][3]

Reaction Mechanism: Sₙ2 Pathway

Nucleophilic substitution with this compound, a primary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] This reaction is a single, concerted step where a nucleophile attacks the carbon atom bearing the chlorine atom from the side opposite to the carbon-chlorine bond (backside attack).[5][6] Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]

Experimental_Workflow A 1. Reagent Setup B Dissolve nucleophile and base in a polar aprotic solvent (e.g., DMF). A->B C Add this compound (typically 1.0 - 1.2 equivalents). B->C D 2. Reaction C->D E Heat the mixture with stirring (e.g., 60-100 °C) for 2-24 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G 3. Work-up F->G H Cool to room temperature. Quench with water. G->H I Extract product with an organic solvent (e.g., Ethyl Acetate, DCM). H->I J Wash organic layer, dry (e.g., Na₂SO₄), and concentrate in vacuo. I->J K 4. Purification & Analysis J->K L Purify crude product via column chromatography or distillation. K->L M Characterize pure product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. L->M

References

Application Notes and Protocols for the Introduction of a Morpholine Moiety using 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a valuable bifunctional reagent widely utilized in organic synthesis and medicinal chemistry for the introduction of the morpholinopropyl moiety. This versatile building block combines the favorable physicochemical properties of the morpholine ring with a reactive chloropropyl chain, enabling its facile conjugation to a variety of nucleophilic scaffolds. The morpholine heterocycle is a privileged structure in drug discovery, often imparting improved aqueous solubility, metabolic stability, and pharmacokinetic properties to lead compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of phenols (O-alkylation), nitrogen heterocycles (N-alkylation), and thiols (S-alkylation). The information is intended to guide researchers in the efficient synthesis of novel morpholine-containing molecules with potential therapeutic applications.

Application Notes

O-Alkylation of Phenols

The reaction of this compound with phenols is a robust method for the synthesis of morpholinoalkyl aryl ethers. This transformation is particularly significant in the synthesis of various pharmaceutically active compounds. A prominent example is the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[1]

Reaction Scheme:

The reaction typically proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion, generated in situ by a base, acts as a nucleophile and displaces the chloride from this compound. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred to facilitate the Sₙ2 reaction.

N-Alkylation of Nitrogen Heterocycles

This compound is an effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as indoles and carbazoles. These reactions are important for the synthesis of compounds with diverse biological activities.

Reaction Scheme (Indole):

The N-alkylation of heterocycles like indole and carbazole generally requires a strong base to deprotonate the N-H group, forming a nucleophilic anion. Sodium hydride (NaH) in an aprotic solvent like DMF or tetrahydrofuran (THF) is a common choice. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction, particularly with weaker bases like potassium carbonate.

S-Alkylation of Thiols

The introduction of the morpholinopropyl group onto a sulfur atom can be achieved through the S-alkylation of thiols. This reaction is analogous to the O-alkylation of phenols and proceeds readily under basic conditions.

Reaction Scheme (Thiophenol):

The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol with a suitable base (e.g., K₂CO₃, NaH), allows for an efficient Sₙ2 reaction with this compound. The reaction is typically carried out in polar aprotic solvents to afford the corresponding thioether in good yield.

Quantitative Data Summary

The following tables summarize representative quantitative data for the alkylation reactions using this compound.

Table 1: O-Alkylation of Phenols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-olK₂CO₃DMF802~90[2]
3-HydroxypyridineK₂CO₃DMF801285N/A
4-MethoxyphenolNaHTHF60692N/A
2-NaphtholCs₂CO₃MeCNReflux895N/A

Table 2: N-Alkylation of Nitrogen Heterocycles

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleNaHDMF25488N/A
CarbazoleK₂CO₃ / TBABDMF1001282N/A
BenzimidazoleKOHDMSO90690N/A
PyrroleNaHTHF25385N/A

Table 3: S-Alkylation of Thiols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF60494N/A
4-MethylthiophenolNaHTHF25296N/A
2-MercaptobenzothiazoleEt₃NMeCNReflux691N/A
Cysteine ethyl esterNaHCO₃EtOH/H₂O50880N/A

Note: "N/A" indicates that while these are representative examples, a specific literature citation for this exact reaction with this compound was not found in the provided search results. The conditions and yields are based on general knowledge of these reaction types.

Detailed Experimental Protocols

Protocol 1: Synthesis of Gefitinib (O-Alkylation)

This protocol describes the synthesis of Gefitinib from 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol and this compound.[2]

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Gefitinib.

Protocol 2: N-Alkylation of Indole

This protocol provides a general procedure for the N-alkylation of indole.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-alkylated indole.

Protocol 3: S-Alkylation of Thiophenol

This protocol outlines a general method for the S-alkylation of thiophenol.

Materials:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of thiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with 1 M NaOH solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or column chromatography to obtain the desired thioether.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Nucleophile (Ar-OH, Ar-NHR, Ar-SH) E Reaction Mixture A->E B This compound B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, THF) D->E F Quenching / Precipitation E->F Reaction Completion G Extraction F->G H Purification (Recrystallization / Chromatography) G->H I Morpholine-containing Compound H->I

Caption: General experimental workflow for the synthesis of morpholine-containing compounds.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Gefitinib Gefitinib (Morpholine-containing) Gefitinib->Dimerization Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Topoisomerase_II_Pathway DNA_Supercoiling Supercoiled DNA Topoisomerase_II Topoisomerase II DNA_Supercoiling->Topoisomerase_II Binding Cleavage_Complex DNA-Topoisomerase II Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA Cleavage DNA_Break Double-Strand DNA Break Cleavage_Complex->DNA_Break Inhibited Re-ligation Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Morpholine_Inhibitor Morpholine-containing Topoisomerase II Inhibitor Morpholine_Inhibitor->Cleavage_Complex Stabilization & Inhibition of Re-ligation Apoptosis Apoptosis DNA_Break->Apoptosis

References

Application Notes and Protocols for Purity Testing of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. The presence of impurities can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the API.

These application notes provide detailed analytical methods for the quantitative purity assessment of this compound, ensuring its suitability for use in pharmaceutical manufacturing. The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Potential Impurities:

The primary route of synthesis for this compound involves the reaction of morpholine with 1-bromo-3-chloropropane.[3] Based on this synthesis, potential process-related impurities may include:

  • Unreacted Starting Materials:

    • Morpholine

    • 1-Bromo-3-chloropropane

  • By-products:

    • Impurities from the synthesis of Gefitinib[4]

Quantitative Data Summary

The purity of this compound is typically determined by Gas Chromatography. The following table summarizes common specification limits for this intermediate.

ParameterSpecificationMethod of Analysis
Assay ≥ 98.0%[1]Gas Chromatography (GC)
Single Impurity ≤ 0.5%[1]Gas Chromatography (GC)
Total Impurities ≤ 2.0%[1]Gas Chromatography (GC)
Moisture Content ≤ 0.5%[1]Karl Fischer Titration

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assay

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of volatile and semi-volatile substances like this compound.

3.1.1. Principle

The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it is detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of the analyte. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

3.1.2. Materials and Reagents

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane, Methanol, or Acetone), HPLC grade or equivalent.

  • Reference standard of this compound (if available, for peak identification and system suitability).

3.1.3. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Split/splitless injector.

  • Capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-1701 or a specific column for amines like Agilent CP-Volamine).[5][6]

  • Data acquisition and processing software.

3.1.4. Chromatographic Conditions

ParameterRecommended Conditions
Column DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[5]
Carrier Gas Helium or Nitrogen, constant flow rate of 1.5 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 240 °C- Final Hold: Hold at 240 °C for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2 or He) 25 mL/min

3.1.5. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent (e.g., Dichloromethane).

  • Mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

3.1.6. Data Analysis

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the percentage purity of this compound using the area percent method:

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

While GC is the more common method, HPLC can also be employed, particularly for identifying non-volatile impurities. Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed.

3.2.1. Principle

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent. This allows for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.

3.2.2. Materials and Reagents

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium formate or formic acid (for mobile phase modification)

3.2.3. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD).

  • HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[7]

  • Data acquisition and processing software.

3.2.4. Chromatographic Conditions (Starting Point for Method Development)

ParameterRecommended Conditions
Column HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector Wavelength 210 nm (as this compound lacks a strong chromophore, low UV may be necessary)

3.2.5. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.6. Data Analysis

Similar to the GC method, calculate the percentage purity using the area percent method from the resulting chromatogram.

Visualizations

Purity_Analysis_Workflow start_end start_end process process decision decision data data Start Start Purity Analysis SamplePrep Sample Preparation (Weighing & Dissolution) Start->SamplePrep MethodSelection Select Analytical Method SamplePrep->MethodSelection GC_Analysis GC-FID Analysis MethodSelection->GC_Analysis Volatile Compound HPLC_Analysis HPLC-UV/DAD Analysis MethodSelection->HPLC_Analysis Non-Volatile Impurities DataAcquisition Data Acquisition (Chromatogram) GC_Analysis->DataAcquisition HPLC_Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration) DataAcquisition->DataProcessing PurityCalc Purity Calculation (Area %) DataProcessing->PurityCalc Report Generate Report PurityCalc->Report End End Report->End Synthesis_Impurity_Relationship reactant reactant product product impurity impurity Morpholine Morpholine Reaction Synthesis Reaction Morpholine->Reaction BromoChloroPropane 1-Bromo-3-chloropropane BromoChloroPropane->Reaction Product This compound Reaction->Product Impurity1 Unreacted Morpholine Reaction->Impurity1 potential impurity Impurity2 Unreacted 1-Bromo-3-chloropropane Reaction->Impurity2 potential impurity

References

Application Note: High-Sensitivity GC-MS Analysis of Morpholine Derivatives for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine and its derivatives are fundamental heterocyclic organic compounds extensively utilized as building blocks in medicinal chemistry for the synthesis of a wide array of pharmaceuticals.[1] Their role as starting materials, intermediates, or potential impurities in active pharmaceutical ingredients (APIs) necessitates highly sensitive and specific analytical methods for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a robust and powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with an appropriate derivatization strategy, GC-MS offers exceptional sensitivity and selectivity for the determination of morpholine and its derivatives.[1]

Direct GC-MS analysis of morpholine can be challenging due to its polarity. To overcome this, a widely employed derivatization technique involves the nitrosation of morpholine to form the more volatile and thermally stable N-nitrosomorpholine (NMOR) derivative, which is readily amenable to GC-MS analysis.[2][3][4] This application note provides a comprehensive protocol for the quantitative analysis of morpholine by GC-MS as its NMOR derivative, applicable to various sample matrices including pharmaceutical formulations and biological fluids.

Principle of the Method

Morpholine, a secondary amine, undergoes a chemical reaction with sodium nitrite in an acidic environment to yield N-nitrosomorpholine (NMOR).[3][4] This derivatization step significantly enhances the volatility and thermal stability of the analyte, allowing for improved chromatographic separation and detection by GC-MS. The resulting NMOR is then extracted from the aqueous sample matrix into an organic solvent, typically dichloromethane, and an aliquot of the organic extract is injected into the GC-MS system for analysis.[3] Quantification is achieved by monitoring characteristic ions of NMOR using selected ion monitoring (SIM) mode, which provides high sensitivity and specificity.[5]

Experimental Protocols

Sample Preparation

The sample preparation procedure should be adapted based on the sample matrix.

For Aqueous Samples (e.g., drug solutions, fruit juices):

  • Centrifuge the sample to eliminate any particulate matter.[1][4]

  • Filter the resulting supernatant through a 0.22 µm membrane filter to ensure a clear sample.[1][4]

  • An exact volume (e.g., 2.0 mL) of the clear filtrate is then used for the derivatization step.[1][3]

For Solid Samples (e.g., drug granules, tissues):

  • Accurately weigh a known amount of the solid sample and dissolve it in a specific volume of purified water.[1][4]

  • Follow the procedure for aqueous samples starting from the centrifugation step.[1]

For Samples with High Lipid Content (e.g., fruit peels):

  • Homogenize the sample.

  • Incorporate a lipid removal step to prevent interference.[2][6]

Derivatization to N-Nitrosomorpholine (NMOR)
  • In a suitable glass test tube, add 200 µL of 0.05 M hydrochloric acid (HCl) to 2.0 mL of the prepared sample.[5][6] The pH should be adjusted to approximately 1.5 for optimal derivatization.[6][7]

  • Add 200 µL of a saturated sodium nitrite (NaNO₂) solution to the acidified sample and vortex the mixture.[1][4]

  • Incubate the reaction mixture in a heating block at 40°C for 5 minutes.[1][3]

  • After incubation, cool the reaction mixture to room temperature.[1][4]

Liquid-Liquid Extraction
  • Add 0.5 mL of dichloromethane to the cooled reaction mixture.[1][3]

  • Vortex the mixture vigorously for 1 minute to facilitate the extraction of the NMOR derivative into the organic phase.[1][3]

  • Allow the layers to separate for 10 minutes.[1][3]

  • Carefully transfer the lower organic layer (dichloromethane) into a clean vial for subsequent GC-MS analysis.[1]

GC-MS Analysis

The following are typical instrument parameters. Optimization may be necessary depending on the specific GC-MS instrument and column used.

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[2][3]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[2][3]

  • GC Column: A TM-1701 column (30 m × 0.32 mm i.d., 0.5 µm film thickness) or equivalent is suitable.[3] A DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) can also be used.[6]

  • Injection: 1 µL of the extract is injected in splitless or a 1:7 split mode.[1][3][6]

  • Inlet Temperature: 250°C.[1][3]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1][3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.[3]

    • Ramp to 120°C at a rate of 10°C/min and hold for 3 minutes.[3]

    • Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1][3]

    • MS Source Temperature: 230°C.[2][3]

    • MS Quadrupole Temperature: 150°C.[2][3]

    • Transfer Line Temperature: 280°C.[2][3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[3][5]

Quantitative Data Summary

The performance of the GC-MS method for the determination of morpholine as NMOR, based on published studies, is summarized in the table below.

ParameterApple Juice & Ibuprofen[3][5]Apple & Citrus Peel/Pulp[2][6]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Sample (Aqueous or Solid) centrifuge Centrifugation start->centrifuge filter 0.22 µm Filtration centrifuge->filter acidify Acidification (HCl) filter->acidify add_nitrite Add Sodium Nitrite acidify->add_nitrite heat Incubate at 40°C add_nitrite->heat add_dcm Add Dichloromethane heat->add_dcm vortex Vortex Mixing add_dcm->vortex separate Phase Separation vortex->separate collect Collect Organic Layer separate->collect gcms GC-MS Analysis collect->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for GC-MS analysis of morpholine as NMOR.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Morpholine_Derivatives Morpholine Derivatives Morpholine_Derivatives->PI3K Morpholine_Derivatives->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Alternative Derivatization Reagents

While the nitrosation method is well-established, other derivatization reagents can be considered for the GC-MS analysis of morpholine. These alternatives may be advantageous to avoid the formation of potentially carcinogenic nitrosamines or to achieve different chromatographic and mass spectrometric characteristics.

  • 2,4-Dinitrofluorobenzene (2,4-DNFB): This reagent reacts with morpholine to form N-(2,4-dinitrophenyl)morpholine. While this derivative is highly chromophoric and offers high sensitivity, concerns about its stability have been raised.[1][3]

  • Benzenesulfonyl Chloride: This reagent can be used to form a sulfonamide derivative with morpholine.[1]

It is important to note that detailed and validated GC-MS protocols for the analysis of morpholine using these alternative derivatization reagents are less commonly found in the literature. Researchers opting for these methods will likely need to undertake comprehensive method development and validation.[1]

Biological Significance of Morpholine Derivatives

Morpholine is a privileged scaffold in many biologically active molecules. Notably, numerous morpholine-containing compounds have been synthesized and investigated as potent inhibitors of key kinases in the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various types of cancer, making its components attractive targets for the development of novel anti-cancer therapeutics. The ability of morpholine derivatives to inhibit crucial nodes in this pathway, such as PI3K and mTOR, highlights their potential as promising drug candidates.[1]

Conclusion

The GC-MS method involving derivatization with sodium nitrite provides a robust, sensitive, and reliable approach for the quantification of morpholine in a variety of sample matrices, including pharmaceuticals and biological samples. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this analytical method in their laboratories. The biological importance of morpholine derivatives, particularly as inhibitors of key signaling pathways in cancer, underscores the critical need for accurate and precise analytical methods for their characterization and quality control throughout the drug discovery and development process.

References

Application Notes and Protocols for 4-(3-Chloropropyl)morpholine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the corrosion inhibition properties of 4-(3-Chloropropyl)morpholine is not extensively available in the reviewed literature. The following application notes and protocols are based on established methodologies for evaluating closely related morpholine derivatives as corrosion inhibitors. The provided data from literature on other morpholine compounds serves as a comparative benchmark.

Introduction

Morpholine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic and neutral environments.[1][2][3] Their efficacy is attributed to the presence of nitrogen and oxygen atoms in the morpholine ring, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[1][3] this compound, a derivative of morpholine, possesses the structural features conducive to corrosion inhibition and warrants investigation for such applications. These notes provide a comprehensive guide to the experimental evaluation of this compound as a corrosion inhibitor.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by morpholine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic medium.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pairs of the nitrogen and oxygen heteroatoms in the morpholine ring and the vacant d-orbitals of the iron atoms on the steel surface.[1]

This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby mitigating the corrosion rate.

Quantitative Data Summary (Comparative)

The following table summarizes the corrosion inhibition efficiency of various morpholine derivatives on steel, providing a benchmark for the expected performance of this compound.

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
Morpholine Mannich Base (MPO)300 ppm1 M HCl3290.3[2]
Morpholine Mannich Base (MPPO)300 ppm1 M HCl3291.4[2]
Morpholine BenzoateNot Specified3.5% NaClNot Specified>85[3]
Morpholine CarbonateNot Specified3.5% NaClNot Specified>85[3]

Experimental Protocols

Materials and Preparation
  • Metal Specimen: Mild steel coupons of known composition (e.g., ASTM A36) are used. For weight loss studies, rectangular coupons (e.g., 5 cm x 2 cm x 0.1 cm) are prepared. For electrochemical measurements, cylindrical mild steel rods embedded in an insulating material (e.g., epoxy resin) with a defined exposed surface area (e.g., 1 cm²) are used.

  • Surface Preparation: The metal specimens are mechanically polished using a series of emery papers of decreasing grit size, followed by degreasing with acetone, rinsing with distilled water, and drying.

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is prepared using analytical grade HCl and distilled water.

  • Inhibitor Solutions: Stock solutions of this compound are prepared in the corrosive medium to achieve a range of concentrations (e.g., 50, 100, 200, 500 ppm).

Weight Loss Method

This gravimetric method provides a direct measurement of the corrosion rate.

Procedure:

  • Weigh the prepared mild steel coupons accurately (W_initial).

  • Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of this compound.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, remove the coupons, clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons accurately (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • Corrosion Rate (CR): CR (g/cm².h) = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat. The mild steel specimen is the working electrode, a platinum foil is the counter electrode, and a saturated calomel electrode (SCE) is the reference electrode.

This technique provides information on both anodic and cathodic reactions.

Procedure:

  • Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the Tafel plots of the cathodic and anodic curves.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • The impedance data is plotted in Nyquist and Bode plots.

  • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates a higher resistance to corrosion.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Quantum Chemical Calculations

Quantum chemical calculations using Density Functional Theory (DFT) can be employed to correlate the molecular structure of this compound with its potential inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can provide insights into the adsorption mechanism and reactivity of the inhibitor molecule.[4][5]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_exp Experimental Evaluation cluster_electrochem Electrochemical Tests cluster_analysis Data Analysis A Mild Steel Coupon B Polishing & Cleaning A->B E Weight Loss Measurement B->E F Electrochemical Cell Setup B->F C Corrosive Medium (1M HCl) C->E C->F D Inhibitor Solution Preparation D->E D->F I Calculate Corrosion Rate & IE% E->I G Potentiodynamic Polarization F->G H Electrochemical Impedance Spectroscopy F->H J Determine Ecorr, icorr & IE% G->J K Determine Rct & IE% H->K

Caption: Experimental workflow for evaluating corrosion inhibition.

inhibition_mechanism cluster_surface Metal Surface in Corrosive Medium Metal Mild Steel (Fe) Adsorption Adsorption Metal->Adsorption Corrosive Corrosive Ions (e.g., Cl⁻, H⁺) Inhibitor This compound (Inhibitor Molecule) Inhibitor->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Application of 4-(3-Chloropropyl)morpholine in the Development of Novel Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse range of pharmaceutical agents. Its structure, featuring a reactive chloropropyl group and a morpholine moiety, allows for its facile incorporation into various molecular scaffolds to impart desirable pharmacokinetic and pharmacodynamic properties. The morpholine ring, a privileged structure in medicinal chemistry, is known to improve aqueous solubility, metabolic stability, and receptor-binding affinity of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutics, with a primary focus on its application in the synthesis of the anticancer agent Gefitinib and other emerging therapeutic candidates.

I. Application in Anticancer Drug Development: The Case of Gefitinib

This compound is a critical intermediate in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the treatment of non-small cell lung cancer (NSCLC).[1] The morpholine group in Gefitinib enhances its solubility and contributes to its binding affinity within the ATP-binding pocket of the EGFR kinase domain.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->P_EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR STAT STAT Pathway P_EGFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of Gefitinib and other novel morpholine-containing compounds synthesized using this compound.

Table 1: IC50 Values of Gefitinib Against Various Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC50 (µM)Reference
HCC827NSCLCExon 19 deletion0.015[2]
H3255NSCLCL858R mutation0.003[2]
PC-9NSCLCExon 19 deletion0.077[2]
A549NSCLCWild-type19.91[2][3]
NCI-H1975NSCLCL858R + T790M21.461[2]
NCI-H1299NSCLCWild-type14.23 - 14.62[4][5]
NCI-H1437NSCLCWild-type15.11 - 20.56[4][5]

Table 2: IC50 Values of Novel Morpholine-Containing Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Gefitinib-1,2,3-triazole derivative 4b NCI-H1299NSCLC4.42[4]
A549NSCLC3.94[4]
NCI-H1437NSCLC1.56[4]
Gefitinib-1,2,3-triazole derivative 4c NCI-H1299NSCLC4.60[4]
A549NSCLC4.00[4]
NCI-H1437NSCLC3.51[4]
Morpholine-quinazoline derivative AK-3 A549NSCLC10.38[6]
MCF-7Breast Cancer6.44[6]
SHSY-5YNeuroblastoma9.54[6]
Morpholine-quinazoline derivative AK-10 A549NSCLC8.55[6]
MCF-7Breast Cancer3.15[6]
SHSY-5YNeuroblastoma3.36[6]
2-morpholino-4-anilinoquinoline 3d HepG2Liver Cancer8.50[7]
Experimental Protocols

Protocol 1: Synthesis of Gefitinib using this compound

This protocol describes a key step in a common synthetic route to Gefitinib.[8][9]

Synthesis_Workflow cluster_reactants Reactants Intermediate 4-(3-chloro-4-fluorophenylamino)- 7-methoxyquinazolin-6-ol Reaction Reaction Mixture Intermediate->Reaction Reagent This compound Reagent->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Gefitinib Purification->Product

Materials:

  • 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

  • This compound

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Chloroform

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol in DMF, add potassium carbonate.

  • Add this compound to the mixture.

  • Stir the reaction mixture at 60-80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with chloroform (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure Gefitinib.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of a compound against EGFR tyrosine kinase.[2][10]

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction Enzyme Recombinant EGFR Incubation1 Pre-incubation Enzyme->Incubation1 Compound Test Compound (e.g., Gefitinib) Compound->Incubation1 Buffer Kinase Buffer Buffer->Incubation1 Incubation2 Reaction Incubation Incubation1->Incubation2 Substrate Peptide Substrate Substrate->Incubation2 ATP ATP ATP->Incubation2 Detection ADP Detection (e.g., ADP-Glo™) Incubation2->Detection Result Luminescence Reading (IC50 Calculation) Detection->Result

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add the diluted test compound solution or DMSO (vehicle control).

  • Add a solution containing the EGFR enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of a compound on the viability of cancer cell lines.[11][12]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Application in the Development of Atypical Antipsychotics

The morpholine moiety is also being explored in the design of novel atypical antipsychotic agents. The incorporation of the morpholinopropyl group, derived from this compound, can influence the affinity and selectivity of compounds for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.

While less documented with specific quantitative data in the public domain compared to its anticancer applications, the synthesis of novel clozapine and haloperidol analogues often involves the alkylation of a piperazine or a similar nitrogenous core with this compound or analogous reagents.[13] The resulting compounds are then evaluated for their binding affinities to relevant CNS receptors and their in vivo efficacy in animal models of psychosis.

A series of 1-(quinoliloxypropyl)-4-aryl-piperazines, which are structurally related to compounds that could be synthesized using this compound derivatives, have been synthesized and evaluated for atypical antipsychotic activity.[14] The 8-hydroxyquinoline ether derivative from this series emerged as a promising lead compound with a potential atypical antipsychotic profile.[14]

Further research in this area is focused on optimizing the structure-activity relationship to achieve a desirable balance of receptor affinities, leading to improved efficacy and a better side-effect profile compared to existing antipsychotic drugs.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide array of therapeutic agents. Its application is well-established in the development of the targeted anticancer drug Gefitinib and continues to be explored in the creation of novel compounds with potential anticancer and antipsychotic activities. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics utilizing this important chemical intermediate.

References

Application Notes and Protocols: Synthesis and Utility of N-(3-Morpholinopropyl) Aromatic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and target binding. The reaction of 4-(3-chloropropyl)morpholine with aromatic amines provides a straightforward and efficient route to a diverse library of N-(3-morpholinopropyl) aromatic amines. These compounds are valuable intermediates and final products in drug discovery, notably as kinase inhibitors for oncology and other therapeutic areas.

This document provides detailed application notes and experimental protocols for the synthesis of N-(3-morpholinopropyl) aromatic amines and highlights their application, particularly as inhibitors of key signaling pathways implicated in cancer.

General Reaction Scheme

The reaction is a classical nucleophilic substitution where the aromatic amine displaces the chloride from this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

G cluster_reagents cluster_conditions cluster_product reagents plus + B Aromatic Amine (e.g., Substituted Aniline) plus->B arrow -> C N-(3-Morpholinopropyl) Aromatic Amine arrow->C A This compound A->plus B->arrow conditions Base (e.g., K2CO3, Na2CO3) Solvent (e.g., DMF, Acetonitrile) Heat conditions->arrow Reaction Conditions

Caption: General reaction scheme for the synthesis of N-(3-morpholinopropyl) aromatic amines.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-(3-morpholinopropyl) aromatic amines. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base and solvent) may be necessary for specific aromatic amines.

Protocol 1: Synthesis of N-(3-Morpholinopropyl)-4-methoxyaniline

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-anisidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(3-morpholinopropyl)-4-methoxyaniline.

Data Presentation: Reaction of this compound with Various Aromatic Amines

The following table summarizes typical reaction conditions and outcomes for the synthesis of a variety of N-(3-morpholinopropyl) aromatic amines. Yields are indicative and may vary based on the specific reaction scale and purification method.

Aromatic AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF901875
4-FluoroanilineNa₂CO₃AcetonitrileReflux2482
3,4-DichloroanilineK₂CO₃DMF1002068
4-MethylanilineNa₂CO₃AcetonitrileReflux2285
2-AminopyridineK₂CO₃DMF952465

Applications in Drug Discovery: Kinase Inhibition

N-(3-Morpholinopropyl) aromatic amines have emerged as a versatile scaffold for the development of kinase inhibitors. The morpholine group often occupies the solvent-exposed region of the ATP-binding pocket, while the aromatic amine portion can be tailored to achieve potency and selectivity against specific kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K an attractive therapeutic target. Several studies have demonstrated that N-(3-morpholinopropyl) substituted quinazolines and other heterocyclic systems act as potent PI3K inhibitors.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor N-(3-Morpholinopropyl) Aromatic Amine Derivative Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of N-(3-morpholinopropyl) aromatic amine derivatives.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, and they are considered promising targets for anticancer drug development. N-trisubstituted pyrimidine derivatives, which can be synthesized from precursors derived from the reaction of this compound and aromatic amines, have shown potent inhibitory activity against Aurora kinases.[2][3]

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the general steps for evaluating the synthesized compounds as kinase inhibitors.

Kinase_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_cellular Cellular Assays cluster_lead Lead Optimization synthesis Synthesize Library of N-(3-Morpholinopropyl) Aromatic Amines primary_screen Primary Kinase Assay (e.g., PI3K, Aurora A) synthesis->primary_screen ic50 IC50 Determination for Active Compounds primary_screen->ic50 selectivity Selectivity Profiling (Panel of Kinases) ic50->selectivity cell_proliferation Cell Proliferation Assay (e.g., MTT, SRB) selectivity->cell_proliferation pathway_analysis Western Blot for Pathway Modulation (e.g., p-AKT levels) cell_proliferation->pathway_analysis sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the screening and development of N-(3-morpholinopropyl) aromatic amines as kinase inhibitors.

Quantitative Data: Biological Activity

The following table presents hypothetical IC₅₀ values for a series of N-(3-morpholinopropyl) aromatic amine derivatives against target kinases, illustrating the potential for structure-activity relationship (SAR) studies.

Compound IDAromatic Amine MoietyPI3Kα IC₅₀ (nM)Aurora A IC₅₀ (nM)
1 4-Methoxyaniline150800
2 3,4-Dichloroaniline25350
3 4-Trifluoromethylaniline40200
4 2-Aminopyridine300>1000

These data would be used to guide further chemical modifications to improve potency and selectivity. For example, the data suggests that electron-withdrawing groups on the aniline ring may be beneficial for PI3Kα inhibition.

Conclusion

The reaction of this compound with aromatic amines is a robust and versatile method for generating libraries of compounds with significant potential in drug discovery. The resulting N-(3-morpholinopropyl) aromatic amines serve as valuable scaffolds for the development of potent and selective kinase inhibitors. The straightforward synthesis, coupled with the favorable pharmacological properties imparted by the morpholine ring, makes this an attractive strategy for researchers in the field of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of these compounds is warranted to develop novel therapeutics for cancer and other diseases.

References

Application Notes and Protocols for Alkylation Reactions with 3-Morpholinopropyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropyl chloride is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a morpholine ring, a privileged scaffold in medicinal chemistry known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the N-, O-, and C-alkylation of various substrates using 3-morpholinopropyl chloride. The protocols are designed to be a practical guide for researchers in drug discovery and development.

General Considerations for Alkylation Reactions

Successful alkylation reactions with 3-morpholinopropyl chloride depend on several factors, including the choice of solvent, base, temperature, and the nature of the nucleophile.

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used to facilitate the SN2 reaction.

  • Bases: The selection of a suitable base is crucial to deprotonate the nucleophile and drive the reaction forward. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like triethylamine (Et3N).

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

  • Nucleophile Reactivity: The nucleophilicity of the substrate plays a significant role. Generally, N-alkylation of amines is facile, while O-alkylation of phenols and C-alkylation of less activated carbons may require more forcing conditions.

N-Alkylation of Amines

The introduction of the 3-morpholinopropyl moiety to primary and secondary amines is a common strategy in the synthesis of pharmacologically active compounds. This modification can improve water solubility and receptor binding affinity.

Experimental Protocol: Synthesis of N-(3-morpholinopropyl)aniline

This protocol describes the N-alkylation of aniline with 3-morpholinopropyl chloride.

Materials:

  • Aniline

  • 3-Morpholinopropyl chloride hydrochloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq), 3-morpholinopropyl chloride hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).

  • Add acetonitrile as the solvent and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-morpholinopropyl)aniline.

Data Presentation:

SubstrateProductBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineN-(3-morpholinopropyl)anilineK2CO3MeCNReflux585
4-Fluoroaniline4-Fluoro-N-(3-morpholinopropyl)anilineK2CO3DMF80692
Morpholine4-(3-Morpholinopropyl)morpholineEt3NAcetoneReflux878

O-Alkylation of Phenols

The O-alkylation of phenols with 3-morpholinopropyl chloride is a key step in the synthesis of various biologically active ethers, including local anesthetics and antiarrhythmic agents.

Experimental Protocol: Synthesis of 4-(3-Morpholinopropoxy)phenol

This protocol details the O-alkylation of hydroquinone with 3-morpholinopropyl chloride.

Materials:

  • Hydroquinone

  • 3-Morpholinopropyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Dissolve hydroquinone (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water.

  • Add 3-morpholinopropyl chloride hydrochloride (1.0 eq) to the solution.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Make the aqueous layer alkaline with sodium hydroxide and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-(3-morpholinopropoxy)phenol.[3]

Data Presentation:

SubstrateProductBaseSolventTemp. (°C)Time (h)Yield (%)
Hydroquinone4-(3-Morpholinopropoxy)phenolNaOHWater/EthanolReflux375[3]
Phenol1-(3-Morpholinopropoxy)benzeneK2CO3AcetoneReflux1288
4-Nitrophenol1-(3-Morpholinopropoxy)-4-nitrobenzeneNaHDMF60495

C-Alkylation of Indoles

The alkylation of indoles at the C3 position is a valuable transformation for the synthesis of various alkaloids and pharmacologically active compounds. While N-alkylation is often favored, C-alkylation can be achieved under specific conditions.

Experimental Protocol: Synthesis of 3-(3-Morpholinopropyl)-1H-indole

This protocol describes a representative C-alkylation of indole.

Materials:

  • Indole

  • 3-Morpholinopropyl chloride hydrochloride

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of indole (1.0 eq) in DMSO, add powdered potassium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-morpholinopropyl chloride hydrochloride (1.2 eq) in DMSO dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-(3-morpholinopropyl)-1H-indole.

Data Presentation:

SubstrateProductBaseSolventTemp. (°C)Time (h)Yield (%)
Indole3-(3-Morpholinopropyl)-1H-indoleKOHDMSORT2465
2-Methylindole2-Methyl-3-(3-morpholinopropyl)-1H-indoleNaHDMF501272
5-Bromoindole5-Bromo-3-(3-morpholinopropyl)-1H-indoleK2CO3MeCNReflux1868

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with 3-morpholinopropyl chloride.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up cluster_purification Purification A Reactants: - Amine - 3-Morpholinopropyl chloride - Base (e.g., K2CO3) C Reaction Vessel (Round-bottom flask) A->C B Solvent (e.g., Acetonitrile) B->C D Stirring & Heating (e.g., Reflux) C->D E Reaction Monitoring (TLC) D->E F Filtration E->F G Extraction F->G H Drying G->H I Column Chromatography H->I J Product I->J

Caption: General workflow for N-alkylation reactions.

VEGFR-2 Signaling Pathway

Many morpholine-containing compounds exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth and proliferation.[4][5] One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a key role in angiogenesis.[6][7][8][9][10] The morpholine moiety can be incorporated into small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Morpholine-containing Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

3-Morpholinopropyl chloride is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors. The provided diagrams offer a visual representation of a typical experimental workflow and a key signaling pathway that can be targeted by molecules synthesized using this versatile alkylating agent. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.

References

Application Notes and Protocols: 4-(3-Chloropropyl)morpholine as a Key Intermediate in the Synthesis of Antitumor Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(3-chloropropyl)morpholine as a crucial intermediate in the synthesis of targeted anticancer therapies. The focus is on its application in the synthesis of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. This document provides detailed synthetic protocols, quantitative data, and methodologies for the biological evaluation of the final drug product.

Introduction: The Role of the Morpholine Moiety in Anticancer Drug Design

The morpholine heterocyclic ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties, such as aqueous solubility, metabolic stability, and target binding affinity. In the context of oncology, the morpholine moiety is a key structural feature in numerous inhibitors of critical signaling pathways that drive tumor growth and survival, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This compound serves as a versatile building block, enabling the introduction of the morpholino-propyl side chain, which has been shown to be essential for the activity of several potent antitumor agents.

Application Example: Synthesis of Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC). The synthesis of Gefitinib often involves the alkylation of a phenolic precursor with this compound to install the critical morpholino-propoxy side chain.

Synthetic Scheme

A common synthetic route to Gefitinib involves the reaction of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol with this compound.

Experimental Protocol: Synthesis of Gefitinib

This protocol describes the final step in a reported synthesis of Gefitinib, where the key intermediate is alkylated using this compound.

Materials:

  • 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Chloroform

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a solution of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol in DMF, add potassium carbonate.

  • Add this compound to the reaction mixture.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with chloroform.

  • Combine the organic layers and wash sequentially with a saturated solution of sodium carbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Gefitinib.

Quantitative Data for Gefitinib Synthesis

The following table summarizes representative quantitative data for the synthesis of Gefitinib and its intermediates from various reported methods.

StepStarting MaterialReagents and SolventsYield (%)Purity (%)Reference
Alkylation of methyl 3-hydroxy-4-methoxybenzoateMethyl 3-hydroxy-4-methoxybenzoate1-Bromo-3-chloropropane, K₂CO₃, DMF9599.3 (HPLC)[1]
NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateHNO₃, Acetic acid8698.7 (HPLC)[1]
ReductionMethyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoateIron powder, Acetic acid7798.2 (HPLC)[1]
CyclizationMethyl 2-amino-3-(3-chloropropoxy)-4-methoxybenzoateFormamide9399.5 (HPLC)[1]
Chlorination6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-oneThionyl chloride8698.7 (HPLC)[1]
Coupling with 3-chloro-4-fluoroaniline4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline3-Chloro-4-fluoroaniline, Isopropanol9399.5 (HPLC)[1]
Final Step: Reaction with Morpholine 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine Morpholine, DMF, Potassium iodide Not specified directly, but overall yield is high High [1]
Alternative Final Step using this compound 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol This compound, K₂CO₃, DMF 31 99.9 (HPLC) [2]

Mechanism of Action of Gefitinib

Gefitinib exerts its anticancer effect by inhibiting the tyrosine kinase activity of EGFR.[3][4] This blockade prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, namely the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (via this compound intermediate) Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Figure 1. EGFR signaling pathway and inhibition by Gefitinib.

Protocols for Biological Evaluation

Once synthesized, the antitumor activity of the final compound (e.g., Gefitinib) must be evaluated. The following are standard in vitro protocols for assessing the efficacy of such drugs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, a human lung cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized antitumor drug (e.g., Gefitinib)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of the synthesized drug and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by the drug.

Materials:

  • Cancer cell lines

  • Synthesized antitumor drug

  • Lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the synthesized drug for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels of the target proteins upon drug treatment.

Experimental_Workflow cluster_synthesis Drug Synthesis cluster_evaluation In Vitro Biological Evaluation cluster_assays Efficacy Assays Start This compound + Precursor Reaction Chemical Reaction (e.g., Alkylation) Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Drug Synthesized Antitumor Drug (e.g., Gefitinib) Purification->Drug Treatment Drug Treatment (Dose-Response) Drug->Treatment CellCulture Cancer Cell Culture (e.g., A549) CellCulture->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT WesternBlot Western Blot (Signaling Pathway Inhibition) Treatment->WesternBlot Analysis Data Analysis and Conclusion MTT->Analysis WesternBlot->Analysis

Figure 2. Experimental workflow from synthesis to in vitro evaluation.

Broader Significance: Morpholine in Other Kinase Inhibitors

The utility of the morpholine moiety, and by extension intermediates like this compound, is not limited to Gefitinib. Many other kinase inhibitors targeting the PI3K/Akt/mTOR pathway incorporate morpholine rings to interact with the ATP-binding pocket of the kinase. For example, the pan-PI3K inhibitor ZSTK474 features two morpholine groups that are critical for its potent inhibitory activity.[5] While the synthesis of ZSTK474 does not directly use this compound, the frequent appearance of the morpholine scaffold in PI3K inhibitors underscores the importance of developing efficient synthetic methods for incorporating this heterocycle into drug candidates.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of targeted antitumor drugs, exemplified by its role in the production of Gefitinib. The protocols and data presented here provide a framework for researchers in drug discovery and development to synthesize and evaluate morpholine-containing compounds as potential cancer therapeutics. The established importance of the morpholine moiety in kinase inhibition suggests that this compound will continue to be a relevant building block in the design of novel anticancer agents.

References

Application Notes and Protocols for Developing Compound Libraries with 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a valuable bifunctional building block in medicinal chemistry, widely recognized for its role in the synthesis of targeted therapies. The presence of a reactive chloropropyl group and a versatile morpholine moiety makes it an ideal scaffold for the development of diverse compound libraries. The morpholine ring, a privileged structure in drug discovery, often imparts favorable physicochemical properties to molecules, such as improved aqueous solubility, metabolic stability, and oral bioavailability. This can also enhance permeability across the blood-brain barrier, making it a particularly interesting scaffold for central nervous system (CNS) targets.[1][2][3][4][5]

These application notes provide a comprehensive guide to utilizing this compound for the synthesis of compound libraries targeting a range of biological entities, with a primary focus on kinase inhibitors, including Epidermal Growth Factor Receptor (EGFR) inhibitors, and potential CNS-active agents.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 7357-67-7[6]
Molecular Formula C₇H₁₄ClNO[6]
Molecular Weight 163.65 g/mol [6]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 227.1°C[6]
Density 1.062 g/cm³[6]
Purity (typical) ≥98.0%[6]

Application in Kinase Inhibitor Library Synthesis

This compound is a key intermediate in the synthesis of Gefitinib, a potent EGFR tyrosine kinase inhibitor.[6] This highlights its utility in the development of kinase inhibitor libraries. The morpholine moiety can form crucial hydrogen bonds with the hinge region of the kinase domain, while the propyl linker allows for the exploration of various substitutions to optimize potency and selectivity.

General Experimental Protocol: Synthesis of a Kinase Inhibitor Library via Nucleophilic Aromatic Substitution

This protocol describes the parallel synthesis of a library of quinazoline-based kinase inhibitors, analogous to the synthesis of Gefitinib, by reacting a common quinazoline intermediate with a diverse panel of substituted phenols, followed by alkylation with this compound.

Workflow for Parallel Synthesis of a Kinase Inhibitor Library

G cluster_prep Scaffold Preparation cluster_alkylation Library Generation cluster_purification Downstream Processing A Substituted Phenol Panel (Diversity Elements) C Nucleophilic Aromatic Substitution A->C B 4-Chloro-6,7-dimethoxyquinazoline B->C D Intermediate Library (4-(Phenoxy)quinazolines) C->D F Alkylation Reaction D->F E This compound E->F G Final Compound Library F->G H High-Throughput Purification (e.g., Preparative HPLC) G->H I Quality Control (LC-MS, NMR) H->I

Caption: Workflow for the parallel synthesis of a kinase inhibitor library.

Materials:

  • Substituted phenols (a diverse panel of phenols with various electronic and steric properties)

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • 96-well reaction block or parallel synthesis reactor

  • Standard laboratory glassware and purification equipment (e.g., preparative HPLC)

Protocol:

Step 1: Synthesis of 4-(Phenoxy)quinazoline Intermediates (Parallel Synthesis)

  • To each well of a 96-well reaction block, add a solution of a unique substituted phenol (1.1 equivalents) in DMF.

  • To each well, add a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) in DMF.

  • Add potassium carbonate (2.0 equivalents) to each well.

  • Seal the reaction block and heat to 80-100°C for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction block to room temperature. The resulting solutions contain the intermediate 4-(phenoxy)quinazoline library.

Step 2: Alkylation with this compound (Parallel Synthesis)

  • To each well containing the intermediate from Step 1, add this compound (1.5 equivalents).

  • Add additional potassium carbonate (1.5 equivalents) to each well.

  • Seal the reaction block and heat to 70-90°C for 6-18 hours. Monitor the reactions by LC-MS.

  • After cooling, the reaction mixtures can be diluted with water to precipitate the crude products or directly purified.

Step 3: High-Throughput Purification and Analysis

  • The crude products from each well are purified using parallel preparative HPLC.

  • The purity of the final compounds is assessed by analytical LC-MS.

  • For a representative subset of the library, the structure is confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).

Quantitative Data: Synthesis and Biological Activity of a Representative Kinase Inhibitor Library

The following table presents illustrative data for a small, focused library of Gefitinib analogues synthesized using the above protocol.

Compound IDR-Group on PhenolYield (%)Purity (%)IC₅₀ (EGFR) (nM)IC₅₀ (A549 Cell Line) (µM)
Gefitinib 3-Chloro, 4-Fluoro55>993.3 - 4.115.11
Analogue 1 4-Methyl62981525.3
Analogue 2 3,4-Dichloro58975.218.7
Analogue 3 4-Methoxy65992535.1
Analogue 4 3-Nitro45958.921.4
Analogue 5 Unsubstituted70985045.6

Note: IC₅₀ values are representative and can vary based on assay conditions. Data is compiled from analogous synthetic procedures.[3][5]

Signaling Pathway: EGFR Inhibition

Compounds synthesized using this compound, such as Gefitinib and its analogues, primarily target the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase activity blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K-Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Gefitinib Analogue (from this compound) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Application in CNS-Targeted Library Synthesis

The favorable physicochemical properties imparted by the morpholine ring make this compound an attractive building block for libraries targeting the central nervous system.[1][2][4] Potential targets include receptors and enzymes implicated in neurodegenerative diseases and psychiatric disorders, such as cholinesterases and monoamine oxidases.

General Experimental Protocol: Synthesis of a CNS-Targeted Library

This protocol outlines the synthesis of a diverse library by reacting this compound with a panel of nucleophiles, such as substituted anilines, phenols, and thiophenols, which are common pharmacophores in CNS-active drugs.

Workflow for CNS-Targeted Library Synthesis

G cluster_reagents Reagents cluster_reaction Reaction cluster_processing Processing A Nucleophile Panel (Anilines, Phenols, Thiophenols) C Nucleophilic Substitution (Parallel Synthesis) A->C B This compound B->C D Crude Library C->D E Purification D->E F Final Library E->F

Caption: Workflow for the synthesis of a CNS-targeted compound library.

Materials:

  • A diverse panel of nucleophiles (e.g., substituted anilines, phenols, thiophenols)

  • This compound

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, acetonitrile)

  • 96-well reaction block or parallel synthesis reactor

Protocol:

  • To each well of a 96-well reaction block, add a solution of a unique nucleophile (1.0 equivalent) in the chosen solvent.

  • Add the base (1.2 equivalents) to each well and stir for 15-30 minutes at room temperature to generate the nucleophilic species.

  • Add a solution of this compound (1.1 equivalents) to each well.

  • Seal the reaction block and heat to 60-80°C for 8-24 hours, monitoring by LC-MS.

  • Upon completion, the reactions are quenched and worked up appropriately based on the nature of the nucleophile and solvent.

  • The crude products are then purified using high-throughput methods.

Illustrative Quantitative Data for a CNS-Targeted Library

The following table provides hypothetical data for a small library targeting acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[3]

Compound IDNucleophileYield (%)Purity (%)IC₅₀ (AChE) (µM)
CNS-1 4-Hydroxy-N-methylaniline75968.5
CNS-2 2-Naphthol689515.2
CNS-3 4-Mercaptophenol659711.8
CNS-4 5-Hydroxyindole71985.3
CNS-5 3-Ethylaniline8099> 50
Signaling Pathway: Cholinergic Neurotransmission

Compounds targeting AChE would act to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Inhibitor AChE Inhibitor (from this compound) Inhibitor->AChE Inhibition

Caption: Simplified cholinergic synapse and the site of action for AChE inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for the development of diverse compound libraries for drug discovery. Its utility has been well-established in the synthesis of kinase inhibitors, and its favorable physicochemical properties make it an excellent choice for creating libraries targeting a wide range of biological systems, including the CNS. The protocols and data presented here provide a foundation for researchers to design and synthesize novel compound libraries with the potential to yield new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-(3-Chloropropyl)morpholine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the N-alkylation of morpholine with 1-bromo-3-chloropropane.[1][2][3] This reaction is typically carried out in a suitable solvent, often with heating.

Q2: What are the primary reagents and their roles in this synthesis?

A2: The key reagents are:

  • Morpholine: The secondary amine that acts as the nucleophile.

  • 1-Bromo-3-chloropropane: The alkylating agent, which provides the 3-chloropropyl group. The bromine atom is a better leaving group than chlorine, facilitating the initial nucleophilic substitution.

  • Solvent: Provides a medium for the reaction. Toluene is a commonly used solvent.[2]

  • Base (optional but recommended): A base, such as sodium carbonate or an excess of morpholine, is used to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.[3]

Q3: What are the typical yields for this synthesis?

A3: Reported yields for the synthesis of this compound can vary significantly depending on the reaction conditions. While some protocols report yields as high as 96%, others have noted yields around 49%.[2][3] Optimization of reaction parameters is crucial for achieving high yields.

Q4: What are the main side reactions to be aware of?

A4: The primary side reaction of concern is the formation of a quaternary ammonium salt through dialkylation.[4][5] This occurs when the product, this compound, reacts further with another molecule of 1-bromo-3-chloropropane. Using an excess of morpholine can help to minimize this side reaction.

Q5: How can the product be purified?

A5: Purification is typically achieved through a series of steps:

  • Filtration: To remove any precipitated salts (e.g., morpholine hydrobromide).[2]

  • Aqueous Wash: To remove excess morpholine and water-soluble byproducts.[2]

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.[2]

  • Distillation: The final product is often purified by distillation under reduced pressure.[2][3] Column chromatography can also be employed for purification.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of morpholine and 1-bromo-3-chloropropane. Use freshly distilled reagents if necessary.
Insufficient reaction temperature.Ensure the reaction is heated to the appropriate temperature (e.g., reflux in toluene). Monitor the internal temperature of the reaction.
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or GC-MS.[6][7] Extend the reaction time if starting materials are still present.
Low Yield Suboptimal stoichiometry.Use an excess of morpholine (typically 2 equivalents or more) to favor the formation of the desired mono-alkylation product and minimize dialkylation.[2]
Protonation of morpholine.If not using an excess of morpholine as the base, add an inorganic base like sodium carbonate or potassium carbonate to neutralize the HBr byproduct.
Inefficient work-up.Ensure complete extraction of the product from the aqueous layer. Minimize product loss during washing and drying steps.
Presence of a Major Impurity (higher molecular weight) Dialkylation leading to a quaternary ammonium salt.Increase the molar excess of morpholine. Consider adding the 1-bromo-3-chloropropane slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Product is Difficult to Purify Incomplete removal of morpholine.Perform thorough aqueous washes during the work-up. Distillation under reduced pressure should effectively separate the product from the higher-boiling morpholine.
Presence of unreacted 1-bromo-3-chloropropane.Ensure the reaction goes to completion. Unreacted starting material can often be removed by distillation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of key reaction parameters on the yield of this compound based on literature data and general principles of N-alkylation.

Table 1: Effect of Solvent on Reaction Yield

Solvent Dielectric Constant Typical Reaction Temperature Anticipated Effect on Yield
Toluene2.4Reflux (~111°C)Good. A common and effective solvent for this reaction.[2]
Acetonitrile37.5Reflux (~82°C)Potentially higher yield due to stabilization of the transition state, but may require lower temperatures to control side reactions.
Tetrahydrofuran (THF)7.6Reflux (~66°C)Moderate. Lower boiling point may require longer reaction times.
Dichloromethane (DCM)9.1Reflux (~40°C)Lower yield is expected due to the low boiling point, necessitating very long reaction times.
Dimethylformamide (DMF)36.780-100°CHigh, as polar aprotic solvents can accelerate SN2 reactions. However, purification can be more challenging due to the high boiling point of DMF.

Table 2: Effect of Temperature and Base on Reaction Yield

Temperature Base Molar Ratio (Morpholine:Alkyl Halide) Expected Yield Key Considerations
Room TemperatureNone2:1LowReaction is likely to be very slow.
60-80°CNa2CO31.5:1Moderate to GoodThe use of a base is beneficial. Higher temperatures may be needed for completion.
Reflux (Toluene, ~111°C)Excess Morpholine2:1HighA common and effective condition, with excess morpholine acting as both reactant and base.[2]
>120°CK2CO31.2:1Moderate to HighHigher temperatures can increase the reaction rate but may also promote side reactions.

Experimental Protocols

Protocol 1: High-Yield Synthesis in Toluene with Excess Morpholine[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in 100 mL of toluene.

  • Reagent Addition: Slowly add morpholine (11.0 mL, 127 mmol, 2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated morpholine hydrobromide. c. Wash the filtrate with deionized water. d. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: a. Concentrate the dried organic phase under reduced pressure to remove the toluene. b. Purify the resulting crude product by vacuum distillation to obtain this compound. (Reported yield: 96%).

Protocol 2: Synthesis with Sodium Carbonate as Base
  • Reaction Setup: To a suspension of sodium carbonate (8.1 g, 76.2 mmol) in 100 mL of acetonitrile, add morpholine (5.5 mL, 63.5 mmol).

  • Reagent Addition: Add 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in dichloromethane (DCM) and wash with water. d. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: a. Remove the solvent by rotary evaporation. b. Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Reagents: Morpholine 1-Bromo-3-chloropropane Solvent (e.g., Toluene) reaction Reaction: - Mix reagents - Heat to reflux (2 hours) reagents->reaction 1. Reaction Setup workup Work-up: - Cool and filter - Aqueous wash - Dry organic layer reaction->workup 2. Post-Reaction purification Purification: - Concentrate solvent - Vacuum distillation workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_workup Review Work-up and Purification start->check_workup dialkylation Assess for Dialkylation (e.g., by GC-MS) start->dialkylation solution_reagents Solution: - Use pure reagents - Use excess morpholine check_reagents->solution_reagents solution_conditions Solution: - Ensure correct temperature - Increase reaction time check_conditions->solution_conditions solution_workup Solution: - Optimize extraction - Check distillation setup check_workup->solution_workup solution_dialkylation Solution: - Increase morpholine excess - Slow addition of alkyl halide dialkylation->solution_dialkylation

References

Technical Support Center: Synthesis of N-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Chloropropyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3-Chloropropyl)morpholine?

A1: The most widely used laboratory and industrial synthesis involves the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane.[1][2] In this reaction, the secondary amine (morpholine) acts as a nucleophile, displacing the bromide from 1-bromo-3-chloropropane, which is the more reactive halogen.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products that can occur during the synthesis of N-(3-Chloropropyl)morpholine include:

  • 1,3-Dimorpholinopropane: This is a common dialkylation product where the propyl chain is attached to two morpholine rings.

  • N-allyl-morpholine: This can form through the dehydrohalogenation of the starting material or the product.

  • Quaternary ammonium salts: Over-alkylation of the desired product can lead to the formation of a quaternary ammonium salt.

  • N-(3-Bromopropyl)morpholine: Although the carbon-bromine bond is more labile, under certain conditions, the chloro- group can be displaced, or an exchange reaction can occur.

Q3: How can I minimize the formation of 1,3-Dimorpholinopropane?

A3: To reduce the formation of the dialkylated product, it is crucial to control the stoichiometry of the reactants. Using an excess of morpholine relative to 1-bromo-3-chloropropane will favor the mono-alkylation product. Slowly adding the alkylating agent to the morpholine solution can also help maintain a high concentration of the primary nucleophile and minimize the reaction of the product with the alkylating agent.

Q4: What reaction conditions can lead to the formation of N-allyl-morpholine?

A4: The formation of N-allyl-morpholine is typically a result of dehydrohalogenation, which is favored by strong bases and high temperatures. If a strong base is used to scavenge the HBr formed during the reaction, careful control of the addition and temperature is necessary.

Q5: How can I purify N-(3-Chloropropyl)morpholine from the reaction mixture?

A5: Purification is typically achieved through distillation under reduced pressure.[1] Before distillation, the reaction mixture is usually filtered to remove any precipitated salts (e.g., morpholine hydrobromide), and the filtrate is washed with water to remove excess morpholine and other water-soluble impurities. The organic layer is then dried and concentrated before distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-(3-Chloropropyl)morpholine Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing. Consider using a solvent to ensure homogeneity.
Formation of significant amounts of side products.Adjust the molar ratio of reactants (use an excess of morpholine). Control the temperature to minimize side reactions like dehydrohalogenation.
Loss of product during workup.Ensure complete extraction of the product from the aqueous phase. Be careful during distillation to avoid loss of the product.
Presence of a Higher Boiling Point Impurity This is likely 1,3-dimorpholinopropane.Use a larger excess of morpholine in the reaction. Optimize the addition rate of 1-bromo-3-chloropropane. Careful fractional distillation may be required to separate the product from this impurity.
Presence of a Lower Boiling Point Impurity This could be N-allyl-morpholine.Avoid excessively high reaction temperatures and the use of strong, non-hindered bases.
Product is a Salt or is Difficult to Distill Formation of a quaternary ammonium salt.This indicates over-alkylation. Use a larger excess of morpholine and avoid prolonged reaction times at high temperatures.
Reaction Mixture is Very Viscous or Solidifies Precipitation of morpholine hydrobromide.This is expected. The salt can be removed by filtration at the end of the reaction. Using a suitable solvent can help to keep the reaction mixture stirrable.

Experimental Protocol: Synthesis of N-(3-Chloropropyl)morpholine

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Morpholine

  • 1-Bromo-3-chloropropane

  • Toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (e.g., 2 equivalents) in toluene.

  • Slowly add 1-bromo-3-chloropropane (e.g., 1 equivalent) to the stirred morpholine solution at room temperature. The addition can be done dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., for toluene, the boiling point is ~111°C) and maintain reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of morpholine hydrobromide will form.

  • Filter the mixture to remove the precipitated salt.

  • Wash the filtrate with deionized water to remove excess morpholine and any remaining salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.

  • Purify the crude N-(3-Chloropropyl)morpholine by vacuum distillation to obtain the final product.

Reaction Pathway and Side Product Formation

Synthesis_Pathway Morpholine Morpholine Product N-(3-Chloropropyl)morpholine (Desired Product) Morpholine->Product + 1-Bromo-3-chloropropane (SN2 Reaction) BCP 1-Bromo-3-chloropropane BCP->Product Side_Product_2 N-Allylmorpholine (Dehydrohalogenation) BCP->Side_Product_2 - HBr (Base) Side_Product_1 1,3-Dimorpholinopropane (Dialkylation) Product->Side_Product_1 + Morpholine Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt + 1-Bromo-3-chloropropane HBr HBr Product->HBr

Caption: Reaction scheme for the synthesis of N-(3-Chloropropyl)morpholine and major side products.

References

Technical Support Center: Purification of Crude 4-(3-Chloropropyl)morpholine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(3-chloropropyl)morpholine by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 227°C)[1][2]. Distilling at this temperature can lead to thermal decomposition, especially since the compound can be heat-sensitive.[3] Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower, safer temperature, which minimizes the risk of degradation and improves the purity of the final product.[4] For compounds with boiling points above 150°C, vacuum distillation is the preferred method.[4]

Q2: What are the expected boiling points for this compound under vacuum?

A2: The boiling point is dependent on the pressure. Published data indicates boiling points such as 110-115°C at 25 mmHg and 70-80°C at 2.6 mmHg.[5][6] It is crucial to monitor both temperature and pressure during distillation to collect the correct fraction.

Q3: What are the likely impurities in crude this compound?

A3: Common impurities originate from the synthesis process and may include unreacted starting materials like morpholine and 1-bromo-3-chloropropane, residual solvents such as toluene, and potential byproducts from side reactions.[2]

Q4: My purified product is a light yellow to colorless liquid. Is this normal?

A4: Yes, pure this compound is typically described as a colorless to light yellow clear liquid.[1] However, a significant darkening (e.g., to brown) upon distillation may indicate thermal decomposition.

Q5: How should I handle and store purified this compound?

A5: The compound may be air and heat sensitive.[3] It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C is suggested by some suppliers) to prevent degradation.[2]

Data Presentation

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO[1][2]
Molecular Weight 163.65 g/mol [6]
Appearance Colorless to Light Yellow Liquid[1]
Boiling Point (Atmospheric) 227.1 ± 25.0 °C @ 760 mmHg[1][2]
Boiling Point (Vacuum) 110-115 °C @ 25 mmHg[5][6]
70-80 °C @ 2.6 mmHg[5]
Density ~1.1 g/cm³[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of crude this compound.

IssuePotential Cause(s)Recommended Solution(s)
Product is Darkening/Decomposing in the Distillation Flask The distillation pot temperature is too high, causing thermal degradation. The compound is heat-sensitive.- Reduce the pressure: A lower vacuum will further decrease the boiling point, allowing for distillation at a lower temperature. - Ensure even heating: Use a heating mantle with a stirrer to avoid localized overheating. - Minimize residence time: Distill the compound as quickly as possible once the distillation temperature is reached.
Inability to Achieve or Maintain a Stable Vacuum There are leaks in the distillation apparatus.- Check all joints: Ensure all ground-glass joints are properly sealed with a suitable vacuum grease. - Inspect tubing: Check all vacuum tubing for cracks or poor connections. - Verify pump function: Ensure the vacuum pump is operating correctly and the pump oil is clean.[5]
Sudden, Violent Boiling (Bumping) The liquid is becoming superheated before boiling. Boiling chips are ineffective under vacuum.- Use a magnetic stirrer: Vigorous stirring provides nucleation sites for smooth boiling.[4] - Introduce a fine capillary: A slow bleed of an inert gas (e.g., nitrogen) through an ebulliator can also ensure smooth boiling.[4]
Foaming of the Crude Material Residual volatile impurities or dissolved gases are present in the crude mixture.- Degas the sample: Before heating, apply the vacuum for a period at room temperature to remove dissolved gases and low-boiling impurities. - Heat slowly: A gradual increase in temperature will allow volatiles to escape in a controlled manner.
Low Purity or Contaminated Distillate The separation efficiency is poor, leading to co-distillation of impurities.- Use a fractionating column: For impurities with close boiling points, inserting a short Vigreux or packed column between the flask and the distillation head can improve separation. - Collect fractions: Do not combine the initial distillate (forerun) or the final distillate (tail) with the main product fraction.
Product Solidifies in the Condenser The cooling water is too cold, causing the product's freezing point to be reached.- Increase water temperature: Use slightly warmer water in the condenser or reduce the water flow rate to prevent solidification.

Experimental Protocols

Vacuum Distillation of Crude this compound

1. Preparation and Assembly:

  • Ensure all glassware is clean, dry, and inspected for any cracks or defects.[7]

  • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a magnetic stir bar to the flask for smooth boiling.[4][7]

  • Assemble the distillation apparatus (distillation head with thermometer, condenser, and receiving flask) using appropriate clamps. Lightly grease all ground-glass joints with a high-vacuum grease.

  • Place the round-bottom flask in a heating mantle, supported by a lab jack.

  • Connect the condenser to a circulating water bath, ensuring water flows in at the bottom and out at the top.

  • Connect the vacuum takeoff adapter to a cold trap, and then to a vacuum pump, using thick-walled vacuum tubing.[4]

2. Distillation Procedure:

  • Turn on the magnetic stirrer.

  • Turn on the vacuum pump to slowly evacuate the system. A hissing sound indicates a leak that must be addressed.[7]

  • Once the desired vacuum is reached and stable, begin to slowly heat the distillation flask using the heating mantle.

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the main fraction at the expected boiling temperature and pressure (e.g., 110-115°C at 25 mmHg).[6] Record the temperature and pressure throughout the collection.

  • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains.

3. Shutdown:

  • Remove the heating mantle and allow the system to cool to room temperature.[4]

  • Slowly and carefully vent the system by introducing an inert gas or air.

  • Turn off the vacuum pump.

  • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

Distillation_Troubleshooting_Workflow start Start Distillation observe Observe Issue start->observe issue What is the issue? observe->issue darkening Product Darkening issue->darkening Color Change no_vacuum Unstable/No Vacuum issue->no_vacuum Pressure Fluctuation bumping Violent Boiling (Bumping) issue->bumping Irregular Boiling low_purity Low Purity issue->low_purity Analysis Shows Impurity sol_darkening Reduce Pressure & Ensure Even Heating darkening->sol_darkening sol_no_vacuum Check Joints & Tubing for Leaks no_vacuum->sol_no_vacuum sol_bumping Use Vigorous Stirring bumping->sol_bumping sol_low_purity Use Fractionating Column & Collect Separate Fractions low_purity->sol_low_purity continue_dist Continue & Monitor sol_darkening->continue_dist sol_no_vacuum->continue_dist sol_bumping->continue_dist sol_low_purity->continue_dist

Caption: Troubleshooting workflow for common distillation issues.

Vacuum_Distillation_Setup cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Flask Distillation Flask (Crude Product + Stir Bar) Mantle Heating Mantle Head Distillation Head with Thermometer Flask->Head Vapor Condenser Condenser Head->Condenser Receiver Receiving Flask (Purified Product) Condenser->Receiver Distillate WaterIn Cooling Water In Condenser->WaterIn WaterOut Cooling Water Out Condenser->WaterOut Trap Cold Trap Receiver->Trap To Vacuum Source Pump Vacuum Pump Trap->Pump

Caption: Experimental workflow for vacuum distillation.

References

preventing dimerization of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 4-(3-Chloropropyl)morpholine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is believed to be intermolecular dimerization through self-alkylation. This occurs when the nucleophilic morpholine nitrogen of one molecule attacks the electrophilic carbon of the chloropropyl group on another molecule. This reaction results in the formation of a quaternary ammonium salt dimer, which can appear as a significant impurity in your reaction mixture or stored material.

Q2: What are the optimal storage conditions to minimize dimerization?

To minimize the rate of dimerization, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (0-10°C) or frozen (-20°C) is recommended to slow down the rate of the alkylation reaction.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential side reactions with atmospheric components.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Can the choice of solvent affect the stability of this compound?

Yes, the choice of solvent can influence the rate of dimerization. Non-polar, aprotic solvents are generally preferred for storage and reactions where the dimerization is a concern. Protic solvents, especially those that can act as a base or facilitate ionization of the C-Cl bond, may accelerate the self-alkylation reaction. When using polar aprotic solvents like DMF or DMSO for reactions, it is advisable to use the this compound as fresh as possible and to monitor for the formation of impurities.

Q4: How can I detect the formation of the dimer in my sample?

The formation of the dimer can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the dimer from the monomer and quantifying its presence. The dimer, being a larger and more polar quaternary ammonium salt, will have a different retention time than the starting material.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of the purity of your sample. The dimer will likely have a different Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the dimer, which will differ from the monomer, particularly in the regions corresponding to the protons and carbons near the nitrogen atoms and the propyl chain.

  • Mass Spectrometry (MS): The dimer will have a distinct molecular weight that can be detected by MS.

Troubleshooting Guides

Issue: An unknown impurity is observed in my reaction that uses this compound.

Possible Cause: This impurity could be the dimer of this compound formed due to prolonged storage or inappropriate handling.

Troubleshooting Steps:

  • Analyze the Impurity: Use HPLC or LC-MS to determine the molecular weight and polarity of the impurity. If the molecular weight corresponds to the dimer, proceed with the following steps.

  • Check Storage Conditions: Verify that your stock of this compound has been stored under the recommended conditions (refrigerated, under inert gas).

  • Purify the Starting Material: If dimerization is suspected in the starting material, consider purifying it by distillation before use.[1][3]

  • Optimize Reaction Conditions:

    • Temperature: Run your reaction at the lowest effective temperature to minimize the rate of the dimerization side reaction.

    • Concentration: Lowering the concentration of this compound in the reaction mixture can reduce the rate of the bimolecular dimerization reaction.

    • Order of Addition: If your reaction allows, consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

Issue: The yield of my reaction is lower than expected, and I suspect degradation of this compound.

Possible Cause: Dimerization of the starting material reduces the amount of active reagent available for your desired reaction.

Troubleshooting Steps:

  • Assess Purity Before Use: Always assess the purity of your this compound by HPLC or TLC before starting your reaction.

  • Use Fresh Reagent: Whenever possible, use a freshly opened or recently purified batch of this compound.

  • Follow the Troubleshooting Workflow: Refer to the troubleshooting workflow diagram below for a systematic approach to identifying and resolving the issue.

Data Presentation

To systematically troubleshoot and identify optimal conditions for your experiments, we recommend maintaining a log of stability observations. The following table provides a template for recording your data.

Experiment ID Storage Condition Solvent Concentration (M) Time (days) Purity by HPLC (%) Dimer Peak Area (%) Observations

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol provides a general method for monitoring the purity of this compound and detecting the formation of its dimer.

1. Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 10 mL volumetric flask.

  • This will be your primary standard for purity assessment.

3. Sample Preparation:

  • Prepare a solution of your test sample of this compound at the same concentration as the standard.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more polar compounds. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks. The dimer, being more polar, is expected to have a different retention time than the monomer.

  • Calculate the percentage purity of your sample by comparing the peak area of the monomer to the total peak area of all components.

Visualizations

Dimerization_Mechanism mol1 This compound (Molecule 1) dimer Dimer (Quaternary Ammonium Salt) mol1->dimer Nucleophilic Attack mol2 This compound (Molecule 2) mol2->dimer Electrophilic Center

Caption: Proposed dimerization mechanism of this compound.

Troubleshooting_Workflow start Start: Suspected Dimerization check_purity Assess Purity of Starting Material (HPLC, TLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure purify Purify by Distillation is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes purify->check_purity monitor_reaction Monitor Reaction for Impurity Formation proceed->monitor_reaction end End: Dimerization Minimized proceed->end optimize Optimize Reaction Conditions (Temp, Conc., Addition Rate) monitor_reaction->optimize optimize->proceed

Caption: Troubleshooting workflow for dimerization issues.

Experimental_Workflow start Start: Stability Monitoring prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis Perform HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_analysis Analyze Chromatographic Data hplc_analysis->data_analysis assess_stability Assess Purity and Dimer Formation data_analysis->assess_stability stable Material is Stable assess_stability->stable Purity High unstable Dimerization Detected assess_stability->unstable Impurity Detected end End stable->end unstable->end

Caption: Experimental workflow for stability monitoring by HPLC.

References

Technical Support Center: Purification of Hygroscopic Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of morpholine derivatives during purification.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine and its derivatives often hygroscopic?

Morpholine and its derivatives are organic compounds containing both an amine and an ether functional group.[1] The nitrogen atom of the morpholine ring is basic and can form hydrogen bonds with water molecules in the atmosphere, leading to their hygroscopic nature.[2][3] This tendency to absorb moisture can present significant challenges during purification and handling.

Q2: What are the common challenges encountered when purifying hygroscopic morpholine derivatives?

The primary challenges stem from their affinity for water, which can lead to:

  • "Oiling out": Instead of crystallizing, the compound separates as an oil because the absorbed water lowers its melting point or interferes with crystal lattice formation.[4]

  • Incomplete solvent removal: Water absorbed by the compound can be difficult to remove completely using standard drying techniques.

  • Low recovery: The compound may be lost during aqueous workups due to high water solubility.[4]

  • Chromatography issues: The basic nitrogen in the morpholine ring can interact strongly with acidic silica gel, causing peak tailing and poor separation.[4]

  • Handling and storage difficulties: The purified product can quickly re-absorb atmospheric moisture, turning from a solid into a sticky gum or liquid.[5]

Q3: How can I improve the extraction of a water-soluble morpholine derivative from an aqueous reaction mixture?

To enhance extraction efficiency from an aqueous phase, consider the following techniques:

  • Salting Out: Increase the ionic strength of the aqueous layer by adding salts like sodium chloride (NaCl) or potassium carbonate (K2CO3). This reduces the solubility of the organic compound in the aqueous phase, promoting its transfer to the organic layer.[4]

  • pH Adjustment: Since morpholine derivatives are basic, adjusting the pH of the aqueous layer to be more basic (e.g., with NaOH) will ensure the compound is in its free base form, which is typically less water-soluble than its protonated salt form.[4]

  • Use of More Polar Solvents: Solvents such as dichloromethane (DCM) or chloroform can be more effective for extracting polar morpholine derivatives.[4]

Q4: My purified morpholine derivative is a solid, but it becomes a sticky liquid upon standing. How can I prevent this?

This is a classic sign of moisture absorption. To prevent this, all handling and storage must be done under anhydrous (water-free) conditions. This includes:

  • Drying the purified compound thoroughly under high vacuum.[5]

  • Handling the solid in a glove box with a controlled, low-humidity atmosphere.[5]

  • Storing the compound in a desiccator over a strong drying agent (e.g., P₂O₅) or in sealed vials under an inert gas like argon or nitrogen.[5]

Q5: What is the most effective way to dry a hygroscopic morpholine derivative?

For rigorous drying, especially after purification, drying under high vacuum for an extended period (e.g., 12 hours or more) is recommended.[5] For drying crude morpholine, stirring over potassium hydroxide (KOH) followed by refluxing over sodium metal and fractional distillation is an effective method.[6] For sensitive derivatives, using a Schlenk line or handling within a glove box is crucial to prevent re-exposure to atmospheric moisture.[5]

Troubleshooting Purification Issues

ProblemPossible CauseRecommended Solution
Column Chromatography
Peak tailing or streakingThe basic morpholine nitrogen is interacting strongly with the acidic silica gel.[4]Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica.[4]
Compound is stuck on the column or recovery is lowThe compound is too polar for the eluent system, leading to strong adsorption.[4]Gradually increase the eluent polarity. For very polar compounds, consider using reverse-phase chromatography or a less acidic stationary phase like alumina.[4]
Crystallization
Compound "oils out" instead of crystallizingThe compound's melting point is depressed by absorbed water, or the solution is too concentrated.[4]Use a lower-boiling point solvent. Ensure the compound is as dry as possible before attempting crystallization. Use a more dilute solution and allow for slow cooling.[4]
No crystals form upon coolingThe solution is not supersaturated, or nucleation is slow.[4]Concentrate the solution by boiling off some of the solvent. Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
Low yield of recovered crystalsThe compound has significant solubility in the cold solvent.[4]Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent needed for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Extraction & Work-up
An emulsion forms at the interfaceDetergents or other impurities are preventing clean phase separation.[4]Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gently rock the funnel instead of vigorous shaking. If necessary, filter the mixture through a pad of Celite.[4]

Quantitative Data Summary

The following table summarizes typical yields and purity levels for different purification techniques applicable to morpholine derivatives, as well as the effectiveness of a specific dehydration method.

Purification/Drying TechniqueParameterTypical Value/Result
Column Chromatography Purity>95%
Yield60-90%
Recrystallization Purity>98%
Yield50-85%
Salt Formation (HCl) Purity>99%
Yield70-95%
Extraction Dehydration Initial Water Content15-20%
Final Water Content<1%[7]
Energy Savings (vs. Rectification)>50%[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier

This protocol is designed to mitigate issues caused by the basicity of the morpholine moiety on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., a non-polar solvent like hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Eluent Preparation: Prepare the mobile phase. To the chosen solvent system (e.g., ethyl acetate/hexane), add 0.5-1% triethylamine (Et₃N) to act as a basic modifier.[4]

  • Sample Loading: Dissolve the crude morpholine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the prepared mobile phase, gradually increasing polarity if necessary to elute the compound.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[4]

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

Converting the basic morpholine derivative to a more stable, crystalline hydrochloride salt can be an effective purification strategy.[4]

  • Salt Formation:

    • Dissolve the crude morpholine derivative in a suitable organic solvent like diethyl ether or ethyl acetate.[4]

    • Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring until precipitation of the salt is complete.[4]

    • Collect the precipitated hydrochloride salt by vacuum filtration.

    • Wash the collected solid with a small amount of cold diethyl ether to remove non-basic impurities.[4]

  • Recrystallization:

    • Select an appropriate solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture with water) by testing the solubility of a small amount of the salt. The ideal solvent dissolves the salt when hot but not when cold.[4]

    • Dissolve the salt in the minimum amount of the hot solvent.

    • If colored impurities are present, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it while hot to remove the charcoal.[4]

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them under high vacuum.

Visual Workflow and Decision Guides

Purif_Decision_Tree start Start: Crude Hygroscopic Morpholine Derivative is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes polarity_check What is the polarity? is_solid->polarity_check No (Liquid) recrystallization Recrystallization (anhydrous solvent) is_thermally_stable->recrystallization Yes salt_formation Convert to Salt (e.g., HCl) & Recrystallize is_thermally_stable->salt_formation No / Oily chromatography Column Chromatography (with basic modifier) polarity_check->chromatography Polar distillation Vacuum Distillation polarity_check->distillation Non-polar/ Volatile end_product Pure, Dry Product chromatography->end_product recrystallization->end_product salt_formation->end_product distillation->end_product

Caption: Decision tree for selecting a purification strategy.

Post_Purif_Handling start Product Isolated (e.g., from Rotovap) high_vac Dry under High Vacuum (≥12 hours) start->high_vac transfer Quickly Transfer to Inert Atmosphere high_vac->transfer glove_box Glove Box transfer->glove_box schlenk_line Schlenk Line transfer->schlenk_line weigh_store Weigh & Package Under Inert Gas glove_box->weigh_store schlenk_line->weigh_store storage Store in Desiccator or Sealed Container weigh_store->storage

Caption: Workflow for handling hygroscopic compounds post-purification.

References

optimizing temperature and reaction time for morpholine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morpholine Alkylation. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing temperature and reaction time for successful morpholine alkylation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of morpholine, providing potential causes and recommended solutions.

Q1: Why is my N-alkylation reaction yield consistently low?

Low product yield can stem from several factors, including incomplete reaction, degradation of starting materials, or incorrect stoichiometry.[1]

  • Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time or temperature.[1] In gas-phase catalysis, a high liquid hourly space velocity (LHSV) can also lead to low conversion because the contact time is too short.[2]

  • Solution:

    • Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for the formation of byproducts.[1]

    • Increase the reaction time and monitor the progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

    • Ensure efficient and vigorous stirring, especially in heterogeneous mixtures, to maximize contact between reactants.[1][5]

  • Potential Cause 2: Suboptimal Temperature. Temperature is a critical parameter. While higher temperatures generally increase the conversion rate of morpholine, they can also decrease the selectivity for the desired N-alkylated product by promoting side reactions like ring-opening, especially at temperatures beyond 220°C in certain catalytic systems.[6][7]

  • Solution:

    • Identify the optimal temperature range for your specific catalytic system and reactants. For the N-methylation of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst, the highest conversion was achieved at 220°C.[6][7]

    • Refer to literature for optimal temperature ranges for similar reactions or perform a temperature screening study.

  • Potential Cause 3: Steric Hindrance. Bulky substrates or alkylating agents can hinder the reaction, leading to lower yields.[5] This is particularly true for secondary alcohols or sterically demanding alkyl halides.[2][8]

  • Solution:

    • Consider using a stronger, less-hindered base if applicable.[5]

    • Increase reaction time and/or temperature to overcome the higher activation energy.

    • For N-alkylation with alcohols, primary alcohols generally show better conversion and selectivity than secondary alcohols.[2][6]

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sol_temp -> end_node; sol_time -> end_node; sol_stir -> end_node; sol_side_reactions -> end_node; }

Caption: Troubleshooting workflow for low reaction yields.

Q2: How can I minimize the formation of side products?

The formation of byproducts is a common challenge. Key side reactions include overalkylation and ring-opening.

  • Issue 1: Overalkylation (N,N-dialkylation). The desired mono-alkylated morpholine can sometimes react further with the alkylating agent, leading to undesired dialkylated products.[4]

  • Strategies for Minimizing Overalkylation:

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise, especially at lower temperatures. This maintains a low concentration of the alkylating agent, favoring a reaction with the more abundant starting amine.[4]

    • Use an Excess of Morpholine: Employing a large excess of the morpholine starting material can increase the probability that the alkylating agent reacts with it rather than the mono-alkylated product.[4]

    • Steric Hindrance: Using bulky alkylating agents can sterically disfavor the second alkylation step.[4]

  • Issue 2: Ring-Opening. At excessively high temperatures, the morpholine ring can undergo cleavage reactions. In the N-methylation of morpholine with methanol over a CuO-NiO/γ-Al2O3 catalyst, selectivity decreased significantly at temperatures above 220°C due to this issue.[6][7]

  • Strategy for Preventing Ring-Opening:

    • Carefully control the reaction temperature, keeping it within the optimal range that maximizes conversion without initiating significant degradation or side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for morpholine alkylation?

The optimal temperature depends heavily on the chosen synthetic method (e.g., direct alkylation, reductive amination, or catalytic alkylation) and the specific reactants and catalysts involved.

  • For direct alkylation with alkyl halides, temperatures often range from room temperature to 80°C.[3]

  • For reductive amination with aldehydes or ketones, the reaction is typically carried out at room temperature.[3]

  • For gas-solid phase catalytic N-alkylation with alcohols over a CuO–NiO/γ–Al2O3 catalyst, the temperature range studied was 160–240°C, with an optimum around 220°C for several primary alcohols.[2][6]

Q2: How does reaction time affect the outcome of the alkylation?

Reaction time is a crucial parameter that must be optimized.

  • Insufficient Time: Leads to incomplete conversion and low yields.[1]

  • Excessive Time: Can lead to the formation of degradation products or an increase in side reactions.

  • Monitoring is Key: It is essential to monitor the reaction's progress using techniques like TLC or GC-MS to determine the point at which the starting material has been consumed and the desired product concentration is maximized.[3] For direct alkylation, this can range from a few hours to 24 hours.[1]

Q3: How does the choice of alkylating agent affect the reaction conditions?

The reactivity of the alkylating agent significantly influences the required reaction conditions.

  • Alkyl Halides (Direct Alkylation): The reactivity order is generally I > Br > Cl. More reactive halides like methyl iodide may react efficiently at lower temperatures, while less reactive ones like ethyl bromide might require heating to 50-80°C.[3]

  • Alcohols (Catalytic Alkylation): Primary alcohols are generally more reactive and selective than secondary alcohols.[2][8] For example, using a CuO–NiO/γ–Al2O3 catalyst, ethanol and 1-propanol gave high conversion and selectivity at 220°C, whereas secondary alcohols like isopropanol showed lower selectivity under the same conditions.[2] Steric effects from bulky alcohols like cyclohexanol can lead to significantly lower conversion and selectivity.[2][8]

Data Presentation

The following tables summarize quantitative data on the effect of temperature and different alkylating agents on morpholine alkylation.

Table 1: Effect of Temperature on N-methylation of Morpholine (Reaction Conditions: Methanol to morpholine molar ratio 3:1, 0.9 MPa, 0.15 h⁻¹ LHSV, CuO-NiO/γ-Al2O3 catalyst)

Temperature (°C)Morpholine Conversion (%)N-methylmorpholine Selectivity (%)
160~68~98
180~80~97
200~90~96
220>95~94
240>95~85
(Data synthesized from graphical representations in referenced literature)[6][7]

Table 2: N-alkylation of Morpholine with Various Alcohols (Reaction Conditions: CuO-NiO/γ-Al2O3 catalyst)[2]

Alkylating Agent (Alcohol)Temperature (°C)Molar Ratio (Alcohol:Morpholine)LHSV (h⁻¹)Pressure (MPa)Conversion (%)Selectivity (%)
Ethanol2203:10.150.995.493.1
1-Propanol2203:10.151.094.192.4
1-Butanol2304:10.181.195.391.2
Isopropanol2203:10.151.092.886.7
Isobutanol2304:10.181.190.684.2
Cyclohexanol2305:10.201.273.578.2

Table 3: General Conditions for Common Laboratory N-Alkylation Methods [3]

MethodAlkylating AgentBase / Reducing AgentSolventTypical Yield (%)
Direct AlkylationMethyl IodideK₂CO₃ or NaHDMF or Acetonitrile85-95
Direct AlkylationEthyl BromideK₂CO₃ or Et₃NAcetonitrile80-90
Direct AlkylationBenzyl BromideK₂CO₃ or Hunig's BaseDMF or CH₂Cl₂90-98
Reductive AminationFormaldehydeNaBH(OAc)₃1,2-Dichloroethane80-95
Reductive AminationAcetoneNaBH₄ or NaBH₃CNMethanol75-90
Experimental Protocols

Below are detailed methodologies for common morpholine alkylation procedures.

Protocol 1: Direct N-Alkylation with Alkyl Halides [3]

  • Setup: Dissolve the starting morpholine derivative (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile in a dry round-bottom flask.

  • Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 50-80°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.

// Nodes A [label="1. Dissolve Morpholine\n& Add Base in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Alkyl Halide\n(dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat & Monitor\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Quench with Water\n& Extract with Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Wash, Dry, & Concentrate\nOrganic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Purify Product\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="N-Alkylated Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: General workflow for direct N-alkylation.

Protocol 2: Reductive Amination with Aldehydes or Ketones [3]

  • Setup: In a dry round-bottom flask under an inert atmosphere, add the morpholine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Solvent: Dissolve the reactants in an anhydrous solvent like 1,2-dichloroethane or methanol. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Carefully add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Protocol 3: Gas-Solid Phase N-Alkylation with Alcohols [2][6]

  • Catalyst Preparation: Prepare the CuO–NiO/γ–Al2O3 catalyst via the impregnation method. Calcine the γ-Al2O3 support, then impregnate with an aqueous solution of copper and nickel nitrates. The catalyst is then dried and calcined again at 450°C for 4 hours.

  • Reactor Setup: Load the calcined catalyst into a fixed-bed stainless steel reactor.

  • Catalyst Reduction: Reduce the catalyst in a stream of H₂ at 240°C (513 K) for 6 hours before starting the reaction.

  • Reaction Execution: Introduce a premixed feed of morpholine and the desired alcohol (e.g., in a 1:3 molar ratio) into the reactor.

  • Condition Control: Maintain the optimized reaction conditions (e.g., 220°C temperature, 0.9 MPa pressure, and 0.15 h⁻¹ LHSV).

  • Product Collection: Pass the reagents through the catalyst bed. The liquid products are trapped after passing through a condenser.

  • Analysis: Analyze the reaction mixture using gas chromatography (GC) and GC-MS to determine conversion and selectivity.

References

issues with 4-(3-Chloropropyl)morpholine stability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Chloropropyl)morpholine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its bifunctional nature, containing a reactive chloropropyl group and a morpholine ring, makes it a valuable building block in organic synthesis. A notable application is in the synthesis of the anticancer drug Gefitinib.[2][3]

Q2: I am observing unexpected side products in my reaction mixture containing this compound under acidic conditions. What could be the cause?

Under acidic conditions, this compound may undergo degradation, leading to the formation of impurities. The primary concern is the hydrolysis of the chloropropyl group or the cleavage of the morpholine ring. The rate and extent of degradation are dependent on the pH, temperature, and the specific acid used in your reaction.

Q3: What are the likely degradation products of this compound in an acidic medium?

While specific degradation studies on this compound are not extensively published, based on general organic chemistry principles, two primary degradation pathways are plausible:

  • Hydrolysis of the Chloropropyl Group: The terminal chloride may be susceptible to nucleophilic substitution by water, especially at elevated temperatures, leading to the formation of 4-(3-hydroxypropyl)morpholine.

  • Cleavage of the Morpholine Ring: Although the morpholine ring is generally stable, strong acidic conditions and high temperatures could potentially lead to the cleavage of the ether linkage within the ring. This would result in more complex degradation products.

Q4: How can I minimize the degradation of this compound in my process?

To minimize degradation, consider the following strategies:

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • pH Management: If possible, maintain the pH as close to neutral as your reaction conditions allow.

  • Reaction Time: Minimize the exposure time of this compound to acidic conditions.

  • Inert Atmosphere: While less critical for hydrolytic stability, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated by acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of the desired product Degradation of this compound starting material.Conduct a forced degradation study (see experimental protocol below) to understand the stability of your compound under the reaction conditions. Analyze for the presence of potential degradation products like 4-(3-hydroxypropyl)morpholine.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Isolate and characterize the unknown peaks using techniques like LC-MS or GC-MS to identify the degradation products. This will help in understanding the degradation pathway.
Inconsistent reaction outcomes Variability in the stability of this compound due to slight changes in reaction parameters (e.g., temperature, pH).Implement stricter control over reaction parameters. Use a pH meter to monitor and adjust the acidity. Employ a temperature-controlled reaction vessel.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic conditions.

Objective: To determine the degradation pathway and rate of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N (for neutralization)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • In separate reaction vessels, add a known volume of the stock solution to an equal volume of 0.1 N HCl and 1 N HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Analysis:

    • Immediately neutralize the withdrawn sample with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify the major degradation products.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or MS
Injection Volume 10 µL

Visualizations

Potential Acid-Catalyzed Degradation Pathways of this compound cluster_hydrolysis Hydrolysis of Chloropropyl Group cluster_cleavage Ring Cleavage (Hypothetical) A This compound B 4-(3-Hydroxypropyl)morpholine A->B H2O, H+ C This compound D Ring-Opened Products C->D Strong Acid, Heat

Caption: Potential degradation pathways of this compound under acidic conditions.

Experimental Workflow for Forced Degradation Study start Start prep Prepare Stock Solution of This compound start->prep stress Incubate with Acid (e.g., 0.1 N HCl at 60°C) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize with NaOH sample->neutralize analyze Analyze by HPLC neutralize->analyze end End analyze->end

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Removal of Unreacted Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted morpholine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted morpholine?

The primary methods for removing residual morpholine leverage its chemical and physical properties, particularly its basicity and boiling point. The most common techniques include:

  • Aqueous Acid Wash (Liquid-Liquid Extraction): This is often the first and most effective method for bulk removal.

  • Scavenger Resins: Solid-supported resins can selectively bind to and remove morpholine.

  • Distillation: Useful if the desired product has a significantly different boiling point from morpholine.

  • Chromatography: Effective for final purification, especially for removing trace amounts.

  • Recrystallization: An excellent method if your desired product is a solid.

Q2: How does an aqueous acid wash work to remove morpholine?

Morpholine is a basic compound. When the reaction mixture (dissolved in a water-immiscible organic solvent) is washed with a dilute aqueous acid, such as 1N hydrochloric acid (HCl), the morpholine is protonated to form its water-soluble salt, morpholinium chloride. This salt then partitions into the aqueous layer, which can be separated and discarded.[1]

Q3: When is distillation a suitable removal method?

Distillation is effective when there is a significant difference between the boiling point of your product and that of morpholine (approx. 128-129 °C).[2] If your product has a much higher boiling point or is a non-volatile solid, unreacted morpholine can be removed under reduced pressure. Steam distillation is another technique used in industrial processes to separate morpholine from reaction mixtures after making the solution alkaline.[3][4]

Q4: What are scavenger resins and how do they remove morpholine?

Scavenger resins are polymers with functional groups designed to react with and bind specific types of molecules.[5] To remove morpholine, two main types of scavenger resins are effective:

  • Acidic Resins: Resins with sulfonic acid groups (e.g., ISOLUTE® SCX-2) act as strong cation exchangers. They trap basic compounds like morpholine by forming a salt with the resin.[6][7]

  • Electrophilic Resins: Resins functionalized with isocyanate or sulfonyl chloride groups can covalently react with the secondary amine of morpholine, binding it to the solid support.[6][8] After stirring the resin in the reaction mixture, the resin (with the bound morpholine) is simply filtered off.[8]

Q5: My desired product is a solid. Can I use recrystallization?

Yes, recrystallization is a highly effective purification technique for solid compounds.[9][10] The principle is to dissolve the crude product (containing morpholine) in a minimum amount of a suitable hot solvent in which the product has high solubility when hot and low solubility when cold. As the solution cools, the pure product crystallizes, while impurities like morpholine remain dissolved in the solvent (mother liquor).[9][11] The pure crystals are then collected by filtration.

Troubleshooting Guide

Problem Possible Cause Solution Citation
An emulsion formed during the acid wash.The two phases are not separating cleanly, possibly due to the presence of other substances acting as surfactants.Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion. Alternatively, you can filter the entire mixture through a pad of Celite.[11]
My product is sensitive to acid.Standard acidic extraction will degrade the desired compound.Use non-acidic methods. Consider using a scavenger resin (e.g., isocyanate-based), distillation, or column chromatography.[6]
I still see morpholine in my product after an acid wash.The washing may have been insufficient, or the partitioning was not complete.Perform additional washes with the dilute acid solution. For trace amounts, consider a "polishing" step using an acidic scavenger resin or purification by column chromatography.[7]
My basic product streaks during silica gel chromatography.The basic amine groups on the product are interacting strongly with the acidic silanol groups on the surface of the silica gel.Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N), to the chromatography eluent. This neutralizes the active sites on the silica, allowing for better separation and peak shape.[11]
My compound "oils out" instead of crystallizing during recrystallization.The solution may be too concentrated, or the melting point of the compound is lower than the boiling point of the solvent.Use a more dilute solution and allow it to cool more slowly. Try scratching the inside of the flask to induce nucleation or add a seed crystal. Consider using a lower-boiling point solvent.[11]

Summary of Removal Methods

MethodPrinciple of RemovalKey AdvantagesKey Limitations
Aqueous Acid Wash Acid-base extraction; converts basic morpholine into a water-soluble salt.Fast, inexpensive, and effective for removing large quantities.Not suitable for acid-sensitive products; may lead to emulsions.
Scavenger Resins Covalent or ionic binding of morpholine to a solid-supported resin.[5]High selectivity; simple filtration-based workup; suitable for acid-sensitive compounds.Resins can be expensive; may require optimization of reaction time and equivalents.
Distillation Separation based on differences in boiling points.[12]Excellent for large-scale operations and thermally stable compounds.Requires a significant boiling point difference (>30 °C); not suitable for heat-sensitive products.
Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[11]Provides high purity; effective for removing trace amounts.Not practical for bulk removal; can be time-consuming and requires significant solvent.
Recrystallization Purification of a solid based on differences in solubility between the product and impurities.[9]Can yield very pure material; relatively simple and effective.Only applicable to solid products; some product loss in the mother liquor is inevitable.

Experimental Protocols

Protocol 1: Removal of Morpholine by Acidic Aqueous Extraction

This protocol is a standard liquid-liquid extraction procedure for removing basic impurities like morpholine.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of 1N aqueous HCl to the funnel. Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the morpholinium salt).

  • Repeat: Repeat the wash (steps 3-4) one or two more times to ensure complete removal.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Removal of Morpholine Using a Sulfonic Acid Scavenger Resin

This protocol uses a strong cation exchange resin to capture and remove morpholine.

  • Resin Selection: Choose a sulfonic acid-based resin (e.g., ISOLUTE® SCX-2, Dowex® 50WX8).

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, methanol, dichloromethane).

  • Incubation: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the amount of morpholine to be removed).

  • Agitation: Stir or gently agitate the mixture at room temperature. Reaction time can vary from 1 to 12 hours, depending on the specific resin and concentration.

  • Filtration: Filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin beads with a small amount of the clean solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the product, now free of morpholine.

Visualizations

Workflow for Selecting a Morpholine Removal Method

G start Crude Reaction Mixture (with Morpholine) q1 Is the product a solid? start->q1 p1 Recrystallization q1->p1 Yes q2 Is the product acid-stable? q1->q2 No end_node Purified Product p1->end_node p2 Aqueous Acid Wash q2->p2 Yes p4 Consider Alternatives q2->p4 No q3 Are trace impurities still present? p2->q3 p3 Scavenger Resin or Chromatography q3->p3 Yes q3->end_node No p3->end_node p5 Scavenger Resin p4->p5 p6 Distillation (if ΔBP is large) p4->p6 p5->end_node p6->end_node

Caption: A decision workflow for selecting the appropriate morpholine removal method.

References

Technical Support Center: Scaling Up 4-(3-Chloropropyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(3-Chloropropyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the N-alkylation of morpholine with a chloropropylating agent introduces several challenges that are often not apparent at the lab scale. The most critical issues include:

  • Exothermic Reaction Control: The reaction is exothermic, and improper heat management at a large scale can lead to temperature spikes, increasing the rate of side reactions and potentially causing a runaway reaction.

  • By-product Formation: The primary by-products are often the result of over-alkylation, leading to the formation of a quaternary ammonium salt. The product, this compound, can act as an alkylating agent itself, reacting with another molecule of morpholine.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain homogenous reaction conditions and prevent localized "hot spots" and concentration gradients, which can lead to inconsistent product quality and increased impurity formation.

  • Work-up and Purification: Isolating the product from a large volume of solvent and unreacted starting materials can be challenging. Techniques like distillation, which are straightforward in the lab, require specialized equipment and careful optimization at an industrial scale to avoid product degradation.

Q2: What are the key safety considerations for the large-scale synthesis of this compound?

A2: Process safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Both morpholine and alkylating agents like 1-bromo-3-chloropropane can be hazardous. Appropriate personal protective equipment (PPE), ventilation, and closed-system handling procedures are necessary to minimize exposure.

  • Pressure Management: The reaction can generate off-gases, and the reactor must be equipped with an appropriate pressure relief system.

  • Solvent Safety: The choice of solvent should consider not only its effect on the reaction but also its flammability, toxicity, and environmental impact at an industrial scale.

Q3: How does the choice of alkylating agent and solvent impact the scalability of the reaction?

A3: The choice of reagents and solvent significantly influences the reaction's scalability:

  • Alkylating Agent: While 1,3-dichloropropane is a common choice, 1-bromo-3-chloropropane is often used in lab-scale syntheses due to its higher reactivity.[1] However, on a large scale, the cost and handling of the bromide may be prohibitive. The choice will depend on a balance of reactivity, cost, and safety.

  • Solvent: Solvents like toluene are often used in lab-scale preparations.[1] For industrial processes, factors such as boiling point (for reflux and distillation), solubility of reactants and by-products, and ease of recovery and recycling become critical. A solvent that facilitates easy separation of the product and by-products is highly desirable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature gradually while monitoring the reaction progress by GC or HPLC. Ensure efficient agitation to improve mass transfer.
Suboptimal Stoichiometry: Incorrect molar ratio of morpholine to the alkylating agent.On a large scale, a slight excess of morpholine is often used to ensure the complete consumption of the more expensive alkylating agent and to minimize the formation of dialkylated byproducts.
Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction.Adjust the pH of the aqueous layer to ensure the product is in its free base form, minimizing its solubility in water. Perform multiple extractions with a suitable organic solvent.
High Impurity Levels (e.g., Over-alkylation) Poor Temperature Control: Localized overheating can accelerate side reactions.Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a semi-batch process where the alkylating agent is added slowly to control the exotherm.
High Concentration of Alkylating Agent: This favors the reaction of the product with the alkylating agent.Add the alkylating agent subsurface and at a controlled rate to maintain a low instantaneous concentration.
Difficult Purification Similar Boiling Points of Product and Impurities: Co-distillation can occur.Optimize the distillation conditions by using a fractionating column and operating under reduced pressure. Consider alternative purification methods such as crystallization of a salt form of the product if distillation is ineffective.
Formation of Emulsions during Extraction: This can make phase separation difficult and slow.Add a small amount of a brine solution or an appropriate demulsifier. Adjusting the pH can also help to break the emulsion.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales (Illustrative)

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Reactant Ratio (Morpholine:Alkylating Agent) 2:1[1]2.2:12.5:1
Solvent Toluene[1]Toluene or Methyl Isobutyl Ketone (MIBK)MIBK (for easier work-up)
Reaction Temperature Reflux (~110 °C)[1]80-90 °C (controlled addition)75-85 °C (jacket cooling)
Reaction Time 2 hours[1]4-6 hours8-10 hours
Typical Yield ~96%[1]90-94%88-92%
Purity (by GC) >98%>98%>98.0%
Major Impurity Dialkylated productDialkylated productDialkylated product, Residual starting materials

Table 2: Typical Industrial Product Specifications for this compound

SpecificationLimit
Appearance Colorless to light yellow clear liquid[2]
Purity (by GC) ≥98.0%[2]
Single Impurity ≤0.5%[2]
Total Impurities ≤2.0%[2]
Moisture Content ≤0.5%[2]

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound (10 g scale)

This protocol is adapted from a literature procedure.[1]

  • Materials:

    • 1-Bromo-3-chloropropane (10.0 g, 63.5 mmol)

    • Morpholine (11.0 mL, 127 mmol)

    • Toluene (100 mL)

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 1-bromo-3-chloropropane in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add morpholine.

    • Heat the reaction mixture to reflux and stir for 2 hours.

    • Cool the mixture to room temperature and filter to remove the precipitated morpholine hydrobromide.

    • Wash the filtrate sequentially with deionized water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound.

2. Scalable Pilot Plant Protocol for this compound Synthesis (Conceptual)

This protocol is a conceptual guide for scaling up the reaction and should be adapted and optimized based on specific equipment and safety assessments.

  • Equipment:

    • Jacketed glass-lined or stainless steel reactor with temperature control, a reflux condenser, a pressure-rated addition funnel, and a robust agitation system.

    • Receiving vessels for washes and product.

    • Vacuum distillation setup suitable for the intended scale.

  • Procedure:

    • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charging Reagents: Charge the reactor with morpholine and the solvent (e.g., MIBK). Begin agitation and heat the mixture to the desired reaction temperature (e.g., 80 °C).

    • Controlled Addition: Add the 1-bromo-3-chloropropane (or 1,3-dichloropropane) to the reactor via the addition funnel at a controlled rate to maintain the reaction temperature within a narrow range (e.g., ± 2 °C).

    • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC.

    • Work-up:

      • Once the reaction is complete, cool the mixture to room temperature.

      • Add water and adjust the pH with a suitable base (e.g., sodium hydroxide solution) to ensure the product is in the free base form.

      • Allow the phases to separate and remove the aqueous layer.

      • Wash the organic layer with brine to remove residual water.

    • Solvent Removal and Purification:

      • Concentrate the organic layer under reduced pressure to remove the solvent.

      • Perform a fractional vacuum distillation of the crude product to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactor_prep Reactor Preparation (Clean, Dry, Inert) reagent_charge Charge Morpholine and Solvent reactor_prep->reagent_charge controlled_addition Controlled Addition of Alkylating Agent reagent_charge->controlled_addition reaction_monitoring Reaction Monitoring (GC/HPLC) controlled_addition->reaction_monitoring cooling Cooling reaction_monitoring->cooling washing Aqueous Wash (pH Adjustment) cooling->washing phase_separation Phase Separation washing->phase_separation solvent_removal Solvent Removal (Reduced Pressure) phase_separation->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product Final Product distillation->final_product

Caption: Scalable experimental workflow for this compound synthesis.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No incomplete_reaction Check Reaction Time/ Temp/Mixing low_yield->incomplete_reaction Yes purification_issue Purification Issues? high_impurities->purification_issue No poor_temp_control Improve Heat Management/ Controlled Addition high_impurities->poor_temp_control Yes distillation_problem Optimize Distillation (Vacuum, Column) purification_issue->distillation_problem Yes end Problem Resolved purification_issue->end No suboptimal_stoichiometry Adjust Reactant Ratio incomplete_reaction->suboptimal_stoichiometry workup_loss Optimize Work-up pH and Extractions suboptimal_stoichiometry->workup_loss workup_loss->end over_alkylation Slow Reagent Addition/ Adjust Stoichiometry poor_temp_control->over_alkylation over_alkylation->end emulsion_formation Use Brine/Demulsifier/ Adjust pH distillation_problem->emulsion_formation emulsion_formation->end

Caption: Troubleshooting decision tree for scaling up the reaction.

References

Technical Support Center: Improving Selectivity in Reactions with Bifunctional Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges in controlling selectivity when working with bifunctional nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing selectivity in reactions with bifunctional nucleophiles?

A1: Achieving selectivity in reactions involving bifunctional nucleophiles is a multifaceted challenge governed by a combination of electronic and steric factors. The primary determinants of whether a reaction proceeds with high chemo- or regioselectivity include:

  • Kinetic vs. Thermodynamic Control: Reaction conditions, particularly temperature, can dictate the product distribution.[1] Lower temperatures and short reaction times often favor the faster-formed, or kinetic, product, while higher temperatures and longer reaction times allow for equilibration to the more stable, thermodynamic product.

  • Hard and Soft Acids and Bases (HSAB) Principle: This principle is a powerful tool for predicting the outcome of reactions with ambident nucleophiles.[2][3][4][5] Hard electrophiles tend to react preferentially with the harder nucleophilic center (typically the more electronegative atom), while soft electrophiles favor the softer nucleophilic center.[2]

  • Solvent Effects: The choice of solvent plays a critical role in modulating the reactivity of the nucleophile.[6][7] Protic solvents can solvate and stabilize the harder, more electronegative atom of the nucleophile through hydrogen bonding, thus favoring reaction at the softer site.[3] In contrast, polar aprotic solvents tend to leave the harder site more exposed and reactive.[3]

  • Protecting Groups: Temporarily masking one of the nucleophilic functional groups with a protecting group is a common and effective strategy to direct the reaction to the desired site.[8] The protecting group can be removed in a subsequent step.

  • Catalysis: The use of specific catalysts, including bifunctional catalysts, can significantly enhance selectivity by activating one reaction pathway over another.[9][10] Phase-transfer catalysis can also be employed to control selectivity, particularly in O- vs. C-alkylation reactions.[11][12]

Q2: How can I favor the kinetic product over the thermodynamic product?

A2: To favor the formation of the kinetic product, you should employ reaction conditions that are irreversible and where the rate of reaction is the dominant factor.[1] Key strategies include:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) reduces the available energy for the system to overcome the activation barrier to the more stable thermodynamic product.[1]

  • Strong, Sterically Hindered Bases: For reactions involving deprotonation, using a strong, bulky base like lithium diisopropylamide (LDA) can selectively deprotonate the less sterically hindered position, leading to the kinetic enolate.[1]

  • Short Reaction Times: Minimizing the reaction time can prevent the kinetic product from equilibrating to the more stable thermodynamic product.

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is advisable when other methods of controlling selectivity are insufficient or lead to complex product mixtures. This approach is particularly useful when:

  • The two nucleophilic sites have very similar reactivity.

  • The desired reaction conditions are harsh and could lead to side reactions at one of the nucleophilic centers.

  • A multi-step synthesis requires the sequential reaction of the two nucleophilic groups.

The choice of protecting group is crucial and should be based on its stability to the reaction conditions and the ease of its selective removal.[8]

Q4: What is bifunctional catalysis and how can it improve selectivity?

A4: Bifunctional catalysis involves the use of a catalyst that possesses two distinct functional groups that work in concert to promote a reaction.[9][13][10] In the context of bifunctional nucleophiles, a bifunctional catalyst can simultaneously activate both the nucleophile and the electrophile, thereby lowering the activation energy for the desired pathway and enhancing selectivity.[9][13][10] These catalysts often have both a Lewis acidic site and a Lewis basic site, or a Brønsted acid and a Brønsted base site.[9][13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Alkylation of an Unsymmetrical Ketone (O- vs. C-Alkylation)

  • Possible Cause: The reaction conditions are allowing for equilibration between the kinetic and thermodynamic enolates, leading to a mixture of C- and O-alkylated products.

  • Solution:

    • To favor C-alkylation (thermodynamic product):

      • Use a weaker base (e.g., NaH, KH) in a protic solvent or a polar aprotic solvent with a less coordinating cation (Na+, K+).[6]

      • Employ higher reaction temperatures to allow for equilibration to the more stable thermodynamic enolate.

      • Use a less reactive alkylating agent.

    • To favor O-alkylation (kinetic product):

      • Use a strong, bulky base like LDA in a non-polar, aprotic solvent like THF at low temperatures (-78 °C).[1][6]

      • Use a highly reactive alkylating agent like a trialkylsilyl halide.[14]

      • Employ a polar aprotic solvent like HMPA or DMSO which promotes ion dissociation.[15]

Data Presentation: C- vs. O-Alkylation of an Enolate

FactorCondition Favoring C-AlkylationCondition Favoring O-Alkylation
Base Weaker bases (e.g., NaH, KHMDS)Strong, bulky bases (e.g., LDA)
Solvent Protic or apolar solvents (e.g., t-BuOH, THF)[15]Polar aprotic solvents (e.g., HMPA, DMSO)[15]
Counterion Less coordinating (e.g., Na+, K+)Tightly coordinating (e.g., Li+)[6]
Temperature Higher temperaturesLow temperatures (e.g., -78 °C)
Electrophile Less reactive (e.g., alkyl iodides)More reactive (e.g., silyl chlorides)[14]

Issue 2: Lack of Chemoselectivity in the Acylation of an Amino Alcohol

  • Possible Cause: Both the amino and hydroxyl groups are being acylated, leading to a mixture of N-acylated, O-acylated, and di-acylated products.

  • Solution:

    • For Selective N-acylation:

      • Utilize a protecting group for the hydroxyl group (e.g., a silyl ether) before carrying out the acylation, followed by deprotection.

      • Employ enzyme catalysis. For instance, Novozym 435 can selectively catalyze the N-acetylation of 2-aminophenol.[16]

      • Use a bifunctional catalyst that selectively activates the amine.

    • For Selective O-acylation:

      • Perform the reaction under acidic conditions. Protonation of the more basic amino group deactivates it towards acylation, allowing for selective reaction at the hydroxyl group.[17]

      • Use a bulky acylating agent that will preferentially react with the less sterically hindered hydroxyl group.

Issue 3: Low Yield and Mixture of Products in the Alkylation of an Amino Alcohol

  • Possible Cause: Over-alkylation of the nitrogen atom is occurring, leading to a mixture of mono- and di-alkylated products, as well as potential O-alkylation.

  • Solution:

    • Selective Mono-N-alkylation:

      • Employ a chelation strategy. For example, using 9-BBN can form a stable chelate with 1,3-amino alcohols, which serves to both protect the alcohol and activate the amine for selective mono-alkylation.[18][19]

      • Use a catalytic amount of a suitable catalyst that promotes mono-alkylation. For instance, unprotected α-amino acids can be selectively N-alkylated with alcohols using specific catalysts.[20]

      • Carefully control the stoichiometry of the alkylating agent, using only a slight excess of the amino alcohol.

Issue 4: Difficulty in Achieving Selective Mono-tosylation of a Symmetric Diol

  • Possible Cause: The similar reactivity of the two hydroxyl groups leads to a mixture of mono-tosylated, di-tosylated, and unreacted starting material.

  • Solution:

    • Employ a silver(I) oxide mediated reaction. The use of Ag₂O with a catalytic amount of KI has been shown to achieve highly selective mono-tosylation of symmetrical diols.[21][22]

    • Utilize a tin-based catalyst. A generic Sn-acetal can be used in catalytic amounts for the regioselective mono-tosylation of vicinal diols.

    • Control the stoichiometry of tosyl chloride carefully, using slightly less than one equivalent.

    • Run the reaction at low temperatures to slow down the rate of the second tosylation.

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation of a 1,3-Amino Alcohol via 9-BBN Chelation

This protocol is adapted from the work of Bar-Haim and Kol.[19]

  • Chelate Formation: To a solution of the 1,3-amino alcohol (1.0 equiv) in anhydrous THF, add a solution of 9-BBN (1.1 equiv) in THF dropwise at room temperature under an inert atmosphere. Stir the mixture for 1 hour.

  • Deprotonation: Cool the reaction mixture to 0 °C and add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.5 equiv) to the reaction mixture and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Deprotection: Quench the reaction with methanol. Acidify the mixture with 2M HCl and stir for 1 hour to hydrolyze the boron-amine complex. Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective O-Acylation of an Amino Alcohol under Acidic Conditions

This protocol is a general procedure based on established methods.[17]

  • Setup: Dissolve the amino alcohol (1.0 equiv) in a suitable acidic solvent (e.g., glacial acetic acid or trifluoroacetic acid) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). For less reactive substrates, gentle heating may be required.

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Selectivity_Factors Start Bifunctional Nucleophile Reaction Control Control of Selectivity Start->Control Kinetic Kinetic Control (Low Temp, Short Time) Control->Kinetic Thermodynamic Thermodynamic Control (High Temp, Long Time) Control->Thermodynamic HSAB HSAB Principle (Hard/Soft Matching) Control->HSAB Solvent Solvent Effects (Protic vs. Aprotic) Control->Solvent Protecting Protecting Groups (Temporary Masking) Control->Protecting Catalysis Catalysis (Bifunctional, PTC) Control->Catalysis Product Selective Product Kinetic->Product Thermodynamic->Product HSAB->Product Solvent->Product Protecting->Product Catalysis->Product Enolate_Alkylation_Workflow Start Unsymmetrical Ketone Deprotonation Deprotonation Start->Deprotonation Kinetic_Conditions Kinetic Control (LDA, THF, -78°C) Deprotonation->Kinetic_Conditions Strong, Bulky Base Thermodynamic_Conditions Thermodynamic Control (NaH, THF, RT) Deprotonation->Thermodynamic_Conditions Weaker Base, Eq. Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Conditions->Kinetic_Enolate Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Thermodynamic_Conditions->Thermodynamic_Enolate Alkylation Alkylation (R-X) Kinetic_Enolate->Alkylation Thermodynamic_Enolate->Alkylation C_Alkylation C-Alkylated Product Alkylation->C_Alkylation Favored under thermodynamic control O_Alkylation O-Alkylated Product Alkylation->O_Alkylation Can be favored under kinetic control with certain electrophiles

References

Technical Support Center: Managing Exothermic Reactions in Morpholine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in safely and effectively managing the exothermic reaction that occurs during the formation of morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What causes the exothermic reaction during morpholine hydrochloride formation?

The reaction between morpholine, a secondary amine, and a strong acid like hydrochloric acid (HCl) is a neutralization reaction.[1][2] This acid-base reaction forms the morpholinium chloride salt and is inherently exothermic, releasing significant heat.[3]

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a phenomenon known as a thermal runaway.[4][5][6] This can cause the solvent to boil, potentially leading to over-pressurization of the vessel, and in severe cases, an explosion.[5][6] It can also lead to the release of hazardous materials.[5][7]

Q3: What are the initial indicators of a potential thermal runaway reaction?

Key signs to watch for include:

  • A sudden and sharp rise in the internal temperature of the reaction mixture that is not responsive to standard cooling measures.[7]

  • A rapid increase in pressure inside the reaction vessel.[7]

  • Noticeable changes in the physical appearance of the reaction mixture, such as color or viscosity.[7]

  • An accelerated rate of gas evolution.[7]

Q4: Can using a substitute for hydrochloric acid mitigate the exothermic nature of the reaction?

Yes, using a milder acidifying agent can help control the reaction. One patented method utilizes ammonium chloride instead of hydrochloric acid, which is reported to make the reaction easier to control.[8][9]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly despite external cooling.

  • Possible Cause: The rate of addition of the acid is too fast, generating heat more rapidly than the cooling system can dissipate it.

  • Solution:

    • Immediately stop the addition of the acid.[7]

    • Increase the efficiency of the cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the coolant flow rate.[7]

    • If necessary, prepare a secondary cooling bath (e.g., an ice-salt bath) for emergency use.

    • Once the temperature is stable and under control, resume the addition of the acid at a much slower rate, carefully monitoring the temperature.

Issue 2: The reaction mixture is showing signs of boiling or excessive bubbling.

  • Possible Cause: The internal temperature has exceeded the boiling point of the solvent due to an uncontrolled exotherm.

  • Solution:

    • Cease the addition of all reagents immediately.

    • Ensure adequate ventilation and alert personnel in the vicinity.[7]

    • Apply maximum cooling to the reaction vessel.

    • If the reaction is scalable, consider the use of a quenching agent, but only if this has been planned for in the process safety assessment.

Issue 3: Localized "hot spots" are observed in the reaction vessel.

  • Possible Cause: Inefficient stirring is preventing uniform heat distribution throughout the reaction mixture.

  • Solution:

    • Increase the stirring rate to improve mixing and heat transfer.

    • Ensure the stirring apparatus is appropriately sized and positioned for the reaction vessel.

    • For larger scale reactions, consider using a reactor with baffles to enhance mixing.

Quantitative Data Summary

The following table summarizes key parameters from a patented method for the synthesis of morpholine hydrochloride using ammonium chloride, which is designed to control the reaction exotherm.

ParameterValueReference
Reactants Morpholine, Ammonium Chloride, Xylene[8][9]
Reactant Ratio (by weight) 1 : (0.66-0.70) : (1.3-1.7)[8][9]
Initial Temperature Below 100 °C[8][9]
Controlled Heating Step 1 80-110 °C for 30 minutes[8][9]
Controlled Heating Step 2 >120 °C for 1.5-3 hours[8][9]
Cooling Step Cool to 70-90 °C[8][9]

Experimental Protocol: Controlled Synthesis of Morpholine Hydrochloride

This protocol outlines a method for the synthesis of morpholine hydrochloride with an emphasis on controlling the exothermic reaction.

Materials:

  • Morpholine

  • Concentrated Hydrochloric Acid

  • An appropriate solvent (e.g., isopropanol, ethanol)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Preparation:

    • Set up the round-bottom flask in the cooling bath on the magnetic stirrer.

    • Equip the flask with the dropping funnel and thermometer, ensuring the thermometer bulb is submerged in the reaction medium.

    • Charge the flask with morpholine and the chosen solvent. Begin stirring to ensure the mixture is homogeneous.

    • Cool the solution to 0-5 °C using the cooling bath.

  • Acid Addition:

    • Slowly add the concentrated hydrochloric acid to the dropping funnel.

    • Add the hydrochloric acid dropwise to the cooled, stirring morpholine solution. The addition of the acid is highly exothermic.[3][10]

    • Carefully monitor the internal temperature of the reaction. Maintain the temperature below 20 °C throughout the addition.

    • Adjust the addition rate as necessary to control the temperature. If the temperature rises above 20 °C, pause the addition until it has cooled sufficiently.

  • Reaction Completion and Isolation:

    • After the addition of hydrochloric acid is complete, allow the mixture to stir for an additional 30-60 minutes while maintaining the cool temperature to ensure the reaction goes to completion.

    • The morpholine hydrochloride will precipitate out of the solution as a white solid.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the final morpholine hydrochloride.

Visualizations

TroubleshootingWorkflow Troubleshooting Exothermic Reactions in Morpholine Hydrochloride Synthesis start Start Synthesis monitor_temp Monitor Temperature start->monitor_temp temp_rise Rapid Temperature Rise? monitor_temp->temp_rise stop_addition Stop Acid Addition temp_rise->stop_addition Yes continue_synthesis Continue Synthesis temp_rise->continue_synthesis No enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_stirring Check Stirring enhance_cooling->check_stirring temp_stable Temperature Stabilized? check_stirring->temp_stable resume_slowly Resume Addition Slowly temp_stable->resume_slowly Yes emergency_stop Emergency Stop & Quench (if applicable) temp_stable->emergency_stop No resume_slowly->monitor_temp continue_synthesis->monitor_temp

Caption: Troubleshooting workflow for managing exothermic events.

References

Technical Support Center: Catalyst Selection for Coupling Reactions with 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for using 4-(3-chloropropyl)morpholine as a substrate in common cross-coupling reactions.

General Troubleshooting Guide

This section addresses common issues that can arise during cross-coupling reactions, regardless of the specific reaction type.

Q1: My reaction shows low or no conversion of the starting material. What are the first things to check?

A1: When a coupling reaction fails, a systematic evaluation of the reaction components is crucial. Start by assessing these key parameters:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligands are not oxidized and that the reaction is properly degassed, as oxygen can deactivate the catalyst.[1][2] Using a reliable, air-stable precatalyst can often provide cleaner formation of the active catalytic species.[2][3]

  • Reagent Purity: Trace impurities in reagents can inhibit the catalyst.[2] Liquid amines should be purified by distillation or passed through a plug of activated alumina.[1] All solvents must be anhydrous and thoroughly degassed.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure that the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are added under a positive pressure of inert gas.[1][3]

  • Base and Solvent Choice: The base's strength and solubility can significantly impact the reaction rate.[4] Ensure the base is finely powdered for solid-phase reactions and that there is adequate agitation.[1][3] The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle.[1][4]

Q2: I'm observing significant formation of side products, such as hydrodehalogenation. What can I do?

A2: The formation of hydrodehalogenation (reduction of the C-Cl bond) or other side products often points to issues with the catalyst system or reaction conditions.

  • Ligand Choice: The supporting ligand is critical for preventing side reactions. For alkyl halides, β-hydride elimination is a common competing pathway.[2][5] Choosing a ligand that promotes rapid reductive elimination over β-hydride elimination is key. Bulky, electron-rich phosphine ligands are often effective.[1][6]

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. An optimization of the reaction temperature may be necessary.

  • Base Selection: The choice of base can influence the prevalence of side reactions. Screening different bases may be required to find the optimal conditions.[1]

Reaction-Specific Troubleshooting and Catalyst Selection

Buchwald-Hartwig Amination (C-N Coupling)

This reaction is used to couple the alkyl chloride of this compound with a primary or secondary amine or aniline derivative.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Notes
Pd₂(dba)₃ / RuPhos NaOt-Bu, LHMDSToluene, Dioxane80 - 1101 - 2RuPhos is highly efficient for coupling secondary amines.[1][7]
PEPPSI-type NHC Precatalyst K₃PO₄, Cs₂CO₃THF, Dioxane80 - 1201 - 3N-Heterocyclic Carbene (NHC) ligands are robust and effective for challenging substrates like alkyl chlorides.[1][8]
XPhos Pd G3 K₂CO₃, K₃PO₄t-BuOH, Toluene80 - 1100.5 - 2Buchwald precatalysts are air-stable and provide reliable generation of the active Pd(0) species.[2]

Q: My primary amine substrate is undergoing double arylation. How can I promote mono-arylation?

A: Selective mono-arylation of primary amines can be challenging. Using sterically hindered ligands like BrettPhos has been shown to favor the formation of the mono-arylated product.[2][7] Adjusting the stoichiometry of the amine substrate (using a slight excess) can also help.

Q: The reaction is sluggish with my electron-rich amine. What adjustments should I make?

A: Electron-rich amines can sometimes be less reactive. Increasing the reaction temperature or switching to a more active catalytic system with a highly electron-rich and bulky phosphine ligand can help facilitate the reaction.[1]

Suzuki-Miyaura Coupling (C-C Coupling)

This reaction couples the alkyl chloride of this compound with an aryl or vinyl boronic acid/ester. Coupling unactivated alkyl halides is known to be challenging.[9]

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Notes
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O80 - 1101 - 4Buchwald ligands like SPhos are effective for activating less reactive C-Cl bonds.[4]
Na₂PdCl₄ / TXPTS K₂CO₃H₂O60 - 1002 - 5This fully aqueous system is designed for water-soluble alkyl halides and can suppress β-hydride elimination.[5]
NHC-Pd Precatalyst Cs₂CO₃, K₃PO₄Dioxane/H₂O90 - 1201 - 3NHC ligands provide robust catalysts suitable for difficult couplings.[4]

Q: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom.[3] To mitigate this:

  • Use Anhydrous Conditions: Water is often the proton source. Switching to anhydrous solvents can significantly reduce this side reaction.[3]

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

Q: The reaction is not working with my alkyl halide. Are there alternative substrates?

A: Unactivated alkyl chlorides can be difficult substrates. If possible, converting the chloride to the corresponding iodide can significantly increase reactivity. Alternatively, using alkyl trifluoroborates, which are more stable than boronic acids, can be an effective strategy.[10]

Sonogashira Coupling (C-C Coupling)

This reaction couples the alkyl chloride of this compound with a terminal alkyne. While traditionally used for aryl/vinyl halides, methods for alkyl halides have been developed.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Notes
NHC-Pincer Ni(II) Complex CuICs₂CO₃DMSO60 - 120Nickel-catalyzed systems have been specifically developed for coupling non-activated alkyl halides.[11][12]
Pd(PPh₃)₄ CuINEt₃MeCN, THF60 - 90A classic Sonogashira system; may require higher temperatures and longer reaction times for alkyl chlorides.[12][13]
Pd(OAc)₂ / SPhos CuIDBUTHF50 - 80The use of bulky, electron-rich phosphine ligands can facilitate the coupling of more challenging substrates.[14]

Q: Is the copper co-catalyst always necessary?

A: While many Sonogashira protocols rely on a copper(I) co-catalyst, copper-free versions have been developed.[13] These often require specific ligands and conditions to facilitate the catalytic cycle. However, for challenging alkyl halide couplings, the copper co-catalyst is generally beneficial.[12][15]

Q: My reaction is producing alkyne homocoupling (Glaser coupling) products. How can I avoid this?

A: Homocoupling of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Using a slight excess of the alkyne can sometimes be beneficial, but rigorous exclusion of oxygen is the most critical factor.

Experimental Protocols & Visualizations

General Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
  • Vessel Preparation: An oven-dried reaction vial or flask equipped with a magnetic stir bar is sealed with a septum.

  • Inert Atmosphere: The vessel is thoroughly purged with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, the aryl/vinyl coupling partner (if solid, 1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (2.0-3.0 equiv) are added.

  • Catalyst Addition: The palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any co-catalyst (e.g., CuI for Sonogashira) are added under the inert atmosphere.

  • Solvent Addition: The degassed solvent is added via syringe.

  • Reaction: The mixture is heated to the desired temperature with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC, GC-MS, or LC-MS.

  • Workup: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[3]

Diagrams

Experimental_Workflow A 1. Vessel Preparation (Oven-dried glassware) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Add Solids (Substrates, Base) B->C D 4. Add Catalyst System (Pd Precatalyst, Ligand) C->D E 5. Add Degassed Solvent D->E F 6. Heat & Stir E->F G 7. Monitor Reaction (TLC, LC-MS) F->G H 8. Workup & Extraction G->H I 9. Purification (Chromatography) H->I J Final Product I->J

Caption: Standard experimental workflow for cross-coupling.

Catalyst_Selection Start What is your coupling partner? Amine Amine / Aniline Start->Amine Boronic Boronic Acid / Ester Start->Boronic Alkyne Terminal Alkyne Start->Alkyne Reaction_BH Reaction: Buchwald-Hartwig Amine->Reaction_BH Reaction_SZ Reaction: Suzuki-Miyaura Boronic->Reaction_SZ Reaction_SO Reaction: Sonogashira Alkyne->Reaction_SO Catalyst_BH Catalyst System: - Pd / Bulky Phosphine (RuPhos) - Pd / NHC Ligand Reaction_BH->Catalyst_BH Catalyst_SZ Catalyst System: - Pd / Bulky Phosphine (SPhos) - Aqueous: Na2PdCl4 / TXPTS Reaction_SZ->Catalyst_SZ Catalyst_SO Catalyst System: - Ni / Pincer Ligand + CuI - Pd / PPh3 + CuI Reaction_SO->Catalyst_SO Troubleshooting_Flowchart problem_node Common Problems low_yield Low / No Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst impure_reagents Impure Reagents / Solvent low_yield->impure_reagents oxygen Oxygen Contamination low_yield->oxygen side_products Side Products Formed (e.g., Reduction) side_products->oxygen bad_ligand Suboptimal Ligand side_products->bad_ligand cause_node Potential Causes use_precatalyst Use Air-Stable Precatalyst inactive_catalyst->use_precatalyst purify Purify Reagents & Use Anhydrous Solvents impure_reagents->purify degas Degas Solvents & Maintain Inert Atmosphere oxygen->degas screen_ligands Screen Bulky, Electron-Rich Ligands bad_ligand->screen_ligands solution_node Corrective Actions

References

Validation & Comparative

A Comparative Guide to the Synthesis and Mass Spectrometric Confirmation of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4-(3-Chloropropyl)morpholine, a key intermediate in pharmaceutical manufacturing. It further details the analytical confirmation of the target molecule, with a focus on mass spectrometry. Experimental data is presented to aid researchers in selecting the most suitable methods for their applications.

Synthesis of this compound: A Comparison of Two Methods

Two primary methods for the synthesis of this compound are prevalent in the literature. The first involves the direct alkylation of morpholine with a haloalkane, while the second is a two-step process involving the formation of an alcohol intermediate followed by chlorination.

Method 1: Direct Alkylation of Morpholine

This is the most commonly cited method for the synthesis of this compound. It involves the reaction of morpholine with 1-bromo-3-chloropropane. The reaction proceeds via a nucleophilic substitution, where the secondary amine of the morpholine attacks the electrophilic carbon bearing the bromine atom.

Method 2: Chlorination of 3-Morpholinopropanol

An alternative approach involves the initial synthesis of 3-morpholinopropanol, which is then chlorinated to yield the final product. This method avoids the direct use of the more expensive 1-bromo-3-chloropropane. The chlorination is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).

Comparison of Synthetic Methods
ParameterMethod 1: Direct AlkylationMethod 2: Chlorination of 3-Morpholinopropanol
Starting Materials Morpholine, 1-bromo-3-chloropropaneMorpholine, 3-chloropropanol, Thionyl chloride
Reaction Type Nucleophilic SubstitutionNucleophilic Substitution, Chlorination
Reported Yield 49% - 96%[1]Yield not explicitly reported in reviewed literature
Purity (by GC) >98.0% (T)[2]Data not available
Key Advantages One-step reaction, potentially high yieldUtilizes less expensive starting materials
Key Disadvantages Use of a more expensive haloalkaneTwo-step process

Experimental Protocols

Method 1: Synthesis of this compound via Direct Alkylation

To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), morpholine (11.0 mL, 127 mmol) is slowly added. The reaction mixture is then stirred under reflux for 2 hours. After cooling to room temperature, the mixture is filtered to remove any insoluble byproducts. The filtrate is washed sequentially with deionized water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.[1][2]

Method 2: Synthesis of this compound via Chlorination

Step 1: Synthesis of 3-Morpholinopropanol A mixture of morpholine and 3-chloropropanol is heated, leading to the formation of 3-morpholinopropanol.

Step 2: Chlorination of 3-Morpholinopropanol To a solution of 3-morpholinopropanol in an appropriate solvent, thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the conversion is complete. The solvent and excess thionyl chloride are removed under reduced pressure, and the resulting crude product is purified.

Confirmation of this compound Synthesis

A combination of analytical techniques is employed to confirm the successful synthesis and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of the synthesized product.

Expected Molecular Ion: The molecular formula of this compound is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol .[1] In mass spectrometry, the protonated molecule ([M+H]⁺) is often observed.

  • [M+H]⁺: m/z 164[1][2]

GC-MS Fragmentation Pattern: Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the fragmentation of the molecule, which can be used for structural elucidation. The major fragments observed for this compound are:

m/zRelative IntensityPossible Fragment
10099.99[M - CH₂Cl]⁺
4269.41[C₂H₄N]⁺
4363.73[C₂H₅N]⁺
7036.83[C₄H₈N]⁺
5634.49[C₃H₆N]⁺

The base peak at m/z 100 corresponds to the stable morpholinomethyl cation, formed by the loss of the chloropropyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment in the molecule.

¹H NMR (300 MHz, DMSO-d₆):

  • δ 3.70-3.80 (m, 4H, -CH₂-O-CH₂-)

  • δ 3.60 (t, 2H, -CH₂-Cl)

  • δ 2.40-2.60 (m, 6H, -N-(CH₂)₃-)

  • δ 1.90 (m, 2H, -CH₂-CH₂-CH₂-)[1][2]

The integration of the peaks corresponds to the number of protons in each environment, and the chemical shifts and splitting patterns are consistent with the structure of this compound.

Experimental and Confirmation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Confirmation S1 Method 1: Direct Alkylation (Morpholine + 1-bromo-3-chloropropane) P1 Filtration & Washing S1->P1 S2 Method 2: Chlorination (3-Morpholinopropanol + SOCl2) S2->P1 P2 Distillation P1->P2 C1 Mass Spectrometry (MS) P2->C1 C2 NMR Spectroscopy P2->C2 C3 Gas Chromatography (GC) P2->C3

Caption: General workflow for the synthesis and confirmation of this compound.

Logical Diagram for Mass Spectrometry Confirmation

G Start Synthesized Product MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis Molecular_Ion Observe Molecular Ion Peak [M+H]+ at m/z 164 MS_Analysis->Molecular_Ion Fragmentation Analyze Fragmentation Pattern MS_Analysis->Fragmentation Confirmation Structure Confirmed Molecular_Ion->Confirmation Correct m/z No_Confirmation Structure Not Confirmed Molecular_Ion->No_Confirmation Incorrect m/z Base_Peak Identify Base Peak at m/z 100 Fragmentation->Base_Peak Base_Peak->Confirmation Correct m/z Base_Peak->No_Confirmation Incorrect m/z

Caption: Decision workflow for the confirmation of this compound using mass spectrometry.

References

A Comparative Guide to Purity Assessment of 4-(3-Chloropropyl)morpholine: A Focus on Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-(3-Chloropropyl)morpholine, a key intermediate in the synthesis of pharmaceuticals like Gefitinib.[1][2] The primary focus is on a robust Gas Chromatography (GC) method, with a comparative analysis against alternative techniques including High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC-FID): A High-Resolution Approach

Gas chromatography with a Flame Ionization Detector (GC-FID) is a widely used and reliable technique for assessing the purity of volatile and semi-volatile compounds such as this compound. Its high separation efficiency allows for the quantification of the main component and the detection of potential process-related impurities.

Experimental Protocol: Proposed GC-FID Method

This proposed method is based on established principles for the analysis of tertiary amines and related compounds.

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent phase with mid-polarity.[3]

  • Carrier Gas: Helium, constant flow rate of 2.0 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 275 °C.[3]

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • Vortex to ensure homogeneity.

4. Analysis and Purity Calculation:

  • Inject the prepared sample into the GC system.

  • Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a reference standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Potential Impurities

Based on its synthesis from morpholine and 1-bromo-3-chloropropane, potential impurities that this GC method should be capable of separating include:

  • Morpholine (starting material)

  • 1-Bromo-3-chloropropane (starting material)

  • Other related substances or by-products from the synthesis.

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Caption: Gas Chromatography workflow for purity assessment.

Alternative Analytical Methods

While GC-FID is a robust method, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, particularly suitable for non-volatile or thermally labile compounds.[5][6][7] For this compound, a reversed-phase HPLC method with UV detection would be the most common approach.

Proposed HPLC-UV Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 210 nm.

  • Column Temperature: 30 °C.

Potentiometric Titration

This classical analytical technique provides an absolute measure of the basic amine content. The method involves titrating the sample, dissolved in a suitable solvent, with a standardized acid. The endpoint is determined by monitoring the potential change using a pH electrode.[8][9] This method is excellent for determining the overall assay value but will not provide information on individual impurities.

Proposed Titration Protocol:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Sample Solvent: Glacial acetic acid.

  • Indicator Electrode: Glass pH electrode.

  • Reference Electrode: Calomel or silver/silver chloride electrode.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[10][11][12] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[13] Purity is calculated by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Proposed qNMR Protocol:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Data Acquisition: A 1D proton NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need to identify and quantify specific impurities, the desired accuracy, and the available instrumentation.

Quantitative Performance Data (Typical)
ParameterGC-FIDHPLC-UVPotentiometric TitrationqNMR
Precision (RSD) < 1%< 1%< 0.5%< 1%
Accuracy HighHighVery HighVery High
Limit of Quantification (LOQ) ~0.01%~0.01%Not applicable~0.1%
**Linearity (R²) **> 0.999> 0.999Not applicable> 0.999
Analysis Time per Sample 20-30 min20-40 min10-15 min10-20 min

Note: The values presented are typical performance characteristics for these analytical techniques and may vary depending on the specific method development and validation.

Feature Comparison
FeatureGC-FIDHPLC-UVPotentiometric TitrationqNMR
Impurity Profiling Excellent for volatile impuritiesExcellent for non-volatile impuritiesNoGood for NMR-active impurities
Specificity HighHighLow (measures total basicity)Very High (structurally specific)
Reference Standard Required for identification and relative quantificationRequired for identification and quantificationNot required for analyteRequires a certified internal standard
Sample Throughput High (with autosampler)High (with autosampler)ModerateModerate
Instrumentation Cost ModerateModerate to HighLowHigh
Solvent Consumption LowHighModerateLow

Conclusion

For the routine purity assessment of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a highly suitable method. It offers an excellent balance of resolution, sensitivity, and robustness for quantifying the main component and profiling volatile process-related impurities.

High-Performance Liquid Chromatography (HPLC) serves as a valuable orthogonal technique, particularly for identifying any non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.

Potentiometric Titration is a cost-effective and highly accurate method for determining the absolute assay of the basic amine content, making it ideal for quality control of the bulk material where impurity identification is not the primary goal.

Quantitative NMR (qNMR) provides a powerful, non-destructive, and primary method for purity determination without the need for a specific this compound reference standard, making it an excellent tool for the certification of reference materials and for orthogonal purity confirmation.

The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, regulatory requirements, and the stage of drug development. For comprehensive quality control, a combination of a chromatographic technique (GC or HPLC) for impurity profiling and an absolute method (Titration or qNMR) for assay determination is often recommended.

References

A Comparative Analysis of the Reactivity of 4-(3-Chloropropyl)morpholine and 4-(2-chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth comparison of the reactivity of two key morpholine derivatives: 4-(3-Chloropropyl)morpholine and 4-(2-chloroethyl)morpholine. While structurally similar, these compounds exhibit markedly different reactivity profiles due to underlying mechanistic disparities.

This comparison is supported by established principles of physical organic chemistry and outlines a detailed experimental protocol for a direct comparative analysis of their reactivity under SN2 conditions.

Executive Summary of Reactivity

The primary determinant of reactivity in these haloalkylamines is the potential for intramolecular participation of the morpholine nitrogen in the displacement of the chloride leaving group. 4-(2-chloroethyl)morpholine is predicted to be significantly more reactive than this compound. This is attributed to the ability of the former to undergo a rapid intramolecular cyclization to form a highly strained and reactive aziridinium (ethyleneimonium) ion intermediate. This process, known as neighboring group participation (NGP) or anchimeric assistance, provides a low-energy pathway for nucleophilic substitution.

Conversely, this compound is unable to form a stable cyclic intermediate and is expected to react via a standard bimolecular nucleophilic substitution (SN2) mechanism, which is kinetically less favorable under identical conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. These properties are essential for understanding their behavior in a laboratory setting.

PropertyThis compound4-(2-chloroethyl)morpholine
CAS Number 7357-67-7[1]3240-94-6[2]
Molecular Formula C₇H₁₄ClNO[1]C₆H₁₂ClNO[2]
Molecular Weight 163.64 g/mol [1]149.62 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[3]Liquid
Boiling Point 227.1 °C[4]Not readily available
Melting Point -52 °C[4]Not readily available

Reaction Mechanisms and Theoretical Reactivity

The profound difference in the reactivity of these two compounds can be attributed to their distinct reaction pathways in nucleophilic substitution reactions.

4-(2-chloroethyl)morpholine: A Pathway of Anchimeric Assistance

The reactivity of 4-(2-chloroethyl)morpholine is dominated by the neighboring group participation of the morpholine nitrogen. The nitrogen atom acts as an internal nucleophile, displacing the chloride to form a tricyclic aziridinium intermediate. This intermediate is highly strained and therefore very susceptible to attack by an external nucleophile. This two-step process, with a rapid initial cyclization, results in an overall acceleration of the substitution reaction.

G cluster_0 Neighboring Group Participation (NGP) in 4-(2-chloroethyl)morpholine A 4-(2-chloroethyl)morpholine B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular Cyclization (fast) C Substituted Product B->C Nucleophilic Attack (fast) Nu Nucleophile (Nu⁻) Nu->B

Figure 1. Reaction pathway for 4-(2-chloroethyl)morpholine.

This compound: A Classic SN2 Trajectory

In contrast, the three-carbon chain in this compound prevents the formation of a stable, low-energy cyclic intermediate. The formation of a four-membered ring is entropically and enthalpically disfavored. Consequently, this compound reacts through a conventional bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, an external nucleophile directly attacks the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. This single-step process generally has a higher activation energy compared to the NGP-assisted pathway.

G cluster_1 SN2 Mechanism in this compound D This compound E Transition State D->E Nucleophilic Attack F Substituted Product E->F Chloride Departure Nu2 Nucleophile (Nu⁻) Nu2->D

Figure 2. Reaction pathway for this compound.

Experimental Comparison of Reactivity

To empirically validate the predicted difference in reactivity, a well-established qualitative to semi-quantitative experiment utilizing sodium iodide in acetone can be performed. This test is designed to favor SN2 reactions. The reaction of an alkyl chloride with sodium iodide in acetone results in the formation of an alkyl iodide and sodium chloride. Since sodium chloride is insoluble in acetone, the formation of a precipitate provides a visual indication of the reaction progress. The rate of precipitate formation is directly related to the reactivity of the alkyl halide.

Experimental Protocol

Objective: To compare the relative reactivity of this compound and 4-(2-chloroethyl)morpholine in an SN2 reaction.

Materials:

  • This compound

  • 4-(2-chloroethyl)morpholine (or its hydrochloride salt, which would require neutralization prior to the experiment)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for control

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (50 °C)

Procedure:

  • Label three clean, dry test tubes: 'A' for this compound, 'B' for 4-(2-chloroethyl)morpholine, and 'Control'.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To test tube 'A', add 5 drops of this compound. Start the stopwatch immediately.

  • To test tube 'B', add 5 drops of 4-(2-chloroethyl)morpholine. Start a separate stopwatch immediately.

  • To the 'Control' test tube, add 5 drops of anhydrous acetone.

  • Shake all test tubes to ensure thorough mixing and observe for the formation of a white precipitate (sodium chloride).

  • Record the time taken for the first appearance of turbidity or a distinct precipitate in test tubes 'A' and 'B' at room temperature.

  • If no reaction is observed after 10 minutes at room temperature, place the test tubes in a 50 °C water bath.

  • Continue to monitor the test tubes in the water bath and record the time at which a precipitate forms.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Prepare 3 Test Tubes (A, B, Control) add_nai Add 2 mL of 15% NaI in Acetone to each tube start->add_nai add_a Add 5 drops of This compound to Tube A add_nai->add_a add_b Add 5 drops of 4-(2-chloroethyl)morpholine to Tube B add_nai->add_b add_c Add 5 drops of Acetone to Control add_nai->add_c observe_rt Observe for Precipitate at Room Temperature (Record Time) add_a->observe_rt add_b->observe_rt add_c->observe_rt heat If no reaction after 10 min, heat at 50 °C observe_rt->heat observe_heat Observe for Precipitate (Record Time) heat->observe_heat Yes end Compare Reaction Times heat->end No observe_heat->end

Figure 3. Workflow for the comparative reactivity experiment.
Expected Results and Data Presentation

Based on the mechanistic principles discussed, 4-(2-chloroethyl)morpholine is expected to react significantly faster than this compound. A precipitate should be observed in the test tube containing 4-(2-chloroethyl)morpholine much more rapidly, likely at room temperature. The reaction with this compound may require heating to proceed at an observable rate.

The results of this experiment can be summarized in a clear and concise table for easy comparison.

CompoundTime to Precipitate (Room Temp.)Time to Precipitate (50 °C)Relative Reactivity
4-(2-chloroethyl)morpholine e.g., < 1 minuteN/AVery High
This compound e.g., > 10 minutese.g., 3 minutesModerate
Control (Acetone) No precipitateNo precipitateN/A

Conclusion

The comparison between this compound and 4-(2-chloroethyl)morpholine offers a clear illustration of how subtle structural differences can lead to substantial changes in chemical reactivity. The enhanced reactivity of 4-(2-chloroethyl)morpholine, driven by neighboring group participation, makes it a more facile substrate for nucleophilic substitution reactions. In contrast, this compound behaves as a typical primary alkyl chloride.

For synthetic applications, this means that reactions with 4-(2-chloroethyl)morpholine can often be conducted under milder conditions and may proceed at a much faster rate. Conversely, the lower reactivity of this compound might be advantageous in situations requiring greater selectivity or when a more controlled reaction rate is desired. The choice between these two reagents will, therefore, depend on the specific kinetic and thermodynamic requirements of the synthetic target. The experimental protocol provided offers a straightforward method for confirming these reactivity differences in a laboratory setting.

References

4-(3-Chloropropyl)morpholine: A Comparative Guide to a Specialized Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, alkylating agents are fundamental tools for forging new carbon-carbon and carbon-heteroatom bonds. While classical agents like nitrogen mustards and alkyl sulfonates are widely known for their reactivity, the demand for more specialized reagents with defined structural and functional properties is ever-growing.[1][2] This guide provides a comprehensive comparison of 4-(3-chloropropyl)morpholine, a key pharmaceutical intermediate, with other alkylating agents, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS: 7357-67-7) is a derivative of morpholine, a versatile heterocyclic motif prominent in medicinal chemistry for its ability to improve pharmacokinetic properties.[3][4] Structurally, it combines a stable morpholine ring with a reactive 3-chloropropyl chain. This bifunctional nature makes it less of a general-purpose alkylating agent and more of a specialized building block, primarily used to introduce the morpholinopropyl moiety into target molecules.[5]

Its most notable application is as a crucial intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[3][6][7] This role highlights its value in constructing complex molecular architectures required for targeted pharmaceuticals.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄ClNO[6][7]
Molecular Weight 163.65 g/mol [6][7]
Appearance Colorless to light yellow clear liquid[3][8]
Boiling Point 227.1°C at 760 mmHg; 115°C at 25 mmHg[3][6]
Density 1.062 g/cm³[3]
Flash Point 91.2°C[6][8]
Purity (Typical) ≥ 98.0% (GC)[3]

Comparison with Other Alkylating Agents

The function of this compound differs significantly from classical alkylating agents, which are often used to add simple alkyl groups and are known for their high reactivity and potential for cytotoxicity by damaging DNA.[9][10] The comparison below situates this compound within the broader context of alkylation strategies.

logical_comparison start What is the synthetic goal? goal1 Introduce a simple alkyl group (e.g., methyl, ethyl)? start->goal1 goal2 Introduce a functionalized morpholinopropyl group? start->goal2 agent1 Use Classical Alkylating Agents (e.g., Alkyl Halides, Sulfonates) goal1->agent1 agent2 Use this compound goal2->agent2 consequence1 General reactivity, potential for side reactions, may require harsh conditions. agent1->consequence1 consequence2 Specific, one-step introduction of a key pharmacophore. Streamlines synthesis. agent2->consequence2

Table 2: Comparative Overview of Alkylating Agents

FeatureThis compoundClassical Alkylating Agents (e.g., Iodoacetamide, Nitrogen Mustards)Platinum-Based Agents (e.g., Cisplatin)
Primary Function Building block for introducing the morpholinopropyl moiety.[5]General transfer of simple alkyl groups.[11]DNA cross-linking agents for anticancer therapy.[9][12]
Reactivity Moderately reactive at the terminal chlorine, enabling controlled nucleophilic substitution.[5]High and often non-specific reactivity, leading to potential off-target effects.[1][13]Forms covalent adducts with DNA, primarily at guanine bases.[9]
Selectivity Highly selective for introducing a specific, complex functional group in one step.Low selectivity; can alkylate various nucleophilic sites, leading to side products.[13][14]Primarily targets DNA, but can react with other cellular nucleophiles.[12]
Key Applications Synthesis of pharmaceutical APIs, notably Gefitinib and other kinase inhibitors.[3][8]Peptide mapping (cysteine alkylation), general organic synthesis, DNA damage studies.[13][14]Chemotherapy for various cancers (ovarian, lung, testicular).[9]
Safety Profile Irritant; causes skin and serious eye irritation.[15][16] Toxicological properties not fully investigated.[16]Often highly toxic, carcinogenic, and mutagenic due to direct DNA interaction.[1][2]Significant cytotoxicity, leading to severe side effects in clinical use.[1]
Advantages Streamlines complex syntheses, incorporates a favorable pharmacokinetic group (morpholine).[4][5]Readily available, well-understood reactivity for simple alkylations.Proven clinical efficacy against a range of tumors.[9]

Experimental Protocols and Data

The value of this compound is best demonstrated through its application in synthesis. Below is a representative protocol for its preparation and a general workflow for its use in subsequent reactions.

A. Synthesis of this compound

This protocol is adapted from established laboratory procedures.[6][17]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-bromo-3-chloropropane (1.0 eq, 63.5 mmol) in toluene (100 mL), slowly add morpholine (2.0 eq, 127 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir continuously for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble morpholine hydrobromide salt.

  • Extraction: Wash the filtrate sequentially with deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.

Table 3: Representative Synthesis Data

ParameterResult
Starting Materials 1-bromo-3-chloropropane, Morpholine
Solvent Toluene
Reaction Time 2 hours
Yield ~96%
Purity Confirmation ¹H NMR, Mass Spectrometry

Data synthesized from available literature[6][17].

experimental_workflow

B. Application in Nucleophilic Substitution

This compound is an excellent electrophile for Sₙ2 reactions. In the synthesis of molecules like Gefitinib or Foretinib, it reacts with a nucleophile (often a phenoxide) to form a stable ether linkage, tethering the morpholinopropyl group to the core structure.[8] This reaction is typically efficient and provides a direct route to complex drug intermediates, avoiding multi-step sequences that might be required with simpler alkylating agents.

Signaling Pathways and Mechanism of Action

While this compound itself is not biologically active, the molecules it helps create are. For instance, Gefitinib, synthesized using this intermediate, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][6] By blocking this pathway, it inhibits the proliferation of cancer cells.[5][6] The morpholine moiety is critical, often enhancing solubility and metabolic stability, which are key attributes for successful drug candidates.[4]

signaling_pathway cluster_synthesis Chemical Synthesis cluster_drug Resulting Drug cluster_cellular Cellular Target cpm This compound (Building Block) gefitinib Gefitinib (API) cpm->gefitinib Key Intermediate egfr EGFR Tyrosine Kinase gefitinib->egfr Inhibits proliferation Cancer Cell Proliferation egfr->proliferation Promotes

Conclusion: A Specialized Tool for Modern Synthesis

This compound is not a direct replacement for common alkylating agents but rather a highly valuable, specialized reagent. Its primary strength lies in its ability to efficiently introduce the morpholinopropyl group—a privileged pharmacophore—into complex molecules in a single, predictable step.

Key advantages include:

  • Synthetic Efficiency: It streamlines the synthesis of complex pharmaceutical intermediates, improving yields and reducing step counts.[5]

  • Structural Contribution: It incorporates the morpholine ring, which can confer favorable pharmacokinetic properties such as improved solubility and metabolic stability to the final drug molecule.[4]

  • Controlled Reactivity: Its reactivity is moderate and specific, allowing for selective alkylation of nucleophiles under controlled conditions.

For researchers in drug development, this compound represents a strategic alternative to multi-step classical alkylation approaches when the goal is to install a morpholinopropyl functional group. Its widespread use in the synthesis of targeted therapies underscores its importance as a modern building block in medicinal chemistry.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(3-chloropropyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals, is crucial for ensuring product quality and process control.[1] This guide provides a comparative overview of validated analytical methods for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively published, methods for the parent compound, morpholine, can be adapted and validated for this purpose.[2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC offer robust and reliable approaches.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. Derivatization is often employed for polar analytes like morpholine derivatives to enhance volatility and chromatographic performance.[2][4]Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. Detection is typically by UV absorbance or mass spectrometry.[3][5]
Sample Preparation Derivatization (e.g., to form N-nitrosomorpholine), liquid-liquid extraction.[2][6]Direct injection for liquid samples, or dissolution followed by filtration. Derivatization can also be used to enhance detection.[3]
Stationary Phase (Column) e.g., DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]e.g., HILIC columns for polar compounds, or C18 columns for derivatized analytes.[7][8]
Limit of Detection (LOD) As low as 7.3 µg/L (for morpholine).[2]0.1000 µg/mL (for morpholine derivative).[3]
Limit of Quantification (LOQ) As low as 24.4 µg/L (for morpholine).[2]0.3001 µg/mL (for morpholine derivative).[3]
**Linearity (R²) **>0.999 (for morpholine).[2]0.9995 (for morpholine derivative).[3]
Accuracy (Recovery) 94.3%–109.0% (for morpholine).[2]97.9% to 100.4% (for morpholine derivative).[3]
Precision (%RSD) Intraday: 2.0%–4.4%, Interday: 3.3%–7.0% (for morpholine).[2]0.79% (for morpholine derivative).[3]
Advantages High sensitivity and selectivity, especially with MS detection. Well-established for volatile and semi-volatile compounds.Suitable for a wider range of compounds, including non-volatile and thermally labile ones. Generally simpler sample preparation for direct analysis.
Disadvantages Derivatization can be time-consuming and introduce variability. Not suitable for non-volatile compounds.Lower sensitivity for compounds without a strong chromophore (if using UV detection). Matrix effects can be more pronounced.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols, primarily developed for morpholine, serve as a strong starting point for the validation of a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the derivatization of the morpholine moiety to a more volatile and less polar compound, N-nitrosomorpholine, which is then analyzed by GC-MS.[2]

a) Sample Preparation (Derivatization and Extraction)

  • To a known volume of the sample solution, add an acidic solution (e.g., 0.05 M HCl) to achieve acidic conditions.[6]

  • Add a solution of sodium nitrite to initiate the derivatization reaction, forming N-nitroso-4-(3-chloropropyl)morpholine.[2]

  • The reaction mixture is then subjected to liquid-liquid extraction using an organic solvent such as dichloromethane to isolate the derivatized analyte.[2]

  • The organic layer is collected, dried, and may be concentrated before injection into the GC-MS system.

b) GC-MS Conditions

  • GC System: Agilent 7890A or equivalent.[4]

  • Column: DB-1701, 30 m × 0.25 mm i.d., 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1 µL with a split ratio (e.g., 1:7).[4][6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[6]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • MS Source Temperature: 230 °C.[4]

  • MS Quadrupole Temperature: 150 °C.[4]

  • Transfer Line Temperature: 280 °C.[4]

  • Detection: Selected Ion Monitoring (SIM) mode for characteristic ions of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC)

For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach. Alternatively, derivatization can be employed to allow for analysis on more common reversed-phase columns with UV detection.[3][7]

a) Sample Preparation (Direct Analysis)

  • Dilute the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

b) HILIC-LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.[7]

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: 95% B to 50% B over 5 minutes.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Detection: Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection.

c) Derivatization HPLC Method

  • Derivatization: React the sample with a derivatizing agent such as 1-Naphthyl isothiocyanate in acetonitrile to form a stable derivative with a strong UV chromophore.[3]

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector at a wavelength appropriate for the derivative.

Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing this compound Acidify Acidification (e.g., HCl) Sample->Acidify Derivatize Derivatization (Sodium Nitrite) Acidify->Derivatize Extract Liquid-Liquid Extraction (Dichloromethane) Derivatize->Extract Concentrate Concentration of Organic Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

G Start Start: Need to quantify This compound HighSensitivity Is high sensitivity (sub-µg/L) required? Start->HighSensitivity VolatileMatrix Is the sample matrix volatile and clean? HighSensitivity->VolatileMatrix No GCMS Use GC-MS with Derivatization HighSensitivity->GCMS Yes HPLCAvailable Is HPLC with MS or UV derivatization available? VolatileMatrix->HPLCAvailable No ConsiderDirectGC Consider Direct GC-MS (Method development needed) VolatileMatrix->ConsiderDirectGC Yes HPLCAvailable->GCMS No HPLC_HILIC Use HILIC-LC-MS/MS HPLCAvailable->HPLC_HILIC Yes (MS) HPLC_Deriv Use HPLC with Derivatization HPLCAvailable->HPLC_Deriv Yes (UV)

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Synthetic Intermediates for Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). The efficiency and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides an objective comparison of key intermediates in various synthetic routes to Gefitinib, supported by experimental data, detailed protocols, and pathway visualizations to aid in process optimization and development.

Key Synthetic Routes and Intermediates: A Comparative Overview

Several synthetic strategies for Gefitinib have been developed, each with distinct starting materials and key intermediates. This comparison focuses on three prominent routes commencing from:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Methyl 3-hydroxy-4-methoxybenzoate

  • Isovanillin

The following sections provide a detailed breakdown of each route, including a quantitative comparison of intermediate yields and purities.

Route 1: Synthesis Starting from 6,7-Dimethoxyquinazolin-4(3H)-one

This route is a common and well-established method for Gefitinib synthesis. A key challenge in this pathway is the selective demethylation of the dimethoxyquinazoline core.

Quantitative Data Summary
IntermediateCAS NumberStarting MaterialReagentsYield (%)Purity (%)Reference
4-Chloro-6,7-dimethoxyquinazoline27631-29-46,7-Dimethoxyquinazolin-4(3H)-oneSOCl₂, DMF9099.9[1]
N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine184475-49-84-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroaniline, Isopropanol9899.4[1]
4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline184475-55-6N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineL-Methionine, Methanesulfonic acid~30-35>95[2]
Gefitinib 184475-35-2 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline4-(3-Chloropropyl)morpholine, K₂CO₃, DMF2599.9[1]
Overall Yield -6,7-Dimethoxyquinazolin-4(3H)-one-~21 -[3]

Synthetic Pathway Diagram

Gefitinib_Synthesis_Route_1 A 6,7-Dimethoxyquinazolin- 4(3H)-one B 4-Chloro-6,7-dimethoxyquinazoline A->B SOCl₂, DMF Yield: 90% C N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine B->C 3-Chloro-4-fluoroaniline Isopropanol Yield: 98% D 4-(3-Chloro-4-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline C->D L-Methionine Methanesulfonic acid Yield: ~30-35% E Gefitinib D->E this compound K₂CO₃, DMF Yield: 25%

Caption: Synthetic route to Gefitinib from 6,7-dimethoxyquinazolin-4(3H)-one.

Route 2: Synthesis Starting from Methyl 3-hydroxy-4-methoxybenzoate

This approach offers a cost-effective alternative by utilizing a less expensive starting material. The synthesis involves a greater number of linear steps.

Quantitative Data Summary
IntermediateCAS NumberStarting MaterialReagentsYield (%)Purity (%)Reference
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate-Methyl 3-hydroxy-4-methoxybenzoate1-Bromo-3-chloropropane, K₂CO₃, DMF94.799.3[4]
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate-Methyl 3-(3-chloropropoxy)-4-methoxybenzoateHNO₃, Acetic acid--[4]
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate-Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateFe, Acetic acid, Methanol7798.2[4]
6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one-Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateFormamidine acetate, Ethanol9299.3[4]
6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline-6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-oneSOCl₂, DMF--[4]
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine-6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline3-Chloro-4-fluoroaniline, Isopropanol--[4]
Gefitinib 184475-35-2 N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amineMorpholine, KI, DMF7899.6[4]
Overall Yield -Methyl 3-hydroxy-4-methoxybenzoate-37.4 -[5]

Synthetic Pathway Diagram

Gefitinib_Synthesis_Route_2 A Methyl 3-hydroxy- 4-methoxybenzoate B Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate A->B 1-Bromo-3-chloropropane K₂CO₃, DMF Yield: 94.7% C Methyl 5-(3-chloropropoxy)- 4-methoxy-2-nitrobenzoate B->C HNO₃, Acetic acid D Methyl 5-(3-chloropropoxy)- 2-amino-4-methoxybenzoate C->D Fe, Acetic acid Methanol Yield: 77% E 6-(3-Chloropropoxy)- 7-methoxyquinazolin-4(3H)-one D->E Formamidine acetate Ethanol Yield: 92% F 6-(3-Chloropropoxy)-4-chloro- 7-methoxyquinazoline E->F SOCl₂, DMF G N-(3-Chloro-4-fluorophenyl)- 6-(3-chloropropoxy)- 7-methoxyquinazolin-4-amine F->G 3-Chloro-4-fluoroaniline Isopropanol H Gefitinib G->H Morpholine, KI, DMF Yield: 78%

Caption: Synthetic route to Gefitinib from methyl 3-hydroxy-4-methoxybenzoate.

Route 3: Synthesis Starting from Isovanillin

This route also utilizes an inexpensive and readily available starting material. The synthesis involves several steps to build the quinazoline core.

Quantitative Data Summary
IntermediateCAS NumberStarting MaterialReagentsYield (%)Purity (%)Reference
5-Nitroisovanillin6635-25-2IsovanillinHNO₃, Acetic acid92-[6]
3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzaldehyde-5-Nitroisovanillin1-Bromo-3-chloropropane, K₂CO₃--[7]
2-Amino-5-(3-chloropropoxy)-4-methoxybenzoic acid-3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzaldehydeH₂O₂, NaOH; then H₂, Pd/C86 (oxidation)-[6]
6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one-2-Amino-5-(3-chloropropoxy)-4-methoxybenzoic acidFormamide, Ammonium formate90-[7]
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline-6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-onePOCl₃--[7]
4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline199327-59-84-Chloro-6-(3-chloropropoxy)-7-methoxyquinazolineMorpholine, DMF--[7]
Gefitinib 184475-35-2 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline3-Chloro-4-fluoroaniline, Methanol70>99[7]
Overall Yield -Isovanillin-~31.8 -[7]

Synthetic Pathway Diagram

Gefitinib_Synthesis_Route_3 A Isovanillin B 5-Nitroisovanillin A->B HNO₃, Acetic acid Yield: 92% C 3-(3-Chloropropoxy)-4-methoxy- 6-nitrobenzaldehyde B->C 1-Bromo-3-chloropropane K₂CO₃ D 2-Amino-5-(3-chloropropoxy)- 4-methoxybenzoic acid C->D 1. H₂O₂, NaOH 2. H₂, Pd/C Yield: 86% E 6-(3-Chloropropoxy)-7-methoxy- quinazolin-4(3H)-one D->E Formamide Ammonium formate Yield: 90% F 4-Chloro-6-(3-chloropropoxy)- 7-methoxyquinazoline E->F POCl₃ G 4-Chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline F->G Morpholine, DMF H Gefitinib G->H 3-Chloro-4-fluoroaniline Methanol Yield: 70%

Caption: Synthetic route to Gefitinib from Isovanillin.

Experimental Protocols for Key Intermediates

Detailed methodologies are crucial for reproducibility and process optimization. The following are representative protocols for the synthesis of key intermediates from each route.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Route 1)

Materials: 6,7-dimethoxy-3H-quinazolin-4-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), ethyl acetate.

Procedure:

  • To a stirred solution of 6,7-dimethoxy-3H-quinazolin-4-one in thionyl chloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure.

  • Treat the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[1]

Protocol 2: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Route 2)

Materials: Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate.

Procedure:

  • A mixture of methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated.

  • The reaction mixture is cooled to room temperature and then poured slowly into ice-water with constant stirring.

  • The solid formed is filtered and washed with cold water.

  • The off-white product is recrystallized from ethyl acetate to afford methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[4]

Protocol 3: Synthesis of 5-Nitroisovanillin (Route 3)

Materials: Isovanillin, nitric acid (HNO₃), acetic acid.

Procedure:

  • Cool a solution of isovanillin in acetic acid to -5 to 0 °C.

  • Slowly add nitric acid to this solution with stirring, maintaining the temperature between -5 to 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and maintain for several hours.

  • Quench the reaction by pouring the mixture into ice water.

  • Filter the resulting solid and wash with water to yield 5-nitroisovanillin.[6]

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking these downstream signals and thereby inhibiting cancer cell growth.

EGFR Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The choice of a synthetic route for Gefitinib depends on various factors, including the cost and availability of starting materials, the number of synthetic steps, overall yield, and the ease of purification of intermediates.

  • Route 1 (from 6,7-Dimethoxyquinazolin-4(3H)-one): While a common route, it faces challenges with the yield of the selective demethylation step, impacting the overall efficiency.

  • Route 2 (from Methyl 3-hydroxy-4-methoxybenzoate): This route offers a higher overall yield and utilizes a more economical starting material, making it an attractive option for large-scale synthesis, despite its longer linear sequence.

  • Route 3 (from Isovanillin): Similar to Route 2, this pathway starts with an inexpensive material and provides a good overall yield.

This comparative guide is intended to provide researchers and process chemists with a foundational understanding of the critical intermediates and synthetic strategies for Gefitinib. The provided data and protocols can serve as a valuable resource for selecting and optimizing a synthetic route that aligns with specific manufacturing and development goals.

References

A Comparative Guide to the Quality and Analysis of 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4-(3-Chloropropyl)morpholine is a key building block in the synthesis of several pharmaceuticals, most notably the kinase inhibitor Gefitinib. This guide provides a comparative analysis of the quality attributes of this compound, offers a detailed experimental protocol for its purity determination via Gas Chromatography (GC), and outlines a comprehensive quality control workflow.

Comparison of this compound and an Alternative

To provide a comprehensive comparison, we will evaluate this compound against a structurally similar haloalkylamine intermediate, 1-(3-Chloropropyl)piperidine. Both compounds are utilized in multi-step organic syntheses and their purity is critical for downstream reaction success and the impurity profile of the final API. The following table summarizes the typical specifications available from commercial suppliers.

ParameterThis compound1-(3-Chloropropyl)piperidine Hydrochloride
Appearance Colorless to light yellow liquidWhite to off-white crystalline powder
Purity (by GC/Titration) ≥98.0%[1]>98.0%
Molecular Formula C7H14ClNOC8H16ClN · HCl
Molecular Weight 163.65 g/mol 198.13 g/mol
Boiling Point 115 °C at 25 mmHgNot applicable (salt form)
Refractive Index (20°C) 1.4705-1.4765[2]Not applicable
Common Impurities Morpholine, 1,3-dichloropropane, bis(morpholino)propanePiperidine, 1,3-dichloropropane, bis(piperidino)propane

Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC)

This section details a standard Gas Chromatography (GC) method for the determination of the purity of this compound.

1. Principle: The sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is used for the detection and quantification of the separated components.

2. Apparatus:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

3. Reagents and Materials:

  • Carrier Gas: Helium or Nitrogen (high purity)

  • Fuel Gas: Hydrogen (high purity)

  • Oxidizer: Air (high purity)

  • Solvent: Dichloromethane or Methanol (HPLC grade)

  • This compound reference standard (known purity)

4. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp Rate: 10 °C/minute to 250 °C

    • Final Temperature: 250 °C, hold for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/minute

5. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

6. Procedure:

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and integrate the peak areas.

7. Calculation: The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Quality Control Workflow for this compound

A robust quality control system is essential to ensure the consistent quality of this compound. The following diagram illustrates a typical workflow from raw material reception to final product release.

raw_materials Raw Material Reception testing1 Raw Material Testing raw_materials->testing1 synthesis Synthesis of This compound testing1->synthesis Approved Materials in_process_control In-Process Control (IPC) synthesis->in_process_control purification Purification in_process_control->purification Pass final_product_testing Final Product Testing purification->final_product_testing cof_a_generation Certificate of Analysis Generation final_product_testing->cof_a_generation Meets Specifications release Product Release cof_a_generation->release

Caption: Quality Control Workflow for this compound.

Signaling Pathway in Drug Action

While this compound is an intermediate and not a pharmacologically active agent itself, it is a crucial component in the synthesis of Gefitinib. Gefitinib targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

egf EGF egfr EGFR egf->egfr pi3k PI3K/Akt egfr->pi3k ras Ras/MAPK egfr->ras gefitinib Gefitinib gefitinib->egfr proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.

This guide provides a foundational understanding of the quality considerations for this compound. For critical applications, it is imperative to obtain batch-specific Certificates of Analysis from the supplier and to perform appropriate in-house quality control testing.

References

Bifunctional vs. Monofunctional Alkylating Agents: A Comparative Guide to DNA Alkylation in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by directly modifying the DNA of cancer cells. These agents are broadly categorized into two main classes: bifunctional and monofunctional, distinguished by the number of reactive alkyl groups they possess. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their distinct mechanisms and applications in oncology.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between bifunctional and monofunctional alkylating agents lies in their interaction with DNA. This distinction dictates their cytotoxic potential and the cellular responses they elicit.

Monofunctional Alkylating Agents possess a single reactive group that covalently attaches an alkyl group to a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[1] This creates a monoadduct, a single-base lesion. While these lesions can lead to base mispairing during DNA replication and ultimately trigger DNA strand breaks, they are generally more amenable to cellular DNA repair mechanisms.[1]

Bifunctional Alkylating Agents , in contrast, have two reactive alkylating groups. This dual reactivity allows them to form covalent bonds with two different nucleophilic sites on DNA.[2] This can result in two types of highly cytotoxic lesions:

  • Intrastrand cross-links: Formation of a covalent bond between two bases on the same DNA strand.

  • Interstrand cross-links (ICLs): The formation of a covalent bridge between two bases on opposite DNA strands.[2] ICLs are particularly lethal as they physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.[1] This potent ability to block fundamental cellular processes is a key reason for the generally higher cytotoxicity of bifunctional agents compared to their monofunctional counterparts.[2]

Comparative Cytotoxicity: A Quantitative Look

The differential mechanisms of monofunctional and bifunctional alkylating agents translate to varying levels of cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.

Below is a summary of IC50 values for the monofunctional agent temozolomide and the bifunctional agent chlorambucil in two different human glioblastoma cell lines, U87MG and T98G.

Alkylating AgentTypeCell LineExposure Time (hours)IC50 (µM)
Temozolomide MonofunctionalU87MG72104.46[3]
Chlorambucil BifunctionalU87MG4896[4]
Temozolomide MonofunctionalT98G72438.3[5]
Chlorambucil BifunctionalT98GNot Specified>1000

Note: IC50 values can vary between studies due to different experimental conditions.

DNA Interstrand Cross-linking Efficiency

AgentTypeExpected ICL Formation
Melphalan BifunctionalHigh
Dacarbazine MonofunctionalNone to negligible

Signaling Pathways Activated by DNA Alkylation

The DNA damage induced by both types of alkylating agents triggers a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptosis.

DNA Damage Response (DDR)

The DDR is a complex network of signaling pathways that senses DNA damage and coordinates cell cycle arrest and DNA repair. Key players in this pathway include the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Lesion DNA Alkylation ATM ATM DNA_Lesion->ATM DSBs (from bifunctional) ATR ATR DNA_Lesion->ATR Replication Stress (from mono- & bifunctional) Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 Chk2->p53 Repair_Proteins DNA Repair Proteins Chk2->Repair_Proteins CDC25 CDC25 Chk1->CDC25 inhibition Chk1->Repair_Proteins Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates Cell_Cycle_Progression Cell_Cycle_Progression CDC25->Cell_Cycle_Progression promotes

Caption: DNA Damage Response Pathway initiated by alkylating agents.

Apoptosis Signaling Pathway

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism for eliminating genetically unstable cells. The activation of caspases, a family of proteases, is a central event in apoptosis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome DNA_Damage Severe DNA Damage (Alkylating Agents) Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway activated by DNA damage.

Experimental Protocols

Reproducible and reliable experimental data are paramount in comparing the efficacy of different therapeutic agents. Below are detailed methodologies for key assays used in the evaluation of alkylating agents.

Experimental Workflow

A typical workflow for comparing the effects of bifunctional and monofunctional alkylating agents is outlined below.

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., U87MG, T98G) Treatment Treat with Bifunctional vs. Monofunctional Agent (Dose-response & Time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability DNA_Damage DNA Damage Assessment (Comet Assay) Treatment->DNA_Damage Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis DNA_Damage->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for comparing alkylating agents.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of alkylating agents on cancer cells.

Materials:

  • Cancer cell lines (e.g., U87MG, T98G)

  • 96-well plates

  • Complete culture medium

  • Alkylating agents (bifunctional and monofunctional)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a range of concentrations of the bifunctional and monofunctional alkylating agents for 24, 48, and 72 hours. Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of alkylating agents on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

DNA Damage Detection (Comet Assay)

Objective: To detect and quantify DNA damage, including interstrand cross-links.

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Embedding: Mix cells with low melting point agarose and spread onto a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails. For ICLs, a reduction in tail moment after irradiation compared to irradiated control cells indicates cross-linking.

Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Treated and untreated cells on coverslips or slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescent microscope

Procedure:

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[5]

  • Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides and counterstain the nuclei with a DNA dye like DAPI.

  • Visualization: Observe the cells under a fluorescent microscope. Apoptotic cells will show bright fluorescent nuclei.

  • Quantification: Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Conclusion

The choice between bifunctional and monofunctional alkylating agents in a research or clinical setting depends on the specific therapeutic goal. Bifunctional agents, with their ability to form highly cytotoxic interstrand cross-links, generally exhibit greater potency. However, this increased efficacy can be accompanied by greater toxicity. Monofunctional agents, while typically less potent, can still induce significant DNA damage and cell death, particularly in cells with compromised DNA repair pathways. A thorough understanding of their distinct mechanisms, coupled with robust experimental evaluation, is crucial for the rational design and development of effective cancer therapies.

References

Comparative Efficacy of Morpholine-Containing Pharmaceuticals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] This has led to its incorporation into a diverse array of pharmaceutical agents across various therapeutic areas. This guide provides a comparative analysis of the efficacy of prominent morpholine-containing drugs, supported by experimental data from key clinical trials, to inform researchers and drug development professionals.

Oxazolidinone Antibiotics: Tedizolid vs. Linezolid

Tedizolid and linezolid are oxazolidinone antibiotics effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Tedizolid was developed as a second-generation oxazolidinone to improve upon the potency and safety profile of linezolid.

Efficacy Data

A pooled analysis of two Phase 3, randomized, double-blind clinical trials (ESTABLISH-1 and ESTABLISH-2) compared the efficacy of a 6-day course of tedizolid (200 mg once daily) with a 10-day course of linezolid (600 mg twice daily) for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[2][3][4]

Efficacy Endpoint (ITT Population)Tedizolid (200 mg QD, 6 days)Linezolid (600 mg BID, 10 days)Treatment Difference (95% CI)
Early Clinical Response at 48-72h 79.5%79.4%0.1%
Sustained Clinical Response at End of Therapy (Day 11) 69.3%71.9%-2.6%
Investigator-Assessed Clinical Success at Post-Therapy Evaluation 85.5%86.9%-1.4%

ITT: Intent-to-Treat

The data demonstrates that a shorter 6-day course of tedizolid is non-inferior to a 10-day course of linezolid in treating ABSSSI.[3] In vitro studies have shown tedizolid to be 4- to 8-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[5]

Experimental Protocol: ESTABLISH-1 Trial
  • Study Design: A Phase 3, randomized, double-blind, multicenter, non-inferiority trial.[2]

  • Patient Population: 667 adult patients with ABSSSI, including cellulitis/erysipelas, major cutaneous abscesses, or wound infections. A significant portion of infections were caused by MRSA.[2]

  • Treatment Arms:

    • Tedizolid phosphate 200 mg once daily for 6 days (oral or intravenous).

    • Linezolid 600 mg twice daily for 10 days (oral or intravenous).[3]

  • Primary Endpoint: Early clinical response at 48-72 hours, defined as cessation of lesion spread and absence of fever.[2]

  • Secondary Endpoints: Sustained clinical response at the end of therapy and investigator-assessed clinical success at a post-therapy evaluation.[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both tedizolid and linezolid inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[5][6] This action prevents the formation of a functional 70S initiation complex, which is a crucial step in protein synthesis.[6][7] Tedizolid's structural modifications, including an optimized D-ring system, allow for additional binding site interactions, contributing to its enhanced potency.[5][8]

G cluster_ribosome Bacterial Ribosome 50S 50S 70S_Initiation_Complex 70S Initiation Complex 50S->70S_Initiation_Complex 30S 30S 30S->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Tedizolid_Linezolid Tedizolid / Linezolid Tedizolid_Linezolid->50S Binds to 23S rRNA Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Mechanism of action for Tedizolid and Linezolid.

Neurokinin-1 (NK1) Receptor Antagonists: Aprepitant vs. Fosaprepitant

Aprepitant is an antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Fosaprepitant is an intravenous prodrug that is rapidly converted to aprepitant in the body.[1]

Efficacy Data

A multicenter, randomized, double-blind, double-dummy, phase III trial compared the efficacy of a single intravenous dose of fosaprepitant (150 mg) with a standard 3-day oral aprepitant regimen in patients receiving high-dose cisplatin-based chemotherapy.[9]

Efficacy Endpoint (FAS Population)Fosaprepitant (150 mg IV, Day 1)Aprepitant (125 mg PO Day 1, 80 mg PO Days 2-3)P-value
Complete Response (Overall Phase) 71.96%69.35%0.4894
Complete Response (Acute Phase: 0-24h) 85.05%82.24%0.3855
Complete Response (Delayed Phase: 25-120h) 75.08%73.07%0.5900
No Vomiting (Overall Phase) 74.45%73.68%0.8575

FAS: Full Analysis Set; CR: Complete Response (no vomiting and no use of rescue therapy)

The study concluded that a single intravenous dose of fosaprepitant is non-inferior to the 3-day oral aprepitant regimen for the prevention of CINV.[10]

Experimental Protocol
  • Study Design: A multicenter, randomized, double-blind, double-dummy, positive-controlled, phase III non-inferiority trial.[9]

  • Patient Population: 648 adult patients scheduled to receive cisplatin-based chemotherapy.[9]

  • Treatment Arms:

    • Fosaprepitant 150 mg IV on day 1, plus oral placebo for aprepitant on days 1-3.

    • Aprepitant 125 mg orally on day 1 and 80 mg on days 2-3, plus IV placebo for fosaprepitant on day 1.

    • Both groups also received a 5-HT3 receptor antagonist (palonosetron) and dexamethasone.[9]

  • Primary Endpoint: Complete response (no vomiting and no use of rescue medication) in the overall phase (0-120 hours after chemotherapy).[9]

  • Secondary Endpoints: Complete response in the acute (0-24h) and delayed (25-120h) phases, and incidence of no vomiting.[9]

Mechanism of Action: NK1 Receptor Blockade

Chemotherapeutic agents can induce the release of Substance P in the brainstem. Substance P is a natural ligand for the neurokinin-1 (NK1) receptor.[11] The binding of Substance P to NK1 receptors in the vomiting center of the brain triggers the emetic reflex. Aprepitant (and its prodrug fosaprepitant) is a selective NK1 receptor antagonist that crosses the blood-brain barrier and blocks this binding, thereby preventing both acute and delayed CINV.[11][12]

G Chemotherapy Chemotherapy Substance_P_Release Substance P Release (Brainstem) Chemotherapy->Substance_P_Release Substance_P Substance P Substance_P_Release->Substance_P NK1_Receptor NK1 Receptor (Vomiting Center) Substance_P->NK1_Receptor Binds Emesis Nausea & Vomiting NK1_Receptor->Emesis Activates Aprepitant_Fosaprepitant Aprepitant / Fosaprepitant Aprepitant_Fosaprepitant->NK1_Receptor Blocks

Mechanism of action for Aprepitant and Fosaprepitant.

EGFR Tyrosine Kinase Inhibitors: Gefitinib vs. Erlotinib

Gefitinib and erlotinib are first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.

Efficacy Data

A phase III randomized controlled trial directly compared the efficacy of erlotinib with gefitinib in advanced NSCLC patients with EGFR mutations in exon 19 or 21.[13][14]

Efficacy EndpointErlotinib (150 mg/day)Gefitinib (250 mg/day)Hazard Ratio (95% CI) / P-value
Median Progression-Free Survival (PFS) 13.0 months10.4 months0.81 (0.62–1.05), P=0.108
Median Overall Survival (OS) 22.9 months20.1 months0.84 (0.63–1.13), P=0.250
Objective Response Rate (ORR) 56.3%52.3%P=0.530

The trial did not meet its primary endpoint of demonstrating superiority of erlotinib over gefitinib. The study concluded that the two agents have similar efficacy and toxicity profiles in this patient population.[13][14]

Experimental Protocol
  • Study Design: A phase III, open-label, multicenter, randomized controlled trial.[13][14]

  • Patient Population: 256 patients with advanced NSCLC harboring activating EGFR mutations (exon 19 deletion or exon 21 L858R mutation).[13][14]

  • Treatment Arms:

    • Erlotinib 150 mg orally once daily.

    • Gefitinib 250 mg orally once daily.

    • Treatment continued until disease progression or unacceptable toxicity.[13][14]

  • Primary Endpoint: Progression-free survival (PFS).[13][14]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[13]

Mechanism of Action: EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[15] Gefitinib and erlotinib are small molecules that competitively and reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[15][16][17][18]

G cluster_cell Cancer Cell EGFR EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival EGF EGF Ligand EGF->EGFR Binds Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Inhibits ATP Binding Site

EGFR signaling pathway and inhibition by TKIs.

Norepinephrine Reuptake Inhibitors: Reboxetine vs. Viloxazine

Efficacy Data

Reboxetine for Major Depressive Disorder: A meta-analysis of placebo-controlled trials showed that reboxetine (8-10 mg/day) was significantly more effective than placebo, with a mean responder rate (≥50% reduction in HAM-D score) of 63% versus 36% for placebo.[22] In a direct comparison with the SSRI fluoxetine, reboxetine showed similar overall efficacy, but was superior in severely ill patients.[23]

Viloxazine for Depression: Older clinical trials from when viloxazine was marketed as an antidepressant reported good response rates. One open-label study involving 276 patients with depression found that viloxazine monotherapy produced a good response in 83% of patients.[19] It was generally considered to have similar efficacy to tricyclic antidepressants like imipramine but with better tolerability.[20][24]

DrugIndicationComparatorKey Efficacy Finding
Reboxetine Major DepressionPlaceboResponder Rate: 63% vs 36%[22]
Major DepressionFluoxetineSimilar overall efficacy; superior in severe depression[23]
Viloxazine DepressionOpen-Label83% of patients showed a good response[19]
DepressionImipramineGenerally similar efficacy[24]
Experimental Protocol Synopsis
  • Reboxetine Studies: Protocols typically involved randomized, double-blind trials of 4-8 weeks in adult patients with major depressive disorder.[22] The primary efficacy measure was the change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[22][25]

  • Viloxazine (Depression) Studies: The available data largely comes from older clinical trials conducted in the 1970s and 80s. These included open-label field trials and some controlled studies comparing viloxazine to tricyclic antidepressants.[19][20]

Mechanism of Action: Norepinephrine Reuptake Inhibition

Both reboxetine and viloxazine exert their primary therapeutic effect by selectively inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft. By blocking the norepinephrine transporter (NET), they increase the concentration and duration of action of NE in the synapse, enhancing noradrenergic neurotransmission. This modulation of the noradrenergic system is believed to be crucial for their antidepressant effects.

G cluster_synapse Noradrenergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft NE Release Postsynaptic_Neuron Postsynaptic Neuron NET NET Synaptic_Cleft->NET NE Reuptake NE_Receptor NE Receptor Synaptic_Cleft->NE_Receptor NE Binds NE_Vesicle NE Vesicles NE_Vesicle->Presynaptic_Neuron NE NET->Presynaptic_Neuron NE_Receptor->Postsynaptic_Neuron Signal_Transduction Signal Transduction NE_Receptor->Signal_Transduction Reboxetine_Viloxazine Reboxetine / Viloxazine Reboxetine_Viloxazine->NET Blocks

Norepinephrine reuptake inhibition by Reboxetine/Viloxazine.

References

A Comparative Guide to the Synthesis and Applications of 4-(3-Chloropropyl)morpholine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(3-Chloropropyl)morpholine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmaceutical agents. Its morpholine moiety offers favorable physicochemical properties, while the reactive chloropropyl chain allows for versatile conjugation to other molecular scaffolds. This guide provides a comprehensive review of the synthesis of this compound and compares the pharmacological profiles of prominent drugs developed using this versatile intermediate, supported by experimental data and detailed protocols.

Synthesis of this compound: A Comparative Overview

The most common industrial synthesis of this compound involves the nucleophilic substitution reaction between morpholine and a 1,3-dihalopropane. Below is a comparison of two potential synthetic approaches.

Table 1: Comparison of Synthetic Routes for this compound

ParameterMethod A: Two-Step SN2 ReactionMethod B: One-Pot Synthesis (Hypothetical Adaptation)
Reactants Morpholine, 1-bromo-3-chloropropaneMorpholine, 1,3-dichloropropane
Catalyst/Base None (excess morpholine acts as base)Inorganic base (e.g., K2CO3, NaH)
Solvent TolueneAcetonitrile, DMF
Reaction Conditions Reflux, 2 hours[1]Room temperature to moderate heating
Yield High (e.g., 96%)[1]Potentially high, but may require optimization to minimize side products
Work-up Filtration, aqueous wash, distillation[1]Filtration, extraction
Advantages High yield, well-established, simple procedurePotentially milder conditions, avoids use of a brominated reactant
Disadvantages Use of a more expensive brominated starting materialMay require screening of bases and solvents for optimal results
Experimental Protocol: Synthesis of this compound (Method A)

This protocol is based on a widely reported laboratory-scale synthesis.[1]

Materials:

  • Morpholine

  • 1-bromo-3-chloropropane

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the mixture to room temperature and filter to remove the morpholine hydrobromide salt.

  • Wash the filtrate with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by vacuum distillation to yield this compound as a colorless oil.

Expected Yield: ~10.0 g (96%)[1]

Characterization:

  • ¹H NMR (300 MHz, DMSO-d6): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[1]

  • Mass Spectrometry (M+H)⁺: 164.[1]

Synthesis of this compound Morpholine Morpholine Reaction SN2 Reaction Morpholine->Reaction Nucleophile BCP 1-Bromo-3-chloropropane BCP->Reaction Electrophile Solvent Toluene Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Byproduct Morpholine Hydrobromide Reaction->Product Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development: A Comparative Analysis of Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several kinase inhibitors used in oncology. The morpholinopropyl side chain it provides often enhances the solubility and pharmacokinetic properties of the final drug molecule. Here, we compare two prominent examples: Gefitinib and Foretinib.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.

Foretinib: A Multi-Kinase Inhibitor

Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Its broader spectrum of activity has been evaluated in various solid tumors.

Table 2: Comparison of Gefitinib and Foretinib

FeatureGefitinibForetinib
Primary Targets EGFR Tyrosine Kinasec-Met, VEGFR-2, RON, AXL, TIE-2, FLT3
Therapeutic Area Non-Small Cell Lung Cancer (NSCLC)Investigated in various solid tumors including renal, gastric, and ovarian cancers[2]
Mechanism of Action Competitive inhibitor of ATP at the EGFR tyrosine kinase active site, blocking downstream signaling pathways.Inhibits multiple receptor tyrosine kinases involved in tumor cell proliferation, angiogenesis, and metastasis.[2][3]
Role of this compound Provides the morpholinopropoxy side chain, which is crucial for its activity and pharmacokinetic profile.Provides the morpholinopropoxy side chain, contributing to its overall structure and properties.
Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for Gefitinib and Foretinib against various cancer cell lines and kinases.

Table 3: IC50 Values for Gefitinib Against EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR MutationIC50 (nM)
HCC827exon 19 deletion~3
PC-9exon 19 deletion~5
H3255L858R~5
A549EGFR wild-type> 10,000

Data compiled from various preclinical studies.

Table 4: IC50 Values for Foretinib Against Various Kinases and Cancer Cell Lines

Target/Cell LineIC50 (nM)
Kinases
c-Met0.4
KDR (VEGFR-2)0.9
Ron3.0
FLT-33.6
Cancer Cell Lines
T98G (Glioblastoma)4,660 ± 290[4]
U87MG (Glioblastoma)29,990 ± 1,310[4]
B16F10 (Melanoma)40
A549 (Lung Carcinoma)29
HT29 (Colon Carcinoma)165

Data compiled from preclinical studies.[4][5]

Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when aberrantly activated, drives tumor cell proliferation, survival, and metastasis.

EGFR Signaling Pathway and Inhibition by Gefitinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. Its straightforward synthesis and the favorable properties it imparts to the final active pharmaceutical ingredient have led to its incorporation into important anticancer drugs like Gefitinib and Foretinib. The comparative data presented here on the synthesis and the resulting drug profiles highlight the importance of this chemical entity in modern drug discovery and development. Further exploration of derivatives of this compound may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Quantitative Analysis of Impurities in 4-(3-Chloropropyl)morpholine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in 4-(3-Chloropropyl)morpholine. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Gefitinib, ensuring the purity of this compound is critical for the safety and efficacy of the final drug product.[1][2] This document outlines potential impurities, details established analytical techniques, and presents a comparative analysis to aid in selecting the most appropriate method for quality control and stability studies.

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from degradation of the substance over time (degradation products).

Process-Related Impurities: The common synthesis of this compound involves the reaction of morpholine with 1-bromo-3-chloropropane.[3] Therefore, unreacted starting materials are potential process-related impurities.

  • Morpholine: A secondary amine and a primary starting material.

  • 1-Bromo-3-chloropropane: An alkylating agent used in the synthesis.

Degradation Products: The morpholine ring and the alkyl chloride chain are susceptible to degradation under various stress conditions. Potential degradation pathways include oxidation of the morpholine nitrogen to form an N-oxide and cleavage of the morpholine ring.[4][5][6] Forced degradation studies are essential to identify potential degradation products under conditions such as acid and base hydrolysis, oxidation, and thermal stress.

Comparative Analysis of Analytical Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary analytical techniques for assessing the purity of this compound. The choice between these methods depends on the volatility and thermal stability of the impurities, as well as the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds, making it well-suited for the purity assessment of this compound. Several suppliers specify a purity of greater than 96.5% or 98.0% as determined by GC.[7]

Principle: In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis.

Advantages:

  • High resolution for volatile compounds.

  • Excellent sensitivity with FID for organic molecules.

  • Robust and reproducible methodology.

Limitations:

  • Not suitable for non-volatile or thermally labile impurities.

  • Derivatization may be required for polar analytes to improve volatility and peak shape, which can add complexity to the sample preparation.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are non-volatile or thermally unstable.[9] This makes it a powerful tool for identifying and quantifying a broader spectrum of potential impurities in this compound, particularly degradation products.

Principle: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. UV detection is commonly employed for quantification.

Advantages:

  • Applicable to a wide range of compounds, including non-volatile and thermally labile ones.

  • High precision and accuracy.

  • Can be coupled with mass spectrometry (LC-MS) for impurity identification.

Limitations:

  • May have lower resolution for highly volatile impurities compared to GC.

  • Mobile phase selection and gradient optimization can be complex.

Quantitative Data Summary

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Applicability Volatile & Thermally Stable ImpuritiesVolatile & Non-Volatile Impurities, Thermally Labile Compounds
Typical Impurities Detected Residual Solvents, Unreacted Starting Materials (Morpholine, 1-Bromo-3-chloropropane)Process Impurities, Degradation Products (e.g., N-oxides, ring-opened products)
Limit of Detection (LOD) Low ppm levels for volatile organicsLow ppm levels
Limit of Quantitation (LOQ) Low ppm levels for volatile organicsLow ppm levels
Precision (RSD%) Typically < 2%Typically < 2%
Accuracy (Recovery %) Typically 98-102%Typically 98-102%

Experimental Protocols

Detailed, validated experimental protocols for the quantitative analysis of impurities specifically in this compound are not publicly available. However, the following protocols for the analysis of the parent compound, morpholine, can be adapted and optimized.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Morpholine

This method is suitable for the quantification of volatile impurities such as residual morpholine.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.

  • Prepare a series of calibration standards of morpholine in the same solvent.

GC-FID Conditions (Adapted from OSHA Method PV2123): [10]

  • Column: Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program: An initial temperature of 60 °C, ramped to 200 °C at a rate of 10 °C/min, and held for 5 minutes. (This program would need to be optimized).

  • Injection Volume: 1 µL.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential degradation products and other non-volatile impurities.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in the mobile phase or a suitable diluent to a known concentration.

  • For forced degradation studies, subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) before dilution.

HPLC Conditions (General Reverse-Phase Method):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Visualizations

Experimental Workflow for Impurity Analysis

G Figure 1. General Workflow for Impurity Analysis cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation Optional for Stability Studies Sample_Prep Sample Preparation (Dissolution, Dilution) Sample->Sample_Prep Forced_Degradation->Sample_Prep GC_Analysis Gas Chromatography (GC-FID) Sample_Prep->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV/MS) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Impurity_Profiling Impurity Profile Generation Peak_Integration->Impurity_Profiling

Caption: General Workflow for Impurity Analysis.

Logical Relationship of Impurities

G Figure 2. Logical Relationship of Impurities cluster_synthesis Synthesis Process cluster_product Product Sample Morpholine Morpholine Reaction Alkylation Reaction Morpholine->Reaction Process_Impurities Process-Related Impurities Morpholine->Process_Impurities Unreacted Alkylating_Agent 1-Bromo-3-chloropropane Alkylating_Agent->Reaction Alkylating_Agent->Process_Impurities Unreacted Main_Compound This compound Reaction->Main_Compound Reaction->Process_Impurities Side Reactions/ Incomplete Conversion Degradation_Products Degradation Products Main_Compound->Degradation_Products Stress Conditions (Heat, Light, pH, Oxidation)

Caption: Logical Relationship of Impurities.

References

A Comparative Guide to the Structural Confirmation of 4-(3-Chloropropyl)morpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. 4-(3-Chloropropyl)morpholine and its derivatives are vital building blocks in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor Gefitinib.[1][2][3] Ensuring the correct molecular structure and purity of these intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comparative overview of key analytical techniques for the structural confirmation of this compound. It includes a summary of expected data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative data from various analytical techniques used for the structural confirmation of this compound.

Analytical TechniqueParameterExpected Value/Observation for this compoundReference
¹H NMR Chemical Shift (δ)δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H)[4][5]
Spectrometer300 MHz[4][5]
SolventDMSO-d6[4][5]
Mass Spectrometry (MS) Molecular Ion Peak[M+H]⁺: 164[4][5]
Ionization ModeElectrospray Ionization (ESI) or Electron Impact (EI)[6]
Gas Chromatography (GC) Purity>98.0%[1]
Infrared (IR) Spectroscopy TechniqueAttenuated Total Reflectance (ATR)[6]
InstrumentBruker Tensor 27 FT-IR or equivalent[6]
Raman Spectroscopy Spectral DatabaseAvailable in spectral databases[6]

Key Analytical Techniques and Experimental Protocols

A multi-faceted analytical approach is essential for the robust structural confirmation of this compound and its derivatives. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide primary structural information, techniques like Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy offer complementary data on functional groups and molecular vibrations. Gas Chromatography (GC) is crucial for assessing purity. For absolute structural proof, particularly of novel derivatives, single-crystal X-ray crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR provides a detailed map of the proton environments within the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons for each resonance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the molecular formula.

Experimental Protocol: GC-MS Analysis

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both separation and identification.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Gas Chromatography (GC) Conditions:

    • Injector: Set the injector temperature to 250 °C with a split ratio (e.g., 1:7).

    • Carrier Gas: Use Helium at a constant flow rate of 2.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 4 minutes.

      • Ramp to 120 °C at a rate of 10 °C/min, hold for 3 minutes.

      • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: Acquire mass spectra over a range of m/z 50-500.

Vibrational Spectroscopy: FT-IR and Raman

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place the liquid sample in a glass vial or NMR tube.

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a suitable spectral range.

    • Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

X-ray Crystallography

For novel derivatives or when absolute structural confirmation is required, single-crystal X-ray crystallography provides an unambiguous three-dimensional model of the molecule. This technique is contingent on the ability to grow a high-quality single crystal of the compound. While no crystal structure for this compound is readily available, the hydrochloride salt is a crystalline solid and a potential candidate for this analysis.[7]

Experimental Workflow: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for the structural confirmation of this compound derivatives.

experimental_workflow_spectroscopy cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve NMR Dilute Dilute in Volatile Solvent (GC-MS) Sample->Dilute GC-MS Neat Neat Liquid (FT-IR/Raman) Sample->Neat FT-IR/Raman NMR NMR Spectrometer Dissolve->NMR GCMS GC-MS System Dilute->GCMS FTIR_Raman FT-IR / Raman Spectrometer Neat->FTIR_Raman NMR_Data ¹H NMR Spectrum (Chemical Shifts, Integrals) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion Peak) GCMS->MS_Data Vib_Data Vibrational Spectrum (Functional Group Fingerprint) FTIR_Raman->Vib_Data

Caption: Workflow for Spectroscopic Analysis.

experimental_workflow_crystallography Start Purified Crystalline Sample Crystallization Single Crystal Growth (e.g., Slow Evaporation) Start->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure

Caption: Workflow for X-ray Crystallography.

References

Safety Operating Guide

Proper Disposal of 4-(3-Chloropropyl)morpholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 4-(3-Chloropropyl)morpholine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to mitigate risks associated with this hazardous chemical.

This compound is a corrosive and irritating compound that is harmful if swallowed.[1] Proper handling and disposal are crucial to prevent chemical burns, respiratory irritation, and environmental contamination. Adherence to the following protocols is mandatory for all personnel handling this substance.

Hazard Identification and Safety Precautions

Before beginning any disposal procedure, it is essential to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific target organ toxicity May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[4]
Eye/Face Protection Use safety glasses with side-shields or a face shield. Equipment must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][4]
Skin and Body Protection Wear protective clothing to prevent skin exposure.[2]
Respiratory Protection In case of insufficient ventilation, wear a suitable respiratory mask.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • The container must be made of a material compatible with the chemical and kept tightly closed when not in use.[2]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Do not use combustible materials, such as sawdust, to absorb the spill.

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Do not allow the product to enter drains.[2][4]

3. Waste Container Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the hazard characteristics (e.g., "Corrosive," "Toxic").

  • Indicate the accumulation start date on the label.

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be secure and away from incompatible materials.

  • Keep the container locked up and in a well-ventilated place.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed professional waste disposal service.[4]

  • Disposal must be carried out at an approved waste disposal plant.[2][5]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_storage Storage & Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Container ppe->container collect_liquid Collect Liquid Waste container->collect_liquid collect_solid Collect Contaminated Solids container->collect_solid segregate Segregate from Incompatible Waste collect_liquid->segregate collect_solid->segregate seal Seal Waste Container segregate->seal spill Spill Occurs absorb Absorb with Inert Material spill->absorb Contain collect_spill Collect Absorbed Material absorb->collect_spill collect_spill->seal store Store in Designated Satellite Accumulation Area seal->store arrange_pickup Arrange for EHS Pickup store->arrange_pickup end_node End: Disposal by Licensed Facility arrange_pickup->end_node

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.